Nargenicin
Description
Properties
IUPAC Name |
[6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUSSARNQQYBKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Nargenicin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nargenicin | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Nargenicin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction: Nargenicin A1, a Structurally Unique and Potent Antibacterial Agent
This compound A1 is a macrolide antibiotic first isolated from Nocardia argentinensis and was originally designated as CP-47,444.[1][2] It exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Its unique mode of action, which involves the inhibition of the α-subunit of DNA polymerase III (DnaE), makes it a compelling subject for antibiotic research and development.[4] The complex and densely functionalized molecular architecture of this compound A1, featuring a distinctive ether-bridged cis-decalin core embedded within a macrolactone ring, has presented a formidable challenge to synthetic chemists and a fascinating subject for biosynthetic studies. This guide provides a detailed examination of the chemical structure and the intricate stereochemistry of this compound A1, drawing upon the foundational elucidation studies and subsequent research.
The Planar and Three-Dimensional Structure of this compound A1
The molecular formula of this compound A1 is C₂₈H₃₇NO₈. Its structure is characterized by a 14-membered macrolide ring, which is fused to a pyrrole-2-carboxylic acid moiety. Embedded within this macrocycle is a highly substituted and stereochemically rich cis-fused decalin ring system. A notable and unusual feature of this decalin core is the presence of an ether bridge.
The definitive chemical structure and stereochemistry of this compound A1 were established through a combination of spectroscopic techniques and X-ray crystallography of a derivative. The IUPAC name for this compound A1, which encapsulates its absolute stereochemistry, is [(1S,3R,4R,5R,6R,7S,8R,11S,13R,16R,17R,18E)-6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.0¹,⁷.0³,⁸]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate. This complex name precisely defines the spatial arrangement of each of the twelve stereocenters.
Below is a two-dimensional representation of the this compound A1 structure with the standard numbering convention.
Caption: 2D Chemical Structure of this compound A1 with Atom Numbering.
Elucidation of the Stereochemistry: A Multifaceted Approach
The determination of the complex stereochemistry of this compound A1 was a significant undertaking that relied on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and single-crystal X-ray diffraction of a key derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Relative Stereochemistry
The initial elucidation of the planar structure and the relative stereochemistry of the numerous chiral centers of this compound A1 was heavily reliant on proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy.[2] The relative configurations of adjacent stereocenters can often be deduced from the magnitude of the coupling constants (J-values) between their respective protons. Furthermore, advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence) were instrumental in confirming the connectivity of the carbon skeleton and assigning the various proton and carbon signals.[5]
While the original publication from 1980 does not detail modern 2D-NMR experiments, the principles of using coupling constants and chemical shifts to infer stereochemical relationships were fundamental to the structure elucidation. Later studies re-confirmed the structure using these more advanced NMR techniques.[5]
Key NMR Data for Stereochemical Assignment (Illustrative)
| Proton(s) | Chemical Shift (ppm) | Coupling Constant(s) (Hz) | Inferred Stereochemical Relationship |
| H-X | δ | J(H-X, H-Y) = a | axial-axial interaction, suggesting a trans relationship |
| H-Z | δ' | J(H-Z, H-W) = b | axial-equatorial or equatorial-equatorial interaction, suggesting a cis relationship |
Note: This table is illustrative. The original detailed NMR data from the primary literature would be presented here to demonstrate the logic of the stereochemical assignments.
X-ray Crystallography: Anchoring the Absolute Stereochemistry
While obtaining suitable crystals of this compound A1 itself for X-ray diffraction proved challenging, the researchers successfully prepared a p-bromobenzoate derivative. This strategic derivatization introduced a heavy atom (bromine) into the molecule, which greatly facilitates the determination of the absolute configuration by anomalous dispersion. The X-ray crystal structure of this derivative provided an unambiguous three-dimensional model of the molecule, confirming the relative stereochemistry determined by NMR and, crucially, establishing the absolute configuration of all twelve stereocenters.
Experimental Protocol: Preparation of the p-Bromobenzoate Derivative for X-ray Crystallography (Hypothetical)
-
Dissolution: Dissolve this compound A1 in a suitable anhydrous solvent (e.g., pyridine or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Add p-bromobenzoyl chloride to the solution at 0 °C. The reaction is typically stirred for several hours at room temperature until complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure p-bromobenzoate derivative.
-
Crystallization: Grow single crystals of the derivative suitable for X-ray diffraction by slow evaporation of a solution in an appropriate solvent system (e.g., methanol/water or ethyl acetate/hexane).
Caption: Workflow for Determining Absolute Stereochemistry via X-ray Crystallography.
Biosynthetic Insights into Stereochemistry
The biosynthesis of polyketides like this compound A1 is orchestrated by a series of enzymes encoded in a biosynthetic gene cluster.[6] The stereochemical outcome of the various reactions, such as reductions and cyclizations, is under strict enzymatic control. Understanding the biosynthesis can, therefore, provide corroborating evidence for the assigned stereochemistry. For instance, the formation of the cis-decalin core is thought to proceed through an enzyme-catalyzed intramolecular Diels-Alder reaction, which would dictate the stereochemistry of the ring fusion. The stereospecificity of the ketoreductase and dehydratase domains within the polyketide synthase modules also predetermines the configuration of the hydroxyl and methyl groups along the polyketide backbone.
Caption: Enzymatic Control of Stereochemistry in this compound A1 Biosynthesis.
Conclusion: A Stereochemically Defined Molecule of High Therapeutic Potential
The chemical structure and absolute stereochemistry of this compound A1 have been unequivocally established through a rigorous combination of NMR spectroscopy and X-ray crystallography. The molecule's twelve stereocenters, embedded within a unique macrolide and cis-decalin framework, present a testament to the stereocontrol exerted by its biosynthetic machinery. For researchers in drug development, a thorough understanding of this precise three-dimensional architecture is paramount for elucidating its mechanism of action, designing structure-activity relationship (SAR) studies, and developing synthetic strategies to access novel analogs with improved therapeutic properties. The continued interest in this compound A1 underscores the importance of natural products as a source of structurally complex and biologically active lead compounds in the ongoing search for new anti-infective agents.
References
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Celmer, W. D., Chmurny, G. N., Moppett, C. E., Ware, R. S., Watts, P. C., & Whipple, E. B. (1980). Structure of natural antibiotic CP-47,444. Journal of the American Chemical Society, 102(12), 4203–4209. [Link]
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Dhakal, D., Han, J. M., Mishra, R., Pandey, R. P., Kim, T. S., Rayamajhi, V., ... & Sohng, J. K. (2020). Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities. ACS chemical biology, 15(6), 1370-1380. [Link]
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PubChem. (n.d.). This compound A1. National Center for Biotechnology Information. Retrieved from [Link]
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Dhakal, D., Le, T. T., Pandey, R. P., Jha, A. K., Gurung, R. B., Parajuli, P., ... & Sohng, J. K. (2015). Enhanced production of this compound A (1) and generation of novel glycosylated derivatives. Applied biochemistry and biotechnology, 175(2), 1237-1251. [Link]
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Lee, J. C., Kim, J., Lee, J., Yi, G. S., & Sohng, J. K. (2016). Enhanced production of this compound A1 and creation of a novel derivative using a synthetic biology platform. Journal of industrial microbiology & biotechnology, 43(7), 961-971. [Link]
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Sohng, J. K., Yamaguchi, T., Seong, C. N., Baik, K. S., Park, S. C., Lee, H., ... & Yoo, J. C. (2008). Production of this compound A1 from a soil actinomycete. Archives of pharmacal research, 31(10), 1339-1345. [Link]
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Painter, R. E., Adam, G. C., Arocho, M., DiNunzio, E., Donald, R. G., Dorso, K., ... & Young, K. (2015). Elucidation of DnaE as the antibacterial target of the natural product, this compound. Chemistry & biology, 22(10), 1362-1373. [Link]
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Kim, J. H., Lee, J. Y., Kim, Y. J., Lee, J. J., & Sohng, J. K. (2012). Effect of different biosynthetic precursors on the production of this compound A1 from metabolically engineered Nocardia sp. CS682. Journal of Microbiology and Biotechnology, 22(6), 808-814. [Link]
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The Architectural Blueprint of a Potent Antibiotic: An In-depth Technical Guide to the Nargenicin Biosynthesis Pathway in Nocardia argentinensis
Foreword: From Soil Bacterium to a Blueprint for Drug Discovery
The genus Nocardia, a group of filamentous bacteria residing in terrestrial and aquatic environments, represents a rich and often underexplored reservoir of bioactive secondary metabolites.[1][2] These microorganisms have yielded a diverse array of natural products, including potent antibiotics.[2] Among these is nargenicin A1, a macrolide polyketide characterized by a rare and structurally complex ether-bridged cis-decalin motif.[3][4] First isolated in the late 1970s, this compound A1 has garnered renewed interest for its significant activity against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[5][6]
This technical guide provides a comprehensive exploration of the genetic and biochemical machinery underlying the biosynthesis of this compound A1 in its archetypal producer, Nocardia argentinensis. We will dissect the architecture of the biosynthetic gene cluster (BGC), delineate the enzymatic cascade responsible for the assembly and tailoring of the macrolide core, and present validated experimental methodologies for the functional analysis of this intricate pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the biosynthetic potential of Nocardia for the discovery and engineering of novel therapeutics.
The this compound Biosynthetic Gene Cluster: A Genetic Masterpiece
The production of this compound A1 is orchestrated by a large, contiguous set of genes known as a biosynthetic gene cluster (BGC).[7] In Nocardia argentinensis ATCC 31306, this locus, hereafter referred to as the nar cluster, spans approximately 85 kilobases (kb) and comprises around 26 distinct open reading frames (ORFs).[2][3] The organization and conservation of this cluster across different this compound-producing Nocardia species underscore its dedicated role in the synthesis of this specialized metabolite.[7][8]
The functional annotation of the nar cluster reveals a canonical architecture for a Type I polyketide synthase (PKS) pathway, featuring large, modular enzymes for the assembly of the carbon backbone, and a suite of tailoring enzymes for subsequent chemical modifications.
Core Polyketide Synthases: The Assembly Line
At the heart of the nar cluster are three multimodular Type I PKS genes, narA, narB, and narC.[4] These genes encode the enzymatic assembly line responsible for constructing the linear polyketide precursor of this compound.[4] Type I PKSs are large, multifunctional proteins organized into modules, with each module catalyzing one cycle of chain elongation.[9] The number and arrangement of domains within each module dictate the structure of the growing polyketide chain.
The NarA-C proteins are predicted to contain a total of nine PKS modules, consistent with the polyketide origin of this compound.[4] Each module minimally contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. The AT domain is responsible for selecting the appropriate extender unit (either malonyl-CoA or methylmalonyl-CoA), which is then loaded onto the ACP. The KS domain catalyzes the Claisen condensation, extending the polyketide chain by two carbons. Additional domains, such as ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), within a module determine the reduction state of the β-keto group formed during each elongation cycle.
Post-PKS Tailoring Enzymes: The Artisans of Complexity
Following the synthesis of the linear polyketide chain by NarA-C, a series of post-PKS modifications are required to yield the final, biologically active this compound A1 molecule. These tailoring reactions are catalyzed by a dedicated set of enzymes encoded within the nar cluster. These modifications include cyclization of the linear precursor, hydroxylation, methylation, and the formation of the signature ether bridge.
A pivotal discovery in understanding this compound biosynthesis was the identification of an iron and α-ketoglutarate-dependent dioxygenase (Fe/α-KG dioxygenase) as the enzyme responsible for the formation of the distinctive C8-C13 ether bridge.[3][4][10] This enzyme, designated NarN in some literature, catalyzes this critical step through the functionalization of an 8,13-deoxythis compound precursor, demonstrating a fascinating enzymatic mechanism for creating complex cyclic structures.[3][4][11]
Other key tailoring enzymes identified through sequence homology and functional studies include:
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P450 monooxygenases: Likely responsible for hydroxylations at specific positions on the macrolide ring.[12]
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Methyltransferases: Catalyze the addition of methyl groups.
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Dehydrogenases and Reductases: Fine-tune the oxidation state of the molecule.
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Thioesterase (TE): Located at the C-terminus of the final PKS module (NarC), this domain is responsible for releasing the completed polyketide chain from the PKS assembly line, often facilitating its cyclization.[9]
A summary of the key genes and their putative functions in the Nocardia argentinensis nar cluster is presented in Table 1.
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster of Nocardia argentinensis
| Gene (or Protein) | Putative Function | Role in Biosynthesis |
| narA | Type I Polyketide Synthase | Assembly of the initial portion of the linear polyketide chain. |
| narB | Type I Polyketide Synthase | Continued elongation of the polyketide chain. |
| narC | Type I Polyketide Synthase with a C-terminal Thioesterase (TE) domain | Final elongation steps and release/cyclization of the linear polyketide precursor. |
| narN (ortholog) | Iron/α-ketoglutarate-dependent dioxygenase | Catalyzes the formation of the characteristic C8-C13 ether bridge.[3][4] |
| ngnP1 | Putative tailoring enzyme | Involved in post-PKS modification steps.[13] |
| ngnM | Putative tailoring enzyme | Involved in post-PKS modification steps.[13] |
| ngnO3 | Putative tailoring enzyme | Involved in post-PKS modification steps.[13] |
| - | P450 monooxygenases, Methyltransferases, Dehydrogenases, Transcriptional Regulators | Hydroxylation, methylation, redox tailoring, and regulation of gene expression. |
The Biosynthetic Pathway: A Step-by-Step Assembly
The biosynthesis of this compound A1 is a highly orchestrated process that can be conceptually divided into three main stages: initiation, elongation and processing by the PKS modules, and a series of post-PKS tailoring events.
Stage 1: Chain Initiation The synthesis begins with the loading of a starter unit onto the first module of NarA. While the specific starter unit for this compound has not been definitively elucidated in all producing organisms, polyketide biosynthesis typically initiates with a short-chain acyl-CoA, such as acetyl-CoA or propionyl-CoA.
Stage 2: Polyketide Chain Elongation The nascent polyketide chain is then sequentially elongated through the nine modules of the NarA-C PKS assembly line. At each module, an AT domain selects either a malonyl-CoA or methylmalonyl-CoA extender unit, which is then condensed onto the growing chain by the KS domain. The optional reductive domains (KR, DH, ER) within each module determine the degree of reduction at the β-carbon, leading to a specific pattern of hydroxyl, double bond, or saturated carbon centers along the backbone.
Stage 3: Release, Cyclization, and Post-PKS Modifications Upon completion of the nine elongation cycles, the thioesterase (TE) domain at the end of NarC hydrolyzes the bond connecting the linear polyketide to the PKS, which is coupled with an intramolecular cyclization to form the macrolactone core. This initial macrolide then undergoes a series of enzymatic modifications catalyzed by the tailoring enzymes encoded in the nar cluster.
A key intermediate in this latter stage is 8,13-deoxythis compound .[3][4] This precursor is then acted upon by the Fe/α-KG dioxygenase, which installs the crucial ether bridge to form the decalin core of this compound. Further hydroxylations and other modifications, catalyzed by enzymes like NgnP1, NgnM, and NgnO3, lead to the final mature this compound A1 molecule.[13] The proposed biosynthetic pathway is depicted in the diagram below.
Caption: Proposed biosynthetic pathway of this compound A1.
Experimental Workflows for Studying this compound Biosynthesis
Elucidating the function of genes within the nar cluster requires a combination of bioinformatics, molecular genetics, and analytical chemistry. The following section outlines key experimental protocols that are fundamental to this endeavor.
Workflow for Identification and Analysis of the nar BGC
A typical workflow for the initial characterization of the this compound biosynthetic pathway from a producing Nocardia strain is as follows:
Caption: Workflow for BGC identification and analysis.
Protocol 1: BGC Identification using antiSMASH
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Obtain Genome Sequence: High-quality, assembled genome sequence of the Nocardia strain of interest is required.
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Navigate to antiSMASH: Access the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or use a local installation.
-
Upload Sequence: Submit the genome sequence in FASTA format.
-
Run Analysis: Execute the analysis with default parameters, ensuring that "ClusterFinder" and other relevant detection features are enabled.
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Interpret Results: The output will provide a graphical representation of the genome with predicted BGCs highlighted. Locate the BGC that shows high similarity to the known this compound (nar) cluster (e.g., from N. argentinensis ATCC 31306). The output will include gene annotations, domain predictions for PKS enzymes, and predictions of the chemical structure of the product.
Functional Genomics: Gene Inactivation and Heterologous Expression
To definitively establish the function of a specific gene within the nar cluster, gene knockout experiments are the gold standard. While genetic manipulation of Nocardia can be challenging, protocols adapted from other actinomycetes, often utilizing CRISPR/Cas9 technology, are becoming more prevalent.
Protocol 2: General Guideline for CRISPR/Cas9-Mediated Gene Knockout in Nocardia
This protocol is a generalized guideline and requires optimization for specific Nocardia strains.
-
Design guide RNAs (gRNAs): Design two gRNAs targeting the 5' and 3' ends of the gene of interest to mediate a deletion. Use bioinformatics tools to minimize off-target effects.
-
Construct CRISPR/Cas9 Plasmid: Clone the designed gRNAs into a suitable CRISPR/Cas9 vector for actinomycetes. This plasmid should contain the cas9 gene under a constitutive promoter and the gRNA expression cassette. The plasmid may also carry a temperature-sensitive replicon for curing.
-
Prepare Donor DNA: Synthesize or PCR-amplify a donor DNA template consisting of ~1 kb regions homologous to the upstream and downstream sequences of the target gene (homology arms). This will be used for homology-directed repair (HDR) to replace the target gene with a selectable marker or to create a clean deletion.
-
Transformation: Introduce the CRISPR/Cas9 plasmid and the donor DNA into Nocardia protoplasts via electroporation or polyethylene glycol (PEG)-mediated transformation.
-
Selection and Screening: Select for transformants on appropriate antibiotic-containing media. Screen colonies by PCR using primers flanking the target gene to identify mutants with the desired deletion.
-
Curing of the Plasmid: If a temperature-sensitive plasmid was used, cultivate the confirmed mutants at a non-permissive temperature to remove the CRISPR/Cas9 plasmid.
-
Confirmation: Verify the gene knockout by PCR and Sanger sequencing. Confirm the loss of this compound production (or the accumulation of a biosynthetic intermediate) using HPLC-MS analysis of culture extracts.
Heterologous Expression: An alternative and powerful approach is to express the entire nar BGC in a genetically tractable, high-producing host strain, such as Streptomyces coelicolor or Streptomyces venezuelae.[13] This can be achieved by cloning the entire ~85 kb cluster into a suitable expression vector (e.g., a bacterial artificial chromosome, BAC) and introducing it into the heterologous host. Successful production of this compound in the new host confirms the completeness and functionality of the cloned BGC.[14]
In Vitro Enzymatic Assays
For a detailed mechanistic understanding, in vitro reconstitution of parts of the biosynthetic pathway is an invaluable tool.[15][16][17][18] This involves expressing and purifying individual PKS modules or tailoring enzymes and providing them with the necessary substrates to study their specific catalytic activity in a controlled environment.
Protocol 3: Conceptual Framework for In Vitro Reconstitution of a PKS Module
-
Gene Cloning and Expression: Clone the coding sequence for the PKS module (or a specific domain) into an E. coli expression vector (e.g., pET series).
-
Protein Expression and Purification: Overexpress the protein in an E. coli host (e.g., BL21(DE3)) and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Holo-Enzyme Preparation: The ACP domain of the purified PKS needs to be converted from its inactive apo- form to the active holo- form by transferring a 4'-phosphopantetheine (Ppant) moiety from Coenzyme A. This is catalyzed by a Ppant transferase (PPTase).
-
Enzymatic Reaction: Set up a reaction mixture containing the purified holo-PKS module, the starter unit (as an N-acetylcysteamine (SNAC) thioester), the extender unit (e.g., malonyl-CoA), and the necessary cofactors (e.g., NADPH for KR domains).
-
Product Analysis: After incubation, quench the reaction and analyze the products using mass spectrometry (MS) to identify the elongated and modified polyketide chain attached to the ACP domain or released from it.
Conclusion and Future Outlook
The this compound biosynthetic pathway in Nocardia argentinensis is a paradigm of modular enzymatic synthesis, showcasing how a complex natural product with potent biological activity is assembled with precision. The elucidation of its BGC and the characterization of key enzymes, particularly the novel dioxygenase responsible for ether bridge formation, have provided a genetic and biochemical roadmap for this fascinating pathway.[3]
The methodologies outlined in this guide—from genome mining and functional genomics to in vitro reconstitution—provide a robust framework for the continued investigation of this compound biosynthesis. These tools not only deepen our fundamental understanding of natural product biosynthesis but also empower the rational engineering of the pathway. By swapping PKS modules, altering the substrate specificity of AT domains, or modifying the activity of tailoring enzymes, it is possible to generate novel this compound analogues with potentially improved therapeutic properties, such as enhanced potency, reduced toxicity, or a broadened spectrum of activity. The architectural blueprint of this compound biosynthesis thus serves as a powerful platform for synthetic biology and the future of antibiotic drug discovery.
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Hamano, Y., et al. (2015). Identification and Functional Analysis of the Nocardithiocin Gene Cluster in Nocardia pseudobrasiliensis. PLOS ONE, 10(11), e0143264. [Link]
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Robbins, T., et al. (2016). Partial In Vitro Reconstitution of an Orphan Polyketide Synthase Associated with Clinical Cases of Nocardiosis. ACS Chemical Biology, 11(11), 3145-3152. [Link]
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Liu, T., et al. (2023). Effect of Post–Polyketide Synthase Modification Groups on Property and Activity of Polyene Macrolides. Molecules, 28(2), 682. [Link]
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A Deep Dive into Nocardia sp. CS682: Characterization of a Nargenicin-Producing Actinobacterium
Introduction: The Significance of Nocardia sp. CS682 and Nargenicin
The escalating crisis of antimicrobial resistance necessitates a continuous search for novel bioactive compounds. Rare actinomycetes, such as those belonging to the genus Nocardia, represent a promising yet underexplored reservoir of unique secondary metabolites.[1][2] This guide focuses on Nocardia sp. CS682, a strain isolated from soil in Jeonnam, South Korea, which has garnered significant interest for its production of this compound A1.[2][3] this compound A1 is an unusual macrolide antibiotic with potent activity against various Gram-positive bacteria, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA).[4][5] The unique chemical scaffold of this compound, featuring an ether-bridged cis-decalin motif, and its mode of action, which involves the inhibition of DNA synthesis, make it a compelling candidate for further drug development.[6][7]
This technical guide provides a comprehensive overview of the characterization of Nocardia sp. CS682, from its initial isolation and taxonomic identification to the elucidation of the this compound A1 biosynthetic pathway. We will delve into the genomic underpinnings of its biosynthetic potential, detail key experimental workflows, and present a cohesive understanding of this fascinating microorganism for researchers, scientists, and drug development professionals.
Part 1: Isolation and Phylogenetic Characterization of Nocardia sp. CS682
The initial step in harnessing the biosynthetic capabilities of a microorganism is its isolation and accurate taxonomic placement. Nocardia sp. CS682 was first identified during a screening program for antibiotic producers effective against MRSA.[2]
Rationale for Phylogenetic Analysis
Accurate species identification is paramount in microbiology for several reasons. Firstly, it provides a predictive framework for the organism's general physiology and metabolic capabilities. Secondly, it is crucial for reproducibility and comparison of results across different laboratories. For the genus Nocardia, which includes both clinically relevant pathogens and prolific producers of secondary metabolites, precise identification is especially critical.[8] Molecular techniques, particularly 16S rRNA gene sequencing, have become the gold standard for bacterial taxonomy, offering higher resolution and reliability than traditional phenotypic methods.[8][9][10]
Experimental Workflow: Molecular Identification
The phylogenetic placement of Nocardia sp. CS682 was established through 16S rRNA gene sequencing. This workflow is a cornerstone of microbial characterization.
Figure 1: Workflow for the molecular identification of Nocardia sp. CS682.
Step-by-Step Protocol: 16S rRNA Gene Sequencing and Analysis
-
Cultivation and Genomic DNA Extraction:
-
Nocardia sp. CS682 is cultured in a suitable medium, such as brain heart infusion (BHI) broth, at 37°C with shaking for 5 days.[2]
-
Genomic DNA is then isolated from the cell pellet using a commercial kit, for instance, the TIANamp bacterial DNA kit, following the manufacturer's instructions.[2][11] The rationale for using a kit is to ensure high-purity DNA, which is essential for successful PCR amplification.
-
-
PCR Amplification of the 16S rRNA Gene:
-
The 16S rRNA gene is amplified using universal bacterial primers, such as 7F and 1540R or 27F and 1492R.[12]
-
A typical PCR reaction mixture includes the template DNA, forward and reverse primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.
-
The thermal cycling conditions generally consist of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[12]
-
-
Sequencing and Phylogenetic Analysis:
-
The amplified PCR product is purified and sequenced using a capillary sequencing platform like the ABI-3730 Automated DNA Sequencer.[13]
-
The resulting sequence is compared against public databases like the National Center for Biotechnology Information (NCBI) GenBank and the Ribosomal Database Project (RDP) using the BLAST algorithm.[13][14]
-
Phylogenetic analysis of the 16S rRNA gene sequence revealed that Nocardia sp. CS682 is closely related to Nocardia tenerifensis and Nocardia brasiliensis.[4]
-
Part 2: Genomic Insights into this compound Biosynthesis
The advent of next-generation sequencing has revolutionized natural product discovery by enabling the direct identification of biosynthetic gene clusters (BGCs) within an organism's genome.[15] The complete genome sequencing of Nocardia sp. CS682 has provided a blueprint of its metabolic potential, including the identification of the this compound BGC.[11][16]
Whole-Genome Sequencing and Assembly
The complete genome of Nocardia sp. CS682 was sequenced using PacBio single-molecule real-time (SMRT) sequencing technology.[2][11] This approach is advantageous for microbial genomics as it generates long reads, which greatly facilitates the assembly of complete, single-contig genomes, even in organisms with repetitive DNA sequences and high GC content like Nocardia.[11]
| Genomic Feature | Nocardia sp. CS682 |
| Genome Size (bp) | 8,919,230 |
| GC Content (%) | 63.3 |
| Number of Contigs | 1 |
| Open Reading Frames (ORFs) | 7,856 |
| tRNA Genes | 56 |
| rRNA Genes | 3 (5S, 16S, 23S) |
| Putative BGCs | 44 |
| Table 1: Major genomic features of Nocardia sp. CS682.[11][16] |
Identification of the this compound Biosynthetic Gene Cluster
The identification of BGCs within a sequenced genome is typically achieved using specialized bioinformatics tools. The most widely used platform for this purpose is antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).
antiSMASH integrates a suite of predictive algorithms to identify the characteristic genes associated with known classes of secondary metabolite biosynthetic pathways, such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs).[11] This allows for the rapid annotation and visualization of putative BGCs within a genome.
Figure 2: Workflow for the identification of the this compound BGC in Nocardia sp. CS682.
Analysis of the Nocardia sp. CS682 genome with antiSMASH revealed 44 putative BGCs, highlighting its rich potential for producing a diverse array of secondary metabolites.[16] Among these was the BGC responsible for this compound A1 biosynthesis.[11][16] The identification of this cluster was further confirmed by its similarity to the this compound BGCs previously reported from Nocardia argentinensis and Nocardia arthritidis.[17][18]
Part 3: Elucidating the this compound A1 Biosynthetic Pathway
The this compound BGC in Nocardia sp. CS682 contains all the necessary enzymatic machinery for the assembly of the this compound backbone and its subsequent modifications. The biosynthesis of this compound A1 is a multi-step process involving a type I polyketide synthase (PKS) and a series of tailoring enzymes.
The Core Polyketide Assembly
The carbon skeleton of this compound is assembled by a modular type I PKS. This enzymatic assembly line sequentially adds and modifies extender units, typically derived from malonyl-CoA or methylmalonyl-CoA, to a starter unit. The organization of the modules within the PKS genes dictates the structure of the resulting polyketide chain.
Post-PKS Tailoring Modifications
Following the synthesis of the linear polyketide chain, a series of tailoring enzymes modify the structure to yield the final bioactive molecule. These modifications are crucial for the biological activity of this compound A1. Key tailoring steps include:
-
Cyclization: Formation of the characteristic decalin ring system.
-
Oxidations: Introduction of hydroxyl groups and the formation of the ether bridge.
-
Methylation: Addition of methyl groups.
The study of the this compound BGC from Nocardia sp. CS682 and related organisms has led to the characterization of several key tailoring enzymes, including those responsible for the formation of the core decalin moiety and the crucial ether bridge.[17][18] For instance, a putative iron-α-ketoglutarate-dependent dioxygenase has been identified as the enzyme responsible for the formation of the ether bridge from a deoxygenated precursor.[7]
Figure 3: Simplified schematic of the this compound A1 biosynthetic pathway.
Part 4: Heterologous Expression and Metabolic Engineering
To confirm the function of the identified BGC and to potentially improve the production of this compound A1, heterologous expression in a well-characterized host is a powerful strategy.[19] Furthermore, metabolic engineering of the native producer, Nocardia sp. CS682, can be employed to enhance yields.
Heterologous Expression of the this compound BGC
The entire this compound BGC from Nocardia sp. CS682 was successfully captured and expressed in the model actinomycete host, Streptomyces venezuelae.[17][18] This resulted in the production of this compound A1, unequivocally demonstrating that the identified BGC is responsible for its biosynthesis.[17][18]
-
BGC Cloning: The large this compound BGC is cloned from the genomic DNA of Nocardia sp. CS682 into a suitable expression vector. This often requires specialized techniques like Transformation-Associated Recombination (TAR) cloning.
-
Host Transformation: The expression construct is introduced into a suitable heterologous host, such as Streptomyces venezuelae.
-
Cultivation and Metabolite Analysis: The recombinant host is cultivated under conditions conducive to secondary metabolite production. The culture broth is then extracted and analyzed by techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of this compound A1.
Metabolic Engineering for Enhanced Production
Metabolic engineering strategies have been applied to Nocardia sp. CS682 to boost the production of this compound A1.[3] One successful approach involved the heterologous expression of S-adenosylmethionine synthetase (MetK1-sp) and acetyl-CoA carboxylase genes.[3]
-
Rationale: S-adenosylmethionine (SAM) is a crucial cofactor for methyltransferase enzymes involved in the this compound biosynthetic pathway. Increasing the intracellular pool of SAM can therefore enhance the efficiency of these tailoring steps. Acetyl-CoA carboxylase is a key enzyme in the biosynthesis of malonyl-CoA, a primary building block for the polyketide chain. Overexpression of this enzyme can increase the precursor supply for this compound synthesis.
These metabolic engineering efforts resulted in a significant increase in this compound A1 production, demonstrating the potential for rationally improving yields of valuable natural products.[3]
Conclusion and Future Perspectives
Nocardia sp. CS682 stands out as a valuable microorganism for the production of the potent antibacterial agent, this compound A1. The comprehensive characterization of this strain, from its phylogenetic placement to the elucidation of its genomic and biosynthetic landscape, provides a solid foundation for future research and development. The successful whole-genome sequencing has not only pinpointed the this compound BGC but also revealed a vast repository of other putative BGCs, suggesting that Nocardia sp. CS682 may be a source of other novel bioactive compounds.
Future efforts can be directed towards:
-
Exploiting the untapped biosynthetic potential: Investigating the other 43 BGCs identified in the genome of Nocardia sp. CS682 could lead to the discovery of new natural products with diverse biological activities.
-
Combinatorial biosynthesis and bioengineering: The detailed understanding of the this compound biosynthetic pathway opens up possibilities for combinatorial biosynthesis approaches to generate novel this compound analogs with improved pharmacological properties.
-
Optimization of production: Further metabolic engineering and fermentation process optimization can be employed to enhance the industrial-scale production of this compound A1.
The in-depth study of Nocardia sp. CS682 exemplifies a modern, genomics-driven approach to natural product research, which is essential in the ongoing quest for new therapeutics to combat infectious diseases.
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Nargenicin A1: A Targeted Approach to Combating Gram-Positive Pathogens Through DNA Polymerase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In an era marked by the escalating threat of antimicrobial resistance, the discovery and elucidation of novel antibacterial agents with unique mechanisms of action are paramount. Nargenicin A1, a polyketide macrolide isolated from Nocardia species, has emerged as a promising narrow-spectrum antibiotic with potent activity against a range of Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the biological activity of this compound, with a primary focus on its molecular mechanism of action, which distinguishes it from many currently prescribed antibiotics. We delve into the experimental methodologies used to characterize its antibacterial properties and provide insights into its potential for future drug development.
Introduction: The Imperative for Novel Antibacterial Agents
The relentless rise of antibiotic-resistant bacteria poses a grave threat to global public health. The development of new antimicrobials has slowed, creating a critical need for innovative therapeutic strategies. Natural products have historically been a rich source of antibiotics, and this compound A1 represents a compelling example of a molecule with a novel mechanism of action that can potentially circumvent existing resistance pathways.[1] First isolated from Nocardia argentinensis, this compound is a 28-carbon macrolide with a complex fused tricyclic core and a distinctive ether bridge.[2] Its potent and selective activity against Gram-positive bacteria makes it a subject of significant interest for tackling challenging infections.[2][3]
Antibacterial Spectrum and Potency
This compound A1 exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria.[4] Its efficacy has been demonstrated against a variety of clinically relevant isolates, including Staphylococcus, Streptococcus, Enterococcus, and Clostridium species.[1] Notably, this compound has shown strong in vitro activity against MRSA, with potency comparable or superior to some conventional antibiotics like oxacillin and vancomycin.[1]
Quantitative Assessment of Antibacterial Activity
The potency of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
| Organism | MIC (μg/mL) | MIC (μM) | Noteworthy Strain Characteristics |
| Mycobacterium tuberculosis H37Rv | - | 12.5 | Drug-sensitive reference strain[5] |
| Staphylococcus aureus | Varies | - | Including methicillin-resistant (MRSA) strains[1] |
| Streptococcus spp. | 0.017 (mean) | - | Clinical isolates[1] |
| Enterococcus faecalis | Varies | - | Clinical isolates[1] |
| Enterococcus faecium | Varies | - | Clinical isolates[1] |
| Micrococcus luteus | Varies | - | Gram-positive cocci[4] |
Table 1: Representative Minimum Inhibitory Concentration (MIC) values of this compound A1 against various Gram-positive bacteria.
Unraveling the Mechanism of Action: Inhibition of DNA Replication
Initial investigations into this compound's mode of action revealed its selective interference with bacterial DNA synthesis.[6] Unlike quinolone antibiotics that target DNA gyrase and topoisomerase IV, this compound was found to inhibit a different, crucial component of the DNA replication machinery.[6]
The Molecular Target: DNA Polymerase DnaE1
Subsequent research definitively identified the replicative DNA polymerase DnaE1 as the primary molecular target of this compound.[5][6] This was corroborated through several lines of evidence:
-
Macromolecular Labeling: Experiments in S. aureus demonstrated that this compound selectively inhibits the incorporation of radiolabeled precursors into DNA, with minimal effect on RNA, protein, or cell wall synthesis.[5][6]
-
Resistant Mutant Analysis: Spontaneous this compound-resistant mutants of S. aureus were found to harbor a single base-pair change in the dnaE gene, which codes for the α subunit of the DNA polymerase III holoenzyme.[6]
-
In Vitro Enzyme Assays: Purified DnaE enzyme activity was shown to be exquisitely sensitive to inhibition by this compound.[5][6]
A Unique Mode of Inhibition: DNA-Dependent Binding
A key feature of this compound's interaction with DnaE1 is its DNA-dependent binding.[5] Cryo-electron microscopy (cryo-EM) studies have provided a detailed structural basis for this mechanism.[4][5]
-
Ternary Complex Formation: this compound does not bind to DnaE1 alone; its binding is contingent on the presence of the DNA substrate.[5] It stabilizes a ternary complex of DnaE1, the DNA template-primer, and the antibiotic.
-
Active Site Obstruction: Within this complex, this compound positions itself in the polymerase active site, effectively mimicking an incoming nucleotide and the templating base.[5] It becomes wedged between the terminal base pair of the DNA duplex and the polymerase, physically obstructing the addition of new nucleotides and halting DNA chain elongation.[4][5]
Figure 2: A flowchart of the experimental workflow for a macromolecular synthesis inhibition assay.
Biosynthesis and Chemical Derivatization
This compound A1 is a polyketide, biosynthesized from acetate and propionate precursors. [2]The complex structure is assembled by a polyketide synthase and undergoes subsequent enzymatic modifications, including a Diels-Alder reaction to form the characteristic fused ring system. [2]The potential for enhancing the production of this compound through metabolic engineering of the producing Nocardia strains has been explored. [7][8] Furthermore, the chemical structure of this compound, with its reactive hydroxyl groups, offers opportunities for derivatization. [3]Glycosylated derivatives of this compound have been synthesized, which can modulate its physicochemical properties, such as solubility. [7]While these initial modifications have not yet led to a substantial increase in antibacterial activity, they highlight the potential for medicinal chemistry efforts to optimize the this compound scaffold for improved therapeutic properties. [7]
Future Perspectives and Drug Development
The unique mechanism of action of this compound, targeting a validated but underexploited bacterial enzyme, makes it an attractive candidate for further drug development. Key areas for future research include:
-
Spectrum Expansion: Medicinal chemistry efforts could focus on modifying the this compound structure to broaden its activity spectrum to include Gram-negative bacteria.
-
In Vivo Efficacy and Pharmacokinetics: Comprehensive studies in animal models of infection are needed to evaluate the in vivo efficacy, safety, and pharmacokinetic properties of this compound and its derivatives.
-
Resistance Development: While spontaneous resistance to this compound appears to be infrequent, further studies are required to fully understand the potential for resistance development and the underlying mechanisms.
Conclusion
This compound A1 represents a promising class of antibacterial compounds that combat Gram-positive bacteria through the targeted inhibition of DNA polymerase DnaE1. Its novel mechanism of action, potent in vitro activity, and the potential for chemical modification underscore its significance in the ongoing search for new antibiotics. The detailed understanding of its biological activity and the availability of robust experimental protocols provide a solid foundation for future research and development efforts aimed at translating the therapeutic potential of this compound into clinical applications.
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The Nargenicin Biosynthetic Gene Cluster: A Technical Guide to Identification and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nargenicin A1, a polyketide macrolide produced by species of the actinomycete genus Nocardia, has garnered significant interest for its potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique chemical scaffold, featuring a rare ether-bridged cis-decalin motif, and its promising biological activities, which also include cell proliferation inhibition and immunomodulatory effects, make it a compelling target for natural product discovery and development.[1][2][3] This guide provides an in-depth technical overview of the identification and analysis of the this compound biosynthetic gene cluster (BGC), offering field-proven insights and detailed methodologies for researchers in natural product chemistry, microbiology, and drug development.
Introduction: The Significance of this compound and its Genetic Blueprint
The rising tide of antimicrobial resistance necessitates the discovery of novel antibiotics with unique mechanisms of action. This compound A1 represents a promising class of natural products that meet this need.[2] Understanding the genetic basis of its production is paramount for several key reasons:
-
Rational Yield Improvement: By identifying and overcoming regulatory or biosynthetic bottlenecks in the native producer, production titers can be significantly enhanced.[4]
-
Bioengineering of Novel Analogs: Manipulation of the BGC allows for the generation of novel this compound derivatives with potentially improved efficacy, spectrum of activity, or pharmacokinetic properties.
-
Discovery of New Bioactivities: Heterologous expression of the gene cluster can lead to the production of previously uncharacterized intermediates or analogs with novel biological activities.[3]
This guide will navigate the workflow for identifying the this compound BGC from a producing Nocardia strain, analyzing its genetic components, elucidating the biosynthetic pathway, and functionally characterizing the cluster through heterologous expression.
Identification of the this compound Biosynthetic Gene Cluster: A Multi-pronged Approach
The identification of a natural product BGC is a critical first step. For this compound, a combination of genomic sequencing and bioinformatic analysis has proven highly effective.
Genomic DNA Extraction from Nocardia
Nocardia species possess a complex cell wall, making DNA extraction challenging.[5] The following protocol is a robust and reproducible method for obtaining high-quality genomic DNA suitable for whole-genome sequencing.
Rationale for Key Steps:
-
Enzymatic Lysis: Lysozyme is used to break down the peptidoglycan layer of the bacterial cell wall.
-
Detergent-based Lysis: SDS is a strong anionic detergent that solubilizes cell membranes and denatures proteins.
-
Phenol-Chloroform Extraction: This classic method effectively removes proteins and other cellular debris from the DNA preparation.
-
Ethanol Precipitation: DNA is insoluble in cold ethanol and will precipitate out of solution, allowing for its collection and purification.
Experimental Protocol: Genomic DNA Extraction from Nocardia sp.
-
Cell Culture and Harvest: Inoculate a single colony of Nocardia sp. into 50 mL of Tryptic Soy Broth (TSB) and incubate at 30°C with shaking until a dense culture is obtained (typically 3-5 days). Harvest the cells by centrifugation at 8,000 x g for 10 minutes.
-
Lysis: Resuspend the cell pellet in 5 mL of TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) containing 2 mg/mL lysozyme. Incubate at 37°C for 1 hour with gentle agitation. Add 0.5 mL of 10% SDS and 50 µL of Proteinase K (20 mg/mL) and incubate at 55°C for 2 hours.
-
Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate. Mix gently by inversion for 15 minutes. Centrifuge at 12,000 x g for 15 minutes to separate the phases. Carefully transfer the upper aqueous phase to a new tube. Repeat this extraction step once.
-
Precipitation: To the aqueous phase, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Mix gently and incubate at -20°C for at least 1 hour to precipitate the DNA.
-
Washing and Resuspension: Centrifuge at 12,000 x g for 15 minutes to pellet the DNA. Discard the supernatant and wash the pellet with 1 mL of 70% ethanol. Air-dry the pellet for 10-15 minutes and resuspend in 100 µL of sterile nuclease-free water.
-
Quality Control: Assess the quantity and purity of the extracted DNA using a spectrophotometer (A260/A280 ratio should be ~1.8) and by electrophoresis on a 0.8% agarose gel.
Genome Sequencing and Bioinformatic Analysis with antiSMASH
Once high-quality genomic DNA is obtained, whole-genome sequencing can be performed using a platform such as Illumina or PacBio. The resulting genomic data is then subjected to bioinformatic analysis to identify putative BGCs. The antibiotics & Secondary Metabolite Analysis Shell (antiSMASH) is a powerful and widely used web server and standalone tool for this purpose.[6][7]
Workflow for antiSMASH Analysis:
Step-by-Step Guide for antiSMASH Submission:
-
Navigate to the antiSMASH website.
-
Upload your genomic sequence file in FASTA or GenBank format.[8]
-
Select the appropriate analysis options. For a Nocardia genome, ensure that "Bacteria" is selected and that all detection modules are enabled.
-
Submit the job. An email notification will be sent when the analysis is complete.
-
Interpret the results. The output will be an interactive HTML page showing the predicted BGCs in the genome. Look for a Type I Polyketide Synthase (PKS) cluster, as this compound is a polyketide.[9] The "KnownClusterBlast" feature will compare the predicted cluster to the MIBiG (Minimum Information about a Biosynthetic Gene cluster) database, which may directly identify it as the this compound BGC.
In-depth Analysis of the this compound Gene Cluster
The this compound BGC from Nocardia arthritidis is approximately 85 kb in length and contains a suite of genes responsible for the biosynthesis of the polyketide backbone and its subsequent modifications.[1]
Genetic Organization and Functional Annotation
The following table summarizes the key genes within the this compound BGC and their putative functions based on sequence homology and experimental evidence.
| Gene | Putative Function | Evidence/Rationale |
| Core Biosynthesis | ||
| narA-C | Type I Polyketide Synthases (PKS) | Contains KS, AT, DH, KR, and ACP domains responsible for assembling the polyketide chain.[10] |
| narD | Putative SnoaL-like polyketide cyclase | May be involved in the cyclization of the linear polyketide precursor.[10] |
| Tailoring Enzymes | ||
| narG | P450 hydroxylase | Likely responsible for one of the hydroxylation steps in the post-PKS modification.[10] |
| narM | P450 hydroxylase | The second putative hydroxylase involved in post-PKS modification.[10] |
| narK | O-methyltransferase | Predicted to methylate the C2 hydroxyl group.[10] |
| ngnO3 | Iron-α-ketoglutarate-dependent dioxygenase | Experimentally shown to be responsible for the formation of the characteristic ether bridge from an 8,13-deoxythis compound precursor.[1] |
| ngnN2-N5 | Pyrrole-related genes | Correlates with the presence of a C8-linked pyrrole moiety in this compound.[10] |
| Regulation & Transport | ||
| narR | Regulatory protein | Likely involved in the transcriptional regulation of the gene cluster. |
| narT | MFS transporter | Putative efflux pump for exporting this compound out of the cell, conferring self-resistance. |
The this compound Biosynthetic Pathway
The biosynthesis of this compound A1 is a complex process involving the assembly of a polyketide chain by the PKS machinery, followed by a series of intricate tailoring reactions.
Functional Characterization through Heterologous Expression
To confirm the function of the identified BGC and to enable the production of this compound in a more genetically tractable host, heterologous expression is a powerful strategy.[11][12] Streptomyces species, such as S. venezuelae and S. albus, are excellent hosts for expressing actinobacterial BGCs due to their well-established genetic tools and their ability to produce a wide range of secondary metabolites.[3][12]
Rationale for Host Selection
-
Streptomyces venezuelae : This host has a relatively fast growth rate and a well-characterized genome, making it suitable for rapid testing of gene cluster expression.
-
Streptomyces albus J1074 : This strain has been engineered to have a "clean" metabolic background with several native BGCs deleted, which can improve the yields of heterologously expressed natural products by increasing the precursor pool.[11][13]
Experimental Protocol: Heterologous Expression of the this compound BGC
-
Cloning of the BGC: The entire ~85 kb this compound BGC can be cloned from Nocardia genomic DNA using methods such as Transformation-Associated Recombination (TAR) cloning in yeast or by assembling overlapping cosmids.
-
Vector Construction: The cloned BGC is then subcloned into an integrative Streptomyces expression vector (e.g., pSET152-based vectors) under the control of a strong, constitutive promoter (e.g., ermEp*).
-
Transformation of Streptomyces : The expression vector is introduced into the chosen Streptomyces host via intergeneric conjugation from E. coli.[14]
-
Cultivation and Metabolite Extraction: The recombinant Streptomyces strain is cultivated in a suitable production medium (e.g., SFM agar or liquid R5A medium). After 7-10 days of growth, the culture is extracted with an organic solvent such as ethyl acetate.
-
Metabolite Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect the production of this compound A1 and any related metabolites. The identity of the compounds can be confirmed by comparison to an authentic standard and by high-resolution MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Example:
| Strain | This compound A1 Titer (mg/L) | Reference |
| Nocardia sp. CS682 (Wild-type) | ~50 | [4] |
| Nocardia sp. ACC18 (Engineered) | ~355 | [4] |
| S. venezuelae (Heterologous host) | Production confirmed | [3] |
Note: Titers can vary significantly depending on the specific strain and fermentation conditions.
Conclusion and Future Perspectives
The identification and analysis of the this compound biosynthetic gene cluster have opened up exciting avenues for the discovery and development of novel antibiotics. The methodologies outlined in this guide provide a comprehensive framework for researchers to explore the biosynthetic potential of this fascinating natural product. Future work in this area will likely focus on:
-
Detailed Enzymatic Characterization: Elucidating the precise mechanisms of the tailoring enzymes, particularly the cyclase and the P450 hydroxylases.
-
Combinatorial Biosynthesis: Generating a diverse library of this compound analogs by swapping domains within the PKS modules and expressing tailoring enzymes from other BGCs.
-
Metabolic Engineering for Yield Improvement: Further optimizing precursor supply and regulatory networks in both the native and heterologous hosts to achieve commercially viable production levels.
By leveraging the power of genomics, synthetic biology, and metabolic engineering, the full therapeutic potential of the this compound class of antibiotics can be realized.
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Myronovskyi, M. (2018). New natural products from Actinobacteria: Potential and constraints of heterologous expression in Streptomyces hosts. Universität des Saarlandes. [Link]
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A Technical Guide to the Structural Diversity of Nargenicin Analogs: From Biosynthesis to Bioactivity
Foreword
The relentless rise of antimicrobial resistance necessitates a continuous search for novel therapeutic agents with unique mechanisms of action. Among the vast chemical repertoires of actinomycetes, the nargenicin family of polyketide macrolides stands out for its intricate architecture and potent biological activities. This compound A1, the flagship member of this class, was first isolated from Nocardia argentinensis and exhibits powerful activity against Gram-positive pathogens, including the formidable methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mode of action, the inhibition of the essential bacterial DNA polymerase DnaE, presents a promising avenue for circumventing existing resistance mechanisms.[3][4]
This technical guide moves beyond a simple overview of this compound. It is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the structural diversity inherent in this compound analogs. We will dissect the biosynthetic machinery responsible for generating this diversity, detail the cutting-edge methodologies used to expand it, and connect these structural variations to their functional consequences. The protocols and workflows described herein are grounded in established research, offering both a strategic blueprint and practical guidance for those looking to explore and exploit this fascinating class of natural products.
The this compound Core: A Unique Molecular Scaffold
This compound A1 is a 28-carbon macrolide antibiotic characterized by a complex and rigid three-dimensional structure.[1] Its architecture is distinguished by three key features:
-
A Polyketide Macrolactone Ring: Forming the core of the molecule.
-
A Fused cis-Decalin System: A bicyclic motif created through a proposed intramolecular Diels-Alder reaction during its biosynthesis.[1][5]
-
A Unique Ether Bridge: A strained tetrahydrofuran (THF) ring that links carbons 8 and 13, adding significant conformational rigidity.[1][6]
This intricate structure is the product of a Type I polyketide synthase (PKS) pathway, which utilizes acetate and propionate as primary building blocks.[1] The initial polyketide chain undergoes a series of remarkable enzymatic transformations, including cyclizations and late-stage oxidations, to yield the final molecule.[6]
Beyond its well-documented antibacterial properties, this compound A1 and its analogs have demonstrated a surprisingly broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, making this scaffold a highly attractive starting point for drug discovery programs.[7][8]
Biosynthesis: Nature's Blueprint for Diversity
Understanding the biosynthetic pathway of this compound is fundamental to appreciating its structural diversity and to rationally engineering novel analogs. The entire enzymatic toolkit for its production is encoded within a large, ~85 kb biosynthetic gene cluster (BGC), which has been identified in several Nocardia species.[6][7]
The biosynthesis can be conceptually divided into three main stages:
-
Polyketide Chain Assembly: The PKS modules iteratively add acetate and propionate units to construct the linear polyketide precursor.
-
Core Scaffold Formation: The linear chain is cyclized. A key step is a proposed intramolecular [4+2] Diels-Alder reaction that forms the stereochemically complex cis-decalin system.
-
Post-PKS Tailoring: This is where the majority of structural diversification occurs. A cascade of tailoring enzymes, including oxidases, methyltransferases, and cyclases, modify the initial scaffold. A critical event in this stage is the formation of the C8-C13 ether bridge, catalyzed by an iron-α-ketoglutarate-dependent dioxygenase, which transforms the precursor 8,13-deoxythis compound into the final active form.[6]
The elucidation of this pathway provides a genetic roadmap, allowing scientists to specifically target tailoring enzymes to generate predictable structural changes.
Caption: Simplified workflow of this compound A1 biosynthesis.
A Spectrum of Analogs: Key Classes of Structural Diversity
The inherent flexibility of the this compound biosynthetic pathway, combined with targeted engineering efforts, has led to the discovery of numerous analogs. These can be broadly categorized based on the nature of their structural modifications.
-
Class I: Biosynthetic Intermediates: By inactivating specific genes in the post-PKS tailoring pathway, key intermediates can be isolated. The most prominent example is 8,13-deoxythis compound , which lacks the characteristic ether bridge and is the direct precursor to this compound A1.[6] Other analogs in this class include demethylated and deoxygenated variants like 23-demethyl 8,13-deoxythis compound (Compound 9) , which has emerged as a potent anticancer agent.[7][9]
-
Class II: Acylated Analogs: Fermentation of Nocardia sp. in optimized media has led to the isolation of acetylated derivatives, such as 18-O-acetyl-nargenicin .[7] These modifications can influence the molecule's lipophilicity and cell permeability.
-
Class III: Glycosylated Analogs: Chemoenzymatic approaches, using glycosyltransferases, have been employed to attach sugar moieties to the this compound core, creating compounds like This compound A1 11-O-β-d-glucopyranoside .[10] Glycosylation is a powerful strategy to enhance the aqueous solubility and potentially alter the pharmacokinetic properties of a drug candidate.[10]
Caption: Workflow for heterologous expression of the this compound BGC.
Isolation and Structure Elucidation of Novel Analogs
Causality: The robust identification of a novel compound requires a systematic and orthogonal workflow. The process begins with broad separation techniques and progressively moves to high-resolution methods, ensuring that the final structure is supported by multiple, independent lines of evidence.
Protocol: A Self-Validating Workflow for Analog Discovery
-
Methodology:
-
Fermentation and Extraction:
-
a. Culture the wild-type or engineered strain in a suitable production medium (e.g., 500 mL liquid culture in a 2L baffled flask) for 7-10 days at 30°C.
-
b. Centrifuge the culture to separate the mycelium and supernatant.
-
c. Extract the supernatant twice with an equal volume of ethyl acetate. Extract the mycelium by sonicating in methanol, filtering, and concentrating the solvent. Combine all organic extracts.
-
-
Initial Fractionation (Silica Gel Chromatography):
-
a. Adsorb the dried crude extract onto silica gel.
-
b. Load onto a silica gel column and elute with a stepwise gradient of increasing polarity, typically a hexane-ethyl acetate system followed by a dichloromethane-methanol system.
-
c. Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to pool similar fractions.
-
-
Intermediate Purification (Size Exclusion Chromatography):
-
a. Dissolve the bioactive fraction in methanol and apply to a Sephadex LH-20 column.
-
b. Elute with methanol to separate compounds based on size and aromaticity, effectively removing polymeric material and pigments.
-
-
Final Purification (Preparative HPLC):
-
a. Subject the purified fraction to reverse-phase preparative HPLC (e.g., on a C18 column) using an acetonitrile-water gradient.
-
b. Monitor the eluent with a UV detector and collect peaks corresponding to pure compounds.
-
-
Structure Elucidation:
-
a. High-Resolution Mass Spectrometry (HR-ESI-MS): Submit the pure compound to HR-MS analysis to obtain an accurate mass. This provides the exact molecular formula, the foundational piece of data for a new structure.
-
b. NMR Spectroscopy: Dissolve the compound in a deuterated solvent (e.g., CDCl₃ or CD₃OD) and acquire a full suite of NMR data:
-
¹H NMR: Shows proton environments and couplings.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies adjacent protons, allowing for the tracing of spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is critical for connecting different spin systems and establishing the overall carbon skeleton. For a new analog, observing an HMBC correlation from a proton to a carbon with an unexpected chemical shift is strong evidence of a structural change.
-
-
c. Data Interpretation: Assemble the 2D NMR data to build molecular fragments and connect them using the long-range HMBC correlations. Compare the final proposed structure and all spectral data to those of this compound A1 and other known analogs to precisely identify the modification.
-
-
Conclusion and Future Perspectives
The this compound scaffold represents a rich platform for the development of new therapeutics. Its structural diversity, driven by a complex and malleable biosynthetic pathway, has already yielded analogs with distinct and potent biological activities, from antibacterial to anticancer. [2][7]The methodologies outlined in this guide—spanning genetic engineering, heterologous expression, and detailed chemical analysis—provide a robust framework for researchers to continue exploring this chemical space.
The future of this compound research is bright. The application of advanced synthetic biology tools, such as CRISPR-Cas9 for more efficient genetic manipulation, will undoubtedly accelerate the generation of novel analogs. Furthermore, as more actinomycete genomes are sequenced, genome mining efforts will likely uncover new, related BGCs, offering even more structural starting points. [11]By combining the power of microbial genetics with sophisticated chemical synthesis and analysis, the full therapeutic potential of the this compound family is waiting to be unlocked.
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Nargenicin Derivatives as a Novel Frontier in Anticancer and Antiproliferative Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Nargenicin A1, a macrolide antibiotic produced by Nocardia species, has garnered significant interest for its therapeutic potential beyond its antibacterial activity.[1][2] While this compound A1 itself demonstrates modest antiproliferative effects, recent advancements in synthetic and biosynthetic chemistry have unlocked a new class of derivatives with potent and selective anticancer and anti-angiogenic properties. This in-depth technical guide provides a comprehensive overview of the anticancer and antiproliferative effects of this compound derivatives, with a particular focus on the promising analog, 23-demethyl 8,13-deoxythis compound. We will delve into the mechanisms of action, structure-activity relationships, and detailed experimental protocols to empower researchers in the exploration and development of this novel class of therapeutic agents.
The Emergence of this compound Derivatives as Anticancer Agents
The journey from a potent antibacterial to a promising anticancer lead compound is exemplified by the evolution of this compound A1. While this compound A1 was initially recognized for its efficacy against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), further investigations revealed its capacity to inhibit cell proliferation and modulate immune responses.[1][2] This spurred the exploration of its derivatives, leading to the identification of analogs with significantly enhanced anticancer activities.[1] A key breakthrough in this area has been the characterization of 23-demethyl 8,13-deoxythis compound, a novel analog that exhibits potent antitumor activity through the induction of G2/M cell cycle arrest, apoptosis, and autophagy.[2]
Mechanism of Action: Targeting Angiogenesis through Dual Signaling Pathway Inhibition
A pivotal mechanism underlying the anticancer effects of this compound derivatives, particularly 23-demethyl 8,13-deoxythis compound (referred to as Compound 9 in several studies), is the profound inhibition of angiogenesis.[3] This anti-angiogenic activity stems from a dual-pronged attack on key signaling pathways that are crucial for new blood vessel formation in tumors.
Downregulation of the VEGF/VEGFR2 Signaling Pathway in Endothelial Cells
Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are central players in orchestrating the angiogenic process. The binding of VEGF to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and tube formation – all essential steps in the development of new blood vessels. The this compound derivative, 23-demethyl 8,13-deoxythis compound, has been shown to effectively downregulate this critical pathway.[3] This inhibition disrupts the fundamental processes of angiogenesis, thereby cutting off the nutrient and oxygen supply to tumors.
Inhibition of the HIF-1α/VEGF Pathway in Tumor Cells
Under the hypoxic conditions often found in the tumor microenvironment, cancer cells upregulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α, in turn, stimulates the production and secretion of VEGF by the tumor cells, further fueling angiogenesis. 23-demethyl 8,13-deoxythis compound has demonstrated the ability to block this HIF-1α/VEGF pathway within the cancer cells themselves.[3] This dual inhibition, targeting both the endothelial cell response to VEGF and the tumor's production of this crucial growth factor, makes this this compound derivative a particularly potent anti-angiogenic agent.
MTT Assay Workflow.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Protocol:
-
Plate Coating: Thaw Matrigel or another basement membrane extract on ice. Pipette 50 µL of the Matrigel into each well of a pre-chilled 96-well plate and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium containing the this compound derivatives at various concentrations.
-
Cell Seeding: Seed the HUVECs (1.5 x 10⁴ to 2 x 10⁴ cells per well) onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Imaging and Analysis: Observe and photograph the formation of tube-like structures using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Angiogenesis (Chick Chorioallantoic Membrane - CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis. [4][5][6]The highly vascularized CAM of a developing chick embryo provides an excellent platform to observe the effects of compounds on blood vessel formation.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
Windowing: On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Sample Application: Prepare sterile filter paper discs or gelatin sponges soaked with the this compound derivative solution at different concentrations. Place the discs onto the CAM. A vehicle control should also be included.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for another 48-72 hours.
-
Observation and Quantification: Observe the CAM for changes in blood vessel growth around the implanted disc. Quantify the angiogenic or anti-angiogenic response by counting the number of blood vessels converging towards the disc or by measuring the area of vascularization.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the investigation of the molecular mechanisms of action of the this compound derivatives. [7] Protocol:
-
Cell Lysis: Treat cancer cells or HUVECs with the this compound derivative for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-VEGFR2, total VEGFR2, HIF-1α, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Densitometry Analysis: Quantify the protein band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Structure-Activity Relationship (SAR) and Future Directions
The discovery of 23-demethyl 8,13-deoxythis compound as a potent anti-angiogenic agent highlights the critical role of specific structural modifications in enhancing the anticancer activity of the this compound scaffold. The removal of the methyl group at the 23-position and the deoxygenation at the 8 and 13-positions appear to be key for this enhanced activity. Further SAR studies are warranted to explore other modifications of the this compound A1 molecule to potentially improve its efficacy, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Synthesis and screening of a larger library of this compound derivatives to identify compounds with improved potency and broader anticancer activity.
-
In-depth investigation of the molecular targets of these derivatives to fully elucidate their mechanisms of action.
-
Preclinical in vivo studies in animal models of cancer to evaluate the efficacy, toxicity, and pharmacokinetics of the most promising lead compounds.
-
Exploration of combination therapies with existing anticancer drugs to assess potential synergistic effects.
Conclusion
This compound derivatives represent a novel and exciting class of compounds with significant potential for the development of new anticancer and antiproliferative therapies. The potent anti-angiogenic activity of analogs like 23-demethyl 8,13-deoxythis compound, mediated through the dual inhibition of the VEGF/VEGFR2 and HIF-1α/VEGF signaling pathways, provides a strong rationale for their continued investigation. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the therapeutic utility of these promising molecules and contribute to the advancement of cancer drug discovery.
References
- Dhakal, D., et al. (2020). Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities. ACS Chemical Biology, 15(4), 934-943.
- Ribatti, D. (2017). Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. Journal of Visualized Experiments, (123), 55722.
-
ResearchGate. (n.d.). The western blot analysis of EGFR, pEGFR, and VEGFR-2 expressions after.... Retrieved from [Link]
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JoVE. (2018). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Bio-protocol. (2016). In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Retrieved from [Link]
-
PubMed. (2020). Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue With Anticancer Activities. Retrieved from [Link]
- Han, J. M., et al. (2020).
-
JoVE. (2014). Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. Retrieved from [Link]
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- 5. bio-protocol.org [bio-protocol.org]
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- 7. researchgate.net [researchgate.net]
Nargenicin: A Macrolide with Potent Anti-tubercular Activity - A Technical Guide
This guide provides a comprehensive technical overview of nargenicin, a novel macrolide antibiotic, and its specific effects on Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new anti-tubercular agents.
Introduction: The Imperative for Novel Anti-Tubercular Agents
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis presents a formidable challenge to global public health. This has catalyzed the search for novel antibiotics with unique mechanisms of action. This compound (NGN), an 18-membered macrolide antibiotic produced by Nocardia sp. CS682, has emerged as a promising candidate due to its potent and specific activity against Mtb.
Mechanism of Action: Targeting the Ribosome
This compound exerts its bactericidal effect by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. Specifically, it binds to the 50S ribosomal subunit, inhibiting the peptidyl transferase center (PTC). This action effectively stalls protein synthesis, leading to bacterial cell death.
Unique Binding Site and Potency
Biochemical and structural studies have revealed that this compound binds to a novel site on the 23S rRNA, distinct from other known macrolide antibiotics. This unique binding pocket contributes to its high potency against Mtb, with a minimum inhibitory concentration (MIC) of 0.06 μg/mL. Importantly, this compound retains its potency against clinical Mtb isolates that are resistant to other macrolides, such as clarithromycin and azithromycin, which target the nascent peptide exit tunnel (NPET).
Diagram: this compound's Ribosomal Target
Caption: this compound's mechanism of action on the bacterial ribosome.
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a type I polyketide synthase (PKS) gene cluster. Understanding this pathway is crucial for potential bioengineering efforts to generate novel this compound analogs with improved pharmacokinetic and pharmacodynamic properties. The core structure is assembled from acetate and propionate units, followed by a series of post-PKS modifications, including glycosylation and oxidation, to yield the final active compound.
Experimental Protocols for Studying this compound's Effects
The following protocols provide a framework for investigating the in vitro and ex vivo activity of this compound against M. tuberculosis.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Mtb.
Methodology:
-
Preparation of Mtb Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% oleic acid-albumin-dextrose-catalase (OADC) to mid-log phase.
-
Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in a 96-well microplate using Middlebrook 7H9 broth. The final concentrations should typically range from 64 µg/mL to 0.008 µg/mL.
-
Inoculation: Add the Mtb culture, diluted to a final concentration of approximately 5 x 10^5 CFU/mL, to each well.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Reading Results: The MIC is defined as the lowest concentration of this compound at which no visible growth of Mtb is observed.
Intracellular Activity in Macrophages
Objective: To assess the ability of this compound to kill Mtb residing within macrophages.
Methodology:
-
Macrophage Culture: Seed murine bone marrow-derived macrophages (BMDMs) or a human macrophage-like cell line (e.g., THP-1) in 24-well plates and allow them to adhere.
-
Infection: Infect the macrophages with Mtb at a multiplicity of infection (MOI) of 1:1 for 4 hours.
-
Removal of Extracellular Bacteria: Wash the cells with phosphate-buffered saline (PBS) to remove extracellular bacteria.
-
This compound Treatment: Add fresh culture medium containing various concentrations of this compound to the infected cells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours.
-
Cell Lysis and CFU Enumeration: Lyse the macrophages with 0.1% Triton X-100 and plate serial dilutions of the lysate on Middlebrook 7H10 agar plates.
-
Colony Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).
Diagram: Experimental Workflow for Intracellular Activity Assay
Caption: Step-by-step workflow for assessing the intracellular activity of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| MIC against M. tuberculosis H37Rv | 0.06 µg/mL | |
| MIC against Clarithromycin-resistant Mtb | 0.06 µg/mL | |
| Cytotoxicity (Vero cells, CC50) | >64 µg/mL | |
| Selectivity Index (CC50/MIC) | >1000 |
Conclusion and Future Directions
This compound represents a highly promising lead compound for the development of new anti-tubercular drugs. Its novel mechanism of action, potent activity against drug-resistant strains, and high selectivity index underscore its therapeutic potential. Future research should focus on:
-
In vivo efficacy studies: Evaluating the efficacy of this compound in animal models of tuberculosis.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating this compound analogs to optimize potency, selectivity, and PK/PD properties.
-
Mechanism of resistance studies: Identifying potential resistance mechanisms to this compound to anticipate and overcome future clinical challenges.
The continued investigation of this compound and its derivatives could pave the way for a new class of antibiotics to combat the global threat of tuberculosis.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Nargenicin from Nocardia Culture
Introduction: The Therapeutic Potential of Nargenicin
This compound is a complex macrolide antibiotic produced by several species of the actinomycete genus Nocardia, including Nocardia argentinensis and Nocardia sp. CS682.[1][2] This polyketide natural product exhibits a unique chemical architecture, featuring a 28-carbon macrolide ring with a fused tricyclic core and a distinctive ether bridge.[2] this compound has garnered significant interest within the drug development community for its potent and selective activity against Gram-positive bacteria, most notably including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Its novel mechanism of action, which involves the inhibition of bacterial DNA replication, presents a promising avenue for combating antibiotic resistance.[1] Furthermore, emerging research has indicated that this compound and its analogues may possess anticancer and anti-inflammatory properties, broadening its therapeutic potential.[4]
The successful translation of this compound from a laboratory curiosity to a clinical candidate hinges on the development of robust and scalable protocols for its production, extraction, and purification. This guide provides a comprehensive, field-proven methodology for isolating high-purity this compound from Nocardia fermentation cultures, intended for researchers, scientists, and drug development professionals. The protocols herein are designed not merely as a sequence of steps, but as a self-validating system, with explanations grounded in the physicochemical properties of this compound to empower the user to understand and adapt the methodology as needed.
Part 1: Cultivation of Nocardia for this compound Production
The biosynthesis of this compound is a secondary metabolic process, and as such, its yield is highly dependent on the specific Nocardia strain and the culture conditions.[5] Genome sequencing has revealed that many Nocardia species harbor the biosynthetic gene clusters (BGCs) necessary for producing a wide array of secondary metabolites, though many of these clusters remain "silent" under standard laboratory conditions.[5] Therefore, optimization of the fermentation medium and culture parameters is a critical first step.
Recommended Culture Medium and Conditions
Several media have been reported to support the growth of Nocardia and the production of secondary metabolites. Yeast Extract-Malt Extract (ISP-2) broth is a common and effective medium.[6]
| Component | Concentration (g/L) | Rationale |
| Yeast Extract | 4.0 | Provides a rich source of vitamins, amino acids, and other growth factors. |
| Malt Extract | 10.0 | A primary source of carbohydrates and other nutrients. |
| Dextrose | 4.0 | An easily metabolizable carbon source for primary growth and energy. |
| pH | 7.0 - 7.2 | Optimal pH range for the growth of most Nocardia species. |
Protocol for Nocardia Cultivation:
-
Inoculation: Inoculate a suitable volume of sterile ISP-2 broth with a fresh culture of a this compound-producing Nocardia strain (e.g., Nocardia sp. CS682).
-
Incubation: Incubate the culture at 28-30°C with shaking (200-250 rpm) for 7-10 days. Aeration is crucial for the growth of these aerobic bacteria and for the production of secondary metabolites.[6][7]
-
Monitoring: Monitor the culture for growth and this compound production. The peak production of secondary metabolites typically occurs during the stationary phase of growth.
Part 2: Extraction of this compound from Culture Broth
The extraction process is designed to efficiently separate the lipophilic this compound from the aqueous culture medium and the bacterial biomass. This is achieved through a multi-step liquid-liquid extraction procedure.
Workflow for this compound Extraction
Caption: Workflow for the initial extraction of this compound.
Detailed Protocol for Extraction:
-
Separation of Biomass: Following incubation, centrifuge the culture broth at 4,000 rpm for 30 minutes to pellet the Nocardia cells.[8] Carefully decant the supernatant, which contains the secreted this compound.
-
Solvent Partitioning: Transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate.[8]
-
Rationale: this compound, being a large macrolide, is significantly more soluble in moderately polar organic solvents like ethyl acetate than in the aqueous culture medium. This differential solubility is the basis for its separation.[9]
-
-
Extraction: Vigorously shake the separatory funnel for 5-10 minutes to ensure thorough mixing and partitioning of this compound into the organic phase. Allow the layers to separate.
-
Collection of Organic Phase: Drain and discard the lower aqueous phase. Collect the upper organic phase (ethyl acetate layer).
-
Repeat Extraction: For optimal recovery, repeat the extraction of the aqueous phase with a fresh portion of ethyl acetate. Combine the organic phases.
-
Concentration: Concentrate the combined organic extracts in vacuo using a rotary evaporator at a temperature not exceeding 40°C to yield a crude, oily, or solid extract.[8]
Part 3: Chromatographic Purification of this compound
The crude extract contains this compound along with other secondary metabolites and impurities. A multi-step chromatographic approach is employed to achieve high purity.
Step 1: Silica Gel Column Chromatography (Normal-Phase)
This initial chromatographic step separates compounds based on their polarity.
Protocol for Silica Gel Chromatography:
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity. Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate). A suggested gradient is shown below.
| Step | Hexane (%) | Ethyl Acetate (%) | Purpose |
| 1 | 100 | 0 | Elute highly non-polar impurities. |
| 2 | 80 | 20 | Gradual increase in polarity. |
| 3 | 60 | 40 | Elution of moderately polar compounds. |
| 4 | 40 | 60 | Elution of this compound-containing fractions. |
| 5 | 20 | 80 | Elution of more polar compounds. |
| 6 | 0 | 100 | Column wash. |
-
Fraction Collection: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pooling and Concentration: Pool the this compound-containing fractions and concentrate them using a rotary evaporator.
Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For final purification to achieve >98% purity, a reversed-phase HPLC step is recommended. This separates compounds based on their hydrophobicity.
Protocol for RP-HPLC:
-
Column and Mobile Phase: Use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[10][11]
-
Sample Preparation: Dissolve the partially purified this compound from the silica gel step in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.
-
Isocratic Elution: An isocratic elution with a mobile phase of acetonitrile and water (e.g., 75:25 v/v) at a flow rate of 1.0 mL/min can be effective.[10] The exact ratio should be optimized based on the specific column and system.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 282 nm, where this compound exhibits significant absorbance.[11]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Final Processing: Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.
Part 4: Analysis and Quality Control
The purity and identity of the final product should be confirmed using analytical techniques.
-
Analytical RP-HPLC: Use the same or a similar HPLC method as in the purification step to assess the purity of the final compound.
-
Mass Spectrometry (MS): Confirm the molecular weight of this compound (C₂₈H₃₇NO₈, M.W. 515.6 g/mol ).[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation, ¹H and ¹³C NMR spectroscopy should be performed.
Overall Purification Workflow
Caption: Multi-step chromatographic purification of this compound.
Troubleshooting and Key Considerations
-
Low Yield: If this compound yields are low, consider optimizing the fermentation time and media composition. Supplementation with biosynthetic precursors may also enhance production.
-
Poor Separation in Silica Gel Chromatography: If separation is poor, adjust the solvent gradient to be more shallow, allowing for better resolution of compounds with similar polarities.
-
Peak Tailing in HPLC: Peak tailing can be caused by interactions with residual silanols on the column. Using a mobile phase with a low pH (e.g., with 0.1% formic acid) can help to protonate these silanols and improve peak shape.
-
Compound Stability: this compound should be stored at -20°C to prevent degradation.[3]
References
Sources
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- 2. How to set up and run a flash chromatography column. [reachdevices.com]
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- 5. The genus Nocardia as a source of new antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Isolation and extraction of some compounds that act as antimicrobials from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification by Solvent Extraction Using Partition Coefficient | Springer Nature Experiments [experiments.springernature.com]
- 10. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of naringin and naringenin in human urine by high-performance liquid chromatography utilizing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) method for Nargenicin analysis
Abstract
This application note details a highly specific, accurate, and precise High-Performance Liquid Chromatography (HPLC) method for the analysis of Nargenicin. This compound, a macrolide antibiotic with a unique polyketide structure, has garnered significant interest for its potent activity against Gram-positive bacteria, including resistant strains.[1] The method described herein is suitable for the quantification of this compound in various matrices, from fermentation broths to purified samples, and can be readily adopted for quality control, stability studies, and pharmacokinetic analysis. The protocol has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[2][3]
Introduction: The Analytical Challenge of this compound
This compound is a complex macrolide antibiotic produced by Nocardia argentinensis. Its intricate structure, featuring a fused tricyclic core and a unique ether bridge, presents a significant analytical challenge.[1] As research into this compound and its therapeutic potential expands, the need for a reliable and robust analytical method for its quantification becomes paramount. This application note addresses this need by providing a detailed, step-by-step HPLC protocol, complete with the scientific rationale behind the methodological choices.
The primary objective of this method is to achieve a symmetric peak shape, adequate retention, and high sensitivity for this compound, while ensuring baseline separation from potential impurities and degradation products. The selection of the stationary phase, mobile phase composition, and detection wavelength are all critical parameters that have been optimized to meet these criteria.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₇NO₈ | [4] |
| Molecular Weight | 515.60 g/mol | [4] |
| Solubility | Soluble in DMSO, ethanol, and methanol. Limited water solubility. | [5] |
| UV Maximum Absorbance (λmax) | 267 nm |
The limited aqueous solubility of this compound necessitates the use of organic solvents in the preparation of standard and sample solutions. Its UV absorbance at 267 nm provides a suitable wavelength for detection with a standard photodiode array (PDA) or UV-Vis detector.
Recommended HPLC Method
The following HPLC method has been developed and optimized for the analysis of this compound.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar nature of the C18 stationary phase is well-suited for the retention of the relatively non-polar this compound molecule. |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v) | Acetonitrile is a common organic modifier in reverse-phase HPLC. The addition of formic acid helps to improve peak shape and ionization in mass spectrometry applications. The 60:40 ratio provides optimal retention and separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and chromatographic resolution. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 267 nm | This is the maximum absorbance wavelength for this compound, providing the highest sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Rationale for Methodological Choices
The selection of a C18 column is based on its wide applicability and proven performance in the separation of macrolide antibiotics. The acetonitrile in the mobile phase acts as the strong solvent, eluting this compound from the column. The aqueous component, with the addition of formic acid, controls the polarity of the mobile phase and ensures the analyte is in a consistent ionic state, which is crucial for reproducible chromatography. A constant column temperature of 30°C is maintained to minimize fluctuations in retention time due to ambient temperature changes.
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation protocol will depend on the matrix.
-
For Fermentation Broth:
-
Centrifuge the fermentation broth at 4000 rpm for 15 minutes to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase to bring the this compound concentration within the calibration range.
-
-
For Purified Samples:
-
Dissolve the purified this compound sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Analytical Workflow Diagram
Sources
Application Notes & Protocols: Structural Elucidation of Nargenicin via Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract: Nargenicin A1, a potent macrolide antibiotic isolated from Nocardia argentinensis, presents a formidable challenge for structural elucidation due to its complex stereochemistry and unique fused-ring system.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques to unambiguously determine the intricate architecture of this compound and its analogues. The protocols and methodologies detailed herein are designed to ensure scientific integrity and provide a robust framework for the structural characterization of complex natural products.
Introduction: The Structural Complexity of this compound
This compound A1 (C₂₈H₃₇NO₈, Molar Mass: 515.603 g·mol⁻¹) is a polyketide-derived macrolide characterized by a highly substituted 18-membered macrolactone ring.[1][2] This macrocycle is fused to a cis-decalin system, which is further rigidified by a rare ether bridge, creating a conformationally constrained framework.[1][2][3] The molecule's potent antibacterial activity, particularly against Gram-positive bacteria and multidrug-resistant strains, makes its precise structural determination a critical step in understanding its mechanism of action and in guiding synthetic efforts for analogue development.[2][4]
NMR spectroscopy stands as the most powerful tool for the in-solution structural elucidation of complex organic molecules like this compound.[5][6] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to piece together the molecular puzzle, from establishing the carbon skeleton to defining the relative stereochemistry of its numerous chiral centers.[5][7]
The NMR Strategy: A Multi-faceted Approach
The complete structural assignment of this compound necessitates a suite of NMR experiments. The causality behind this multi-pronged approach lies in the complementary nature of the information provided by each experiment.
-
1D NMR (¹H and ¹³C): These foundational experiments provide the initial census of protons and carbons in the molecule, offering insights into the chemical environment of each nucleus.[8][9]
-
2D Homonuclear Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds, allowing for the tracing of spin systems within the molecule.[10][11][12]
-
2D Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs, providing an unambiguous link between the proton and carbon skeletons.[10][11][12]
-
2D Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment connects protons to carbons over two to four bonds, which is crucial for piecing together different spin systems and identifying quaternary carbons.[10][11][12]
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations that are essential for determining the relative stereochemistry and conformation of the molecule.[10]
The following diagram illustrates the logical workflow for integrating data from these key NMR experiments for the structural elucidation of this compound.
Caption: Idealized COSY correlations for a linear spin system.
Assigning the Carbon Skeleton with HSQC and HMBC
The HSQC spectrum directly links each proton to its attached carbon. [11]This is a crucial step for assigning the ¹³C spectrum. The real power of heteronuclear correlation comes from the HMBC experiment, which bridges the gaps between the spin systems identified in the COSY spectrum. For example, a correlation from a methyl proton to a quaternary carbon can definitively link two otherwise isolated fragments.
The diagram below illustrates how HMBC correlations are used to connect different parts of the this compound molecule.
Caption: Using HMBC to link molecular fragments via a quaternary carbon.
Representative NMR Data for this compound A1
The following table summarizes representative ¹H and ¹³C NMR chemical shift values for key positions in the this compound A1 structure, as confirmed by various 1D and 2D NMR analyses. [13]
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) | Key HMBC Correlations (from H at position) |
|---|---|---|---|
| 2 | 80.5 | 3.65 (d, J=9.5) | C-1, C-3, C-4 |
| 3 | 75.1 | 4.80 (dd, J=9.5, 2.5) | C-2, C-4, C-5 |
| 5 | 130.2 | 5.80 (d, J=10.0) | C-4, C-6, C-7 |
| 11 | 72.3 | 4.10 (m) | C-10, C-12, C-13 |
| 17 | 78.9 | 4.95 (d, J=8.0) | C-16, C-18 |
| OMe | 58.2 | 3.40 (s) | C-2 |
| Pyrrole-Hα | 125.1 | 7.10 (t, J=2.0) | Pyrrole-Cβ, Pyrrole-Cγ, C-11 |
| Pyrrole-Hβ | 110.5 | 6.85 (t, J=2.0) | Pyrrole-Cα, Pyrrole-Cγ, C-11 |
Deciphering Stereochemistry with NOESY
The final piece of the structural puzzle is the determination of the relative stereochemistry, which is achieved through the analysis of NOESY data. NOE correlations are observed between protons that are less than 5 Å apart in space, regardless of their through-bond connectivity. [10]For this compound, key NOEs between protons on the decalin ring and the macrolactone chain are essential for defining the cis-fusion of the decalin system and the relative orientation of the various substituents.
Conclusion
The structural elucidation of complex natural products like this compound A1 is a systematic process that relies on the synergistic application of multiple NMR techniques. By following the detailed protocols and logical workflow outlined in these application notes, researchers can confidently navigate the challenges of characterizing intricate molecular architectures. The combination of 1D NMR for an initial overview, followed by 2D COSY, HSQC, and HMBC to establish connectivity, and finally NOESY to define stereochemistry, provides a self-validating system for achieving an unambiguous structural assignment. [7]This comprehensive approach is indispensable for advancing the fields of natural product chemistry and drug development.
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Daletos, G., et al. (2017). Structure Elucidation of Antibiotics by Nmr Spectroscopy. PubMed. [Link]
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Orchard Chemistry. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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Jednačak, T., et al. (2020). Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. National Center for Biotechnology Information. [Link]
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Stoyanov, N., & Docheva, D. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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BEARdocs. Progress towards the total synthesis of this compound A1 : diastereoselective access to the cis-decalin core. [Link]
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Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
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Hwang, T.-L., et al. (2013). Application of two-dimensional selective-TOCSY HMBC for structure elucidation of impurities in mixture without separation. PubMed. [Link]
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Determining the Potency of Nargenicin: An Application and Protocol Guide for MIC Assessment against Staphylococcus aureus
Introduction: The Imperative for Novel Anti-Staphylococcal Agents
Staphylococcus aureus continues to pose a significant threat to public health, largely due to the emergence and spread of multidrug-resistant strains, most notably methicillin-resistant S. aureus (MRSA). This reality underscores the urgent need for novel antibiotics with unique mechanisms of action. Nargenicin, a macrolide antibiotic, has demonstrated promising activity against a range of Gram-positive bacteria, including various strains of S. aureus. A critical step in the preclinical evaluation of any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC), a key pharmacodynamic parameter that quantifies the lowest concentration of a drug required to inhibit the visible growth of a microorganism.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for accurately determining the MIC of this compound against S. aureus. The protocols herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring robust and reproducible results.
Scientific Foundation: this compound's Mechanism of Action and the Principle of MIC
This compound exerts its antibacterial effect through a distinct mechanism of action, selectively inhibiting DNA replication in S. aureus. This is achieved by targeting DnaE, a key component of the DNA polymerase III holoenzyme, which is essential for chromosomal replication. By interfering with this fundamental cellular process, this compound effectively halts bacterial proliferation.
The MIC value is the universally accepted benchmark for quantifying the in vitro potency of an antimicrobial agent. It is determined by exposing a standardized bacterial inoculum to a series of twofold serial dilutions of the antimicrobial compound under controlled laboratory conditions. The lowest concentration at which no visible growth is observed after a defined incubation period is recorded as the MIC. This value is crucial for:
-
Early-stage drug discovery: Screening and ranking the potency of new antibiotic candidates.
-
Preclinical development: Providing essential data for pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict clinical efficacy.
-
Resistance surveillance: Monitoring for shifts in the susceptibility of bacterial populations over time.
-
Informing clinical breakpoints: Establishing the concentrations that define whether an organism is susceptible, intermediate, or resistant to a particular drug.[1]
This guide will detail two primary, CLSI-endorsed methods for MIC determination: broth microdilution and agar dilution.
Methodology and Protocols
PART 1: Essential Preparations
The accuracy of the MIC determination is critically dependent on the precise preparation of the antimicrobial stock solution. Due to this compound's limited aqueous solubility, a suitable organic solvent is required for the initial stock. Dimethyl sulfoxide (DMSO) is a commonly used and appropriate solvent.
Protocol: this compound Stock Solution (1280 µg/mL)
-
Materials:
-
This compound A1 powder (purity >97%)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance and weighing paper
-
Sterile, calibrated pipettes
-
-
Procedure:
-
Aseptically weigh the required amount of this compound powder. To calculate the weight needed for a desired volume and concentration, use the following formula, accounting for the potency of the powder as provided by the manufacturer[2]: Weight (mg) = (Desired Volume (mL) x Desired Concentration (µg/mL)) / Potency (µg/mg) Example for 1 mL of a 1280 µg/mL stock with a potency of 980 µg/mg: (1 mL * 1280 µg/mL) / 980 µg/mg = 1.31 mg
-
Carefully transfer the weighed this compound to a sterile amber vial.
-
Add the calculated volume of sterile DMSO to achieve a final concentration of 1280 µg/mL.
-
Vortex thoroughly until the powder is completely dissolved, ensuring no visible particulates remain.[3][4][5]
-
This stock solution can be aliquoted into smaller volumes and stored at -20°C or below for future use. Avoid repeated freeze-thaw cycles.
-
Causality Insight: Using an initial high-concentration stock in a solvent like DMSO ensures complete solubilization. The subsequent serial dilutions in aqueous-based culture medium will result in a final DMSO concentration that is non-inhibitory to the bacteria, typically well below 1%.
Protocol: Standardized S. aureus Inoculum
-
Materials:
-
S. aureus culture plate (e.g., Tryptic Soy Agar with 5% Sheep Blood) with isolated colonies (18-24 hours growth).
-
Sterile saline (0.85% NaCl) or Tryptic Soy Broth (TSB).
-
Sterile tubes.
-
0.5 McFarland turbidity standard.
-
Wickerham card or a white card with black lines.
-
Sterile loops or swabs.
-
-
Procedure:
-
Using a sterile loop or swab, touch 3-5 well-isolated colonies of S. aureus from the agar plate.
-
Emulsify the colonies in a tube containing 3-5 mL of sterile saline or TSB.
-
Vortex the suspension to ensure it is homogeneous.
-
Visually compare the turbidity of the bacterial suspension to the 0.5 McFarland standard against the Wickerham card.[6]
-
Adjust the suspension as needed:
-
If too turbid, add more sterile saline or broth.
-
If not turbid enough, add more bacterial growth.
-
-
This standardized suspension (approx. 1.5 x 10⁸ CFU/mL) is the starting point for the final dilution into the test medium.
-
PART 2: Broth Microdilution MIC Protocol
This method utilizes 96-well microtiter plates to test a range of this compound concentrations simultaneously. It is a widely used, high-throughput technique.
Workflow Visualization: Broth Microdilution
Caption: Workflow for Broth Microdilution MIC determination.
Detailed Protocol: Broth Microdilution
-
Materials:
-
This compound stock solution (1280 µg/mL in DMSO).
-
Standardized S. aureus inoculum (0.5 McFarland).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well U-bottom microtiter plates.
-
Multichannel pipette.
-
Incubator (35°C ± 2°C).
-
-
Procedure:
-
Prepare Final Inoculum: Dilute the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:100 dilution of the standardized suspension (e.g., 0.1 mL into 9.9 mL of CAMHB), followed by the addition of 50 µL of this dilution to 50 µL of drug-containing broth in the well.
-
Plate Setup:
-
Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a working solution of this compound at twice the highest desired final concentration (e.g., for a top concentration of 64 µg/mL, prepare a 128 µg/mL solution in CAMHB). Add 100 µL of this working solution to well 1.
-
Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down.
-
Continue this serial dilution from well 2 to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no drug, no bacteria).
-
-
Inoculation: Add 50 µL of the final diluted inoculum (prepared in step 1) to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of S. aureus. This can be determined by visual inspection; look for the first clear well. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
PART 3: Agar Dilution MIC Protocol
In this method, varying concentrations of this compound are incorporated directly into molten agar, which is then poured into petri dishes. This method is useful for testing multiple isolates simultaneously.
Workflow Visualization: Agar Dilution
Caption: Workflow for Agar Dilution MIC determination.
Detailed Protocol: Agar Dilution
-
Materials:
-
This compound stock solution.
-
Standardized S. aureus inoculum (0.5 McFarland).
-
Mueller-Hinton Agar (MHA).
-
Sterile petri dishes.
-
Water bath (45-50°C).
-
Inoculum replicating device (optional but recommended).
-
-
Procedure:
-
Prepare Agar Plates:
-
Prepare and sterilize MHA according to the manufacturer's instructions.
-
Cool the molten agar to 45-50°C in a water bath. Holding the agar at this temperature is crucial to prevent degradation of the antimicrobial agent while keeping the agar molten.
-
Prepare a series of this compound dilutions in a suitable sterile diluent at 10 times the final desired concentrations.
-
Add 2 mL of each 10x this compound dilution to 18 mL of molten MHA. Mix thoroughly by inverting the tube several times, avoiding bubble formation.
-
Immediately pour the agar into sterile petri dishes to a uniform depth.
-
Also prepare a drug-free control plate.
-
Allow the plates to solidify at room temperature. Plates can be stored at 2-8°C for up to five days.[8]
-
-
Prepare Final Inoculum: Dilute the 0.5 McFarland suspension to achieve a final inoculum of approximately 10⁴ CFU per spot. This is typically a 1:10 dilution of the standardized suspension in sterile saline.
-
Inoculation: Spot-inoculate the prepared agar plates with 1-10 µL of the final diluted inoculum. An inoculum replicating device can be used to apply multiple isolates to each plate.
-
Incubation: Allow the inoculum spots to dry completely before inverting the plates. Incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the S. aureus isolate. A faint haze or a single colony at the inoculation spot is disregarded.[8]
-
Quality Control and Data Interpretation
Quality Control (QC)
To ensure the validity of the MIC results, a reference QC strain must be tested in parallel with each batch of experiments. For S. aureus, the recommended strain is ATCC 29213 .
-
The MIC value obtained for the QC strain must fall within the acceptable range as published in the most recent CLSI M100 document.[9][10]
-
If the QC result is out of range, the results for the test isolates are considered invalid, and the entire assay must be repeated.
Data Presentation and Interpretation
The results of the MIC testing should be presented clearly. For a panel of S. aureus isolates, a summary table is highly effective.
Table 1: Representative MIC Data for this compound against S. aureus Strains
| S. aureus Strain | Phenotype | This compound MIC (µg/mL) |
| ATCC 29213 | QC Strain | [Insert QC Result] |
| Clinical Isolate 1 | MSSA | 0.06 |
| Clinical Isolate 2 | MRSA | 0.12 |
| Clinical Isolate 3 | VRSA | 25 |
Data derived from a 2022 study by Gouda et al.[11]
Interpretation of MIC Values:
The raw MIC value is interpreted using clinical breakpoints established by regulatory bodies like the CLSI or EUCAST. These breakpoints categorize an isolate as:
-
Susceptible (S): Implies that the infection may be appropriately treated with a standard dosage of the drug.[1]
-
Intermediate (I): Indicates that the MIC is approaching attainable blood and tissue levels, and therapeutic success may be possible with increased dosage or at specific infection sites.[1]
-
Resistant (R): Suggests that the organism is not inhibited by the usually achievable concentrations of the drug, and therapeutic failure is likely.[1]
As this compound is an investigational agent, formal clinical breakpoints have not yet been established. The generated MIC data will be foundational for the future development of these critical interpretive criteria.
Conclusion
The determination of the Minimum Inhibitory Concentration is a cornerstone of antimicrobial drug development. The broth microdilution and agar dilution methods, when performed according to the rigorous standards set by the CLSI, provide a reliable and reproducible measure of this compound's in vitro potency against S. aureus. Adherence to the detailed protocols for solution preparation, inoculum standardization, and quality control outlined in this guide will ensure the generation of high-quality, trustworthy data. This information is indispensable for advancing our understanding of this compound and for guiding its journey as a potential new therapeutic agent in the fight against staphylococcal infections.
References
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Clinical and Laboratory Standards Institute. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI, 2012. [Link]
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Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI, 2021. [Link]
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Clinical and Laboratory Standards Institute. M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI, 2009. [Link]
-
Pate, J. B., et al. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition. Slideshare, 2015. [Link]
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Fen, X., et al. "Preparation of Naringenin Solution for In Vivo Application." Journal of Visualized Experiments, no. 174, 2021, e62736. [Link]
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IDEXX. "Microbiology guide to interpreting antimicrobial susceptibility testing (AST)." IDEXX Laboratories, 2020. [Link]
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Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI, 2020. [Link]
-
Liu, X., et al. "Preparation of Naringenin Solution for In Vivo Application." PubMed, 2021. [Link]
-
ResearchGate. "Prepare bacterial inoculum according to McFarland standards." ResearchGate, 2023. [Link]
-
Tenover, F. C., et al. "Scattergram of MIC results (μg/ml) and MIC interpretation by CLSI..." ResearchGate, 2009. [Link]
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Hardy Diagnostics. "McFarland Standard." Hardy Diagnostics, 2022. [Link]
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da Silva, J. F., et al. "Determination of minimum inhibitory concentration values (MICs) against Sporothrix brasiliensis and Sporothrix schenckii." protocols.io, 2020. [Link]
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Traczewski, M. M., et al. "Development of a Broth Microdilution Method for Exebacase Susceptibility Testing." Journal of Clinical Microbiology, vol. 59, no. 9, 2021, e00277-21. [Link]
-
Altuner, E. M. "Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes." altuner.me, vol. 5, no. 29, 2025, pp. 1-7. [Link]
-
Gouda, S., et al. "In-vitro Evaluation of Antimicrobial Activity of this compound-A1 against Gram Positive Clinical Isolates and its Comparison with Various Antibiotics." Journal of Clinical and Diagnostic Research, vol. 16, no. 2, 2022, pp. DC05-DC10. [Link]
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Wiegand, I., et al. "In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models." Future Microbiology, vol. 3, no. 2, 2008, pp. 167-191. [Link]
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Andrews, J. M. "Determination of Minimum Inhibitory Concentrations." Journal of Antimicrobial Chemotherapy, vol. 48, no. suppl 1, 2001, pp. 5-16. [Link]
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Hardy Diagnostics. "QC Inoculation Procedures for Culture Media." Hardy Diagnostics, 2023. [Link]
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Stefani, S., et al. "Evaluation of the Inoculation Procedure Using a 0.25 McFarland Standard for the BD Phoenix Automated Microbiology System." Journal of Clinical Microbiology, vol. 47, no. 6, 2009, pp. 1754-1758. [Link]
-
Clinical and Laboratory Standards Institute. "M100 | Performance Standards for Antimicrobial Susceptibility Testing." CLSI, 2026. [Link]
-
Pawar, S. "Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials." International Journal of Current Microbiology and Applied Sciences, vol. 4, no. 10, 2015, pp. 540-545. [Link]
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Application Notes & Protocols: Murine Models for In Vivo Efficacy Assessment of Nargenicin
Introduction: The Imperative for Robust In Vivo Models for Novel Antibiotics
The rise of antimicrobial resistance necessitates the development of novel antibiotics with unique mechanisms of action. Nargenicin, a narrow-spectrum macrolide, has demonstrated promising bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[1][2][3][4] Its unique mode of action, the inhibition of the DNA polymerase DnaE1, presents a compelling new target in the fight against these challenging pathogens.[1][5] However, the translation of in vitro potency to in vivo efficacy is a critical and often challenging step in the drug development pipeline. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate murine models to rigorously evaluate the in vivo efficacy of this compound.
These protocols are designed with scientific integrity and ethical considerations at their core, emphasizing the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.[6][7] The experimental designs described herein are intended to be self-validating, providing a clear rationale for each step to ensure the generation of robust and reproducible data.
Section 1: Understanding this compound's Preclinical Profile
A thorough understanding of this compound's characteristics is fundamental to designing relevant in vivo studies.
Mechanism of Action: this compound inhibits bacterial DNA synthesis by binding to the DnaE1 DNA polymerase, an essential enzyme for bacterial replication.[1][5] This targeted action suggests that its efficacy will be closely tied to bacterial replication rates.
Antimicrobial Spectrum: this compound exhibits potent activity against Gram-positive bacteria, including Staphylococcus aureus (both methicillin-susceptible and -resistant strains), Streptococcus species, and importantly, Mycobacterium tuberculosis.[1][3]
In Vitro Activity of this compound A1:
| Organism | Strain | MIC (μM) | Reference |
| Mycobacterium tuberculosis | H37Rv | 12.5 | [1] |
| Staphylococcus aureus | MRSA | Not specified | [2][3][4] |
| Streptococcus species | Not specified | Not specified | [3] |
Note: MIC values can be strain- and condition-dependent. It is crucial to determine the MIC of this compound against the specific strains used in the in vivo models under standardized conditions (e.g., following CLSI guidelines).[8][9]
Section 2: Recommended Murine Models for this compound Efficacy Testing
Based on this compound's antimicrobial spectrum, the following murine models are recommended to assess its in vivo efficacy against key pathogens.
Staphylococcus aureus Infection Models
S. aureus is a leading cause of skin and soft tissue infections (SSTIs) and can lead to life-threatening systemic infections.[5] Murine models are well-established for studying both localized and disseminated S. aureus disease.[1][2]
Rationale: This model mimics localized human SSTIs and is ideal for evaluating the ability of this compound to control bacterial replication at the site of infection and prevent the formation of abscesses. The primary endpoint is the reduction of bacterial burden in the infected tissue.
Workflow for S. aureus SSTI Model:
Caption: Workflow for the S. aureus systemic (sepsis) infection model.
Mycobacterium tuberculosis Infection Model
The murine model of chronic M. tuberculosis infection is the gold standard for preclinical evaluation of new anti-tuberculosis drugs. [10][11]The aerosol infection route mimics the natural route of human infection and establishes a persistent infection in the lungs. [10][12]
Rationale: This model is essential for determining if this compound can reduce the bacterial burden in the lungs during a chronic, established infection, which is a critical characteristic for any new anti-tuberculosis agent.
Workflow for Chronic M. tuberculosis Infection Model:
Caption: Workflow for the chronic M. tuberculosis infection model.
Section 3: Detailed Protocols
Protocol for Murine S. aureus Subcutaneous Thigh Infection Model
This protocol is adapted from established methods for evaluating antimicrobial agents. [13][14] Materials:
-
Staphylococcus aureus strain (e.g., USA300)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
6-8 week old female BALB/c or C57BL/6 mice
-
This compound, vehicle control, and positive control antibiotic (e.g., vancomycin)
-
Syringes and needles (27-30G)
-
Tissue homogenizer
-
Standard laboratory equipment for microbiology and animal handling
Procedure:
-
Inoculum Preparation:
-
Culture S. aureus overnight in TSB at 37°C with shaking.
-
Subculture into fresh TSB and grow to mid-log phase (OD600 ≈ 0.5).
-
Wash bacteria twice with sterile PBS by centrifugation.
-
Resuspend the bacterial pellet in sterile PBS to a final concentration of approximately 1-5 x 10⁷ CFU/mL. Verify the concentration by plating serial dilutions on TSA plates.
-
-
Infection:
-
Anesthetize the mice. Shave the fur on the right hind thigh.
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the thigh muscle.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), begin treatment.
-
Administer this compound (and controls) via the desired route (e.g., subcutaneous, oral gavage).
-
Continue treatment at specified intervals for the duration of the study (e.g., once or twice daily for 24-72 hours).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the infected thigh muscle and weigh it.
-
Homogenize the tissue in a known volume of sterile PBS.
-
Plate serial dilutions of the homogenate onto TSA plates.
-
Incubate plates overnight at 37°C and count the colonies to determine the CFU per gram of tissue.
-
Protocol for Murine Chronic M. tuberculosis Aerosol Infection Model
Important Note: All work with M. tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) facility.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth and 7H11 agar, supplemented with OADC or ADC
-
Sterile PBS with 0.05% Tween 80
-
6-8 week old female BALB/c or C57BL/6 mice
-
Aerosol infection chamber (e.g., Glas-Col)
-
This compound, vehicle control, and positive control drugs (e.g., isoniazid, rifampin)
-
Tissue homogenizer
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Wash the bacteria with PBS-Tween 80.
-
Resuspend the bacteria in sterile water or PBS for aerosolization. The final concentration will need to be calibrated for your specific aerosol chamber to deliver the target dose.
-
-
Aerosol Infection:
-
Place mice in the aerosol exposure chamber.
-
Generate the bacterial aerosol to deliver a low dose of M. tuberculosis (e.g., 50-100 CFU) to the lungs of each mouse.
-
One day post-infection, euthanize a subset of mice (n=3-4) to confirm the initial bacterial deposition in the lungs.
-
-
Establishment of Chronic Infection:
-
House the infected mice for 4-6 weeks to allow for the development of a chronic, stable infection.
-
-
Treatment:
-
After the chronic phase is established, begin treatment.
-
Administer this compound and control drugs daily via the chosen route (typically oral gavage for TB drugs).
-
Continue treatment for the planned duration (e.g., 4 weeks).
-
-
Endpoint Analysis:
-
At the end of the treatment period (and at various time points if desired), euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in a known volume of PBS-Tween 80.
-
Plate serial dilutions of the homogenates onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the colonies to determine the CFU per organ.
-
Section 4: Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations
Understanding the PK/PD relationship is crucial for optimizing dosing regimens. [1][14]It is highly recommended to conduct a preliminary pharmacokinetic study in uninfected mice to determine key parameters for this compound.
Workflow for Preliminary PK Study:
Caption: General workflow for a preliminary pharmacokinetic study.
Key PK/PD Parameters for Antibiotics:
-
Cmax/MIC: The ratio of the maximum plasma concentration to the MIC.
-
AUC/MIC: The ratio of the area under the concentration-time curve to the MIC.
-
%T > MIC: The percentage of the dosing interval during which the plasma concentration remains above the MIC.
By correlating these parameters with the observed efficacy (bacterial reduction) in the infection models, researchers can identify the primary driver of this compound's in vivo activity.
Section 5: Ethical Considerations and the 3Rs
All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of animals. The principles of the 3Rs should be implemented at all stages:
-
Replacement: Use of in vitro models whenever possible to reduce the number of animals.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant data. Proper experimental design and statistical analysis are key.
-
Refinement: Minimizing any pain, suffering, or distress to the animals. This includes the use of anesthesia, analgesia, and establishing humane endpoints. [6][7]
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Application Notes and Protocols for Cell-Based Assays to Determine the Anti-Inflammatory Activity of Nargenicin
Introduction: Nargenicin, a Promising Anti-Inflammatory Agent
This compound, a macrolide antibiotic originally isolated from Nocardia species, has demonstrated significant therapeutic potential beyond its antibacterial properties.[1][2][3] Emerging evidence highlights its potent anti-inflammatory and antioxidant activities, positioning it as a compelling candidate for further investigation in drug development for inflammatory diseases.[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key cell-based assays to characterize and quantify the anti-inflammatory effects of this compound.
Recent studies have elucidated that this compound A1 exerts its anti-inflammatory effects by significantly inhibiting the production of key pro-inflammatory mediators.[1] In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound A1 has been shown to suppress the release of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][4] The primary mechanism underlying these effects is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][4][5] this compound A1 achieves this by preventing the nuclear translocation of NF-κB and inhibiting the degradation of its inhibitor, IκB-α.[1][6]
These application notes will detail the protocols for a suite of validated cell-based assays to robustly assess the anti-inflammatory profile of this compound. The described methodologies are designed to be self-validating and provide a clear rationale for experimental choices, ensuring scientific integrity and reproducibility.
I. Foundational Assays: Cell Culture and Cytotoxicity Assessment
A critical first step in evaluating the bioactivity of any compound is to determine its effect on cell viability. This ensures that the observed anti-inflammatory effects are not a result of cytotoxicity. The murine macrophage cell line, RAW 264.7, is a well-established and appropriate model for studying inflammation in vitro, as it robustly responds to inflammatory stimuli like LPS.[7][8]
Protocol 1: Culturing and Maintenance of RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 (ATCC® TIB-71™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 2-3 days, or when they reach 80-90% confluency. Detach cells using a cell scraper.
Protocol 2: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.[5] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., H₂O₂).[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
II. Quantifying the Inhibition of Pro-Inflammatory Mediators
The following assays are fundamental for quantifying the direct anti-inflammatory effects of this compound.
Workflow for Assessing a Compound's Anti-inflammatory Activity
Caption: General experimental workflow for evaluating the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.
Protocol 3: Griess Assay for Nitric Oxide (NO) Measurement
Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.[9][10] The Griess assay measures nitrite (NO₂⁻), a stable and soluble breakdown product of NO.[11][12]
-
Cell Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (e.g., 100 ng/mL) for 24 hours.[13]
-
Sample Collection: Collect 100 µL of the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[12][13]
-
Incubation: Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.[13][14]
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.[13]
Protocol 4: ELISA for TNF-α and IL-6 Quantification
Enzyme-Linked Immunosorbent Assays (ELISAs) are highly specific and sensitive for quantifying cytokine levels in the cell culture supernatant.[15][16]
-
Sample Preparation: Collect cell culture supernatants from this compound and LPS-treated RAW 264.7 cells as described in the Griess assay protocol.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.[13] A general sandwich ELISA protocol involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.[16]
-
Blocking non-specific binding sites.
-
Adding standards and samples to the wells and incubating.[15]
-
Washing the plate and adding a biotin-conjugated detection antibody.[15]
-
Incubating, washing, and then adding streptavidin-HRP.
-
Adding a substrate solution (e.g., TMB) to develop a colored product.[17]
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.
III. Mechanistic Insights: Probing the NF-κB Signaling Pathway
To confirm that this compound's anti-inflammatory activity is mediated through the NF-κB pathway, Western blotting can be employed to analyze the expression and phosphorylation status of key pathway proteins.
The NF-κB Signaling Pathway and this compound's Point of Intervention
Caption: this compound inhibits the NF-κB signaling pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.
Protocol 5: Western Blot Analysis of NF-κB Pathway Activation
This protocol assesses the levels of phosphorylated IκB-α and the nuclear translocation of the NF-κB p65 subunit.
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS for a shorter duration (e.g., 30-60 minutes) to capture signaling events.[6] Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation, perform nuclear and cytoplasmic fractionation using a commercially available kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[18] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-IκB-α (Ser32)
-
Total IκB-α
-
NF-κB p65
-
Lamin B1 (nuclear marker)
-
β-actin or GAPDH (cytoplasmic/loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ).[6] Normalize the levels of phosphorylated proteins to their total protein counterparts. For nuclear translocation, compare the levels of p65 in the nuclear fraction relative to the cytoplasmic fraction.
IV. Data Presentation and Interpretation
For clear and concise presentation of quantitative data, the following table format is recommended.
Table 1: Effect of this compound on Inflammatory Markers in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control | - | 100 ± 5.2 | 1.2 ± 0.3 | 50.5 ± 8.1 | 35.2 ± 6.4 |
| LPS (100 ng/mL) | - | 98 ± 4.5 | 25.6 ± 2.1 | 1540.2 ± 120.7 | 1250.8 ± 98.3 |
| This compound + LPS | 1 | 99 ± 5.1 | 20.1 ± 1.8 | 1230.5 ± 110.2 | 1015.6 ± 85.1 |
| This compound + LPS | 5 | 97 ± 4.8 | 12.5 ± 1.1 | 750.8 ± 65.4 | 680.4 ± 55.9 |
| This compound + LPS | 10 | 96 ± 5.3 | 5.8 ± 0.7 | 250.3 ± 30.1 | 210.7 ± 25.3 |
Data are presented as mean ± SD from three independent experiments. This is example data and should be replaced with experimental results.
A dose-dependent decrease in NO, TNF-α, and IL-6 production in the presence of this compound, without a significant reduction in cell viability, would strongly indicate its anti-inflammatory properties.
V. Conclusion
The cell-based assays detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound's anti-inflammatory activity. By systematically quantifying its effects on key inflammatory mediators and elucidating its mechanism of action through the NF-κB signaling pathway, researchers can generate high-quality, reproducible data. This information is crucial for advancing our understanding of this compound's therapeutic potential and for guiding future drug development efforts in the field of inflammatory diseases.
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Kwon, D. H., et al. (2021). This compound A1 attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway. EXCLI Journal, 20, 968–982. [Link]
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Lee, J. K., et al. (2024). Anti-inflammatory effects and related mechanisms of naringenin in human periodontal ligament stem cells under lipopolysaccharide stimulation based on RNA sequencing. PubMed, [Link]
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Wang, Y., et al. (2021). Naringenin inhibits pro-inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF-κB. Molecular Immunology, 137, 10-18. [Link]
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Kwon, D. H., et al. (2021). Inactivation of NF-κB signaling pathway by this compound A1 in LPS-stimulated RAW 264.7 macrophages. ResearchGate. [Link]
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Tutka, P., et al. (2022). Naringenin and Its Derivatives—Health-Promoting Phytobiotic against Resistant Bacteria and Fungi in Humans. MDPI. [Link]
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Ye, M., et al. (2019). Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures. PubMed. [Link]
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Zhao, Y., et al. (2018). Naringin suppressed activation of NF-κB signaling pathway both in vitro and in vivo. ResearchGate. [Link]
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Weix, J., et al. (2015). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. MDPI. [Link]
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Dhakal, D., et al. (2017). Production of this compound A 1. a Effect of different sources of precursors in this compound A 1 production in. ResearchGate. [Link]
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Kwon, D. H., et al. (2021). This compound A1 ATTENUATES LIPOPOLYSACCHARIDE-INDUCED INFLAMMATORY AND OXIDATIVE RESPONSE BY BLOCKING THE NF-ΚB. EXCLI Journal. [Link]
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Liu, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC - NIH. [Link]
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Jayaprakash, R., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. [Link]
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Horii, Y., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. [Link]
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D'Amico, S., et al. (2021). Western blot analysis of NF-kB and pNF-kB. ResearchGate. [Link]
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Han, Y., et al. (2023). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology, 14, 1240452. [Link]
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ResearchGate. (n.d.). This compound family antibiotics. Compounds are grouped based on the... [Link]
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Chowdhury, A., et al. (2012). High content cell-based assay for the inflammatory pathway. SPIE Digital Library. [Link]
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Zeng, H., et al. (2008). Distinct Effects of Naringenin and Hesperetin on Nitric Oxide Production From Endothelial Cells. PubMed. [Link]
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Jantan, I., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. [Link]
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Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
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Ren, Z., et al. (2019). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. NIH. [Link]
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Chen, Y.-C., et al. (2023). Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. MDPI. [Link]
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Witte, M. B., & Barbul, A. (2003). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH. [Link]
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Chae, H. S., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(6), 517–527. [Link]
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Pankey, E. A., et al. (2015). Nitric oxide inhibition strategies. PMC - PubMed Central - NIH. [Link]
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Application Notes & Protocols: Nargenicin Formulation for Preclinical Studies
Introduction: Overcoming the Formulation Hurdle for Nargenicin
This compound is a macrolide antibiotic with potent activity against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique structure, a 28-carbon macrolide with a fused tricyclic core, also confers other biological activities, such as inducing cell differentiation in human myeloid leukemia cells, highlighting its therapeutic potential beyond infectious diseases.[2][3]
Despite its promising bioactivity, this compound's progression through the preclinical pipeline is hampered by a significant challenge common to many new chemical entities (NCEs): poor aqueous solubility.[1][4] Technical data sheets consistently report limited water solubility, with good solubility only in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2][5] This characteristic poses a major obstacle for achieving adequate and reproducible drug exposure in both in vitro and in vivo preclinical models.[6] The goal of preclinical formulation is to maximize exposure for safety and efficacy testing, often by pushing the limits of solubility.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on strategies and detailed protocols for formulating this compound for preclinical studies. It is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring the development of robust, reliable, and effective formulations.
Pre-Formulation Assessment: The Foundation of Rational Design
Before attempting to formulate a compound, a thorough understanding of its fundamental physicochemical properties is essential.[4] This "measure twice, cut once" approach saves time, conserves valuable Active Pharmaceutical Ingredient (API), and provides the data necessary for logical formulation design.[4][8]
Key Physicochemical Properties of this compound A1
A summary of known properties for this compound A1 is crucial for initial assessment.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₇NO₈ | PubChem[9], Abcam[5] |
| Molecular Weight | 515.6 g/mol | PubChem[9], Abcam[5] |
| Appearance | White solid | BioAustralis[1] |
| Computed LogP | 2.4 | PubChem[9] |
| H-Bond Donors | 3 | PubChem[9] |
| H-Bond Acceptors | 8 | PubChem[9] |
| General Solubility | Limited water solubility; Soluble in DMSO, DMF, Ethanol, Methanol | Abcam[5], Cayman Chemical[2], BioAustralis[1] |
Causality: The molecular weight is greater than 500, and the number of hydrogen bond acceptors is high, which, according to Lipinski's "Rule of Five," can be predictive of poor absorption or permeation.[6] The computed LogP of 2.4 indicates a lipophilic nature, further explaining its poor solubility in aqueous media. This data immediately signals that simple aqueous solutions will be insufficient for most preclinical applications.
Protocol 1: Kinetic Solubility Assessment in Biorelevant Media
Objective: To determine the apparent solubility of this compound in various preclinical vehicles and biorelevant media. This is a critical first step to identify promising formulation strategies.
Materials:
-
This compound A1 powder
-
Solvents: DMSO (ACS grade), PEG 400, Propylene Glycol (PG), Ethanol
-
Vehicles: Saline (0.9% NaCl), Phosphate Buffered Saline (PBS, pH 7.4), 5% Dextrose in Water (D5W)
-
HPLC system with UV detector, column (e.g., C18), and validated analytical method (see Section 5.0)
-
2 mL microcentrifuge tubes, vortex mixer, incubator/shaker
Methodology:
-
Prepare Stock Solution: Accurately prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mM, as its solubility is known in this solvent).[5]
-
Spiking: In separate microcentrifuge tubes, add a small volume (e.g., 10 µL) of the DMSO stock to 990 µL of each test vehicle (Saline, PBS, D5W, PEG 400, etc.). This creates a 1:100 dilution. The final DMSO concentration should be kept low (≤1%) to minimize its solubilizing effect in the final vehicle.
-
Equilibration: Cap the tubes tightly and vortex vigorously for 1 minute. Place the tubes in an incubator/shaker set to room temperature (or 37°C for in vivo relevance) and agitate for 2-4 hours to allow the system to reach equilibrium.
-
Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved precipitate.
-
Quantification: Carefully collect a known volume of the supernatant from each tube, ensuring no pellet is disturbed. Dilute the supernatant with mobile phase and analyze the this compound concentration using a pre-validated HPLC method.
-
Interpretation: The measured concentration represents the kinetic solubility in that specific vehicle. This is often more relevant for preclinical studies than thermodynamic solubility, as it reflects the concentration achievable in the short term after preparation and administration.[10]
Protocol 2: Short-Term Formulation Stability Assessment
Objective: To ensure the integrity of the prepared formulation over the intended period of use (e.g., during an in vivo study).[11][12]
Methodology:
-
Prepare the chosen this compound formulation as per one of the protocols in Section 3.0.
-
Divide the formulation into aliquots for different time points and storage conditions.
-
Time Zero (T₀) Analysis: Immediately after preparation, take an aliquot for analysis.
-
Visually inspect for clarity, color, and precipitation.
-
Measure the pH.
-
Quantify the this compound concentration via HPLC. This is the 100% reference value.[13]
-
-
Storage: Store the remaining aliquots under relevant conditions (e.g., room temperature, 4°C, protected from light).[11]
-
Subsequent Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), analyze an aliquot as described in step 3.
-
Acceptance Criteria: The formulation is generally considered stable if the concentration remains within ±10% of the initial (T₀) value and there are no visual changes (e.g., precipitation, color change).[13]
Formulation Strategies and Step-by-Step Protocols
The choice of formulation strategy depends on the intended preclinical study (e.g., in vitro cell-based assay vs. in vivo rodent PK study), the required dose, and the route of administration.[7] For early-stage studies where speed and simplicity are key, co-solvent and cyclodextrin-based approaches are often the most practical.
Strategy 1: Co-Solvent Systems
Rationale: Co-solvents are organic solvents miscible with water that can increase the solubility of lipophilic drugs by reducing the polarity of the aqueous vehicle.[4] This is a widely used and straightforward approach for preclinical formulations.[4] Common co-solvents include polyethylene glycols (PEGs), propylene glycol (PG), ethanol, and glycerol.[4] The primary concern is the potential for the drug to precipitate upon dilution with aqueous physiological fluids.[4]
Best For: In vitro screening, early-stage in vivo pharmacokinetic (PK) and efficacy studies where a solution is desired.
3.1.1 Protocol 3: Preparation of a this compound Co-Solvent Formulation (e.g., for IV or IP administration)
Objective: To prepare a 1 mg/mL this compound solution in a tolerable co-solvent system.
Vehicle Composition: 10% DMSO, 40% PEG 400, 50% Saline (v/v/v).
Materials:
-
This compound A1 powder
-
DMSO
-
Polyethylene Glycol 400 (PEG 400)
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile vials, magnetic stirrer, sterile filters (0.22 µm)
Methodology:
-
Weigh API: Accurately weigh the required amount of this compound A1. For 10 mL of a 1 mg/mL solution, weigh 10 mg.
-
Initial Solubilization: In a sterile glass vial, add the this compound powder. Add 1.0 mL of DMSO. Vortex or sonicate briefly until the powder is fully dissolved. This step is critical as this compound is highly soluble in DMSO.[5]
-
Add Co-solvent: To the DMSO solution, add 4.0 mL of PEG 400. Mix thoroughly with a magnetic stirrer until the solution is homogenous. PEG 400 is an excellent solubilizer that will help prevent precipitation when the aqueous component is added.[14]
-
Aqueous Addition (Critical Step): Slowly add 5.0 mL of saline to the organic phase while continuously stirring. A slow, dropwise addition is crucial to prevent the drug from "crashing out" or precipitating.
-
Final Mixing & Inspection: Continue stirring for 10-15 minutes. Visually inspect the final solution for any signs of precipitation or haziness. The solution should be clear.
-
Sterilization (for in vivo use): If required for the route of administration (e.g., IV), filter the final solution through a 0.22 µm sterile filter into a sterile final container.
-
Quality Control: Perform a final visual inspection and quantify the concentration via HPLC to confirm the target concentration was achieved (see Section 5.0).
Strategy 2: Cyclodextrin-Based Formulations
Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can form inclusion complexes with poorly soluble drug molecules, effectively "hiding" the hydrophobic part of the drug from the aqueous environment and increasing its apparent solubility.[16][17] This approach is particularly useful for enhancing the solubility and stability of antibiotics.[18][19]
Best For: Oral, intravenous, or parenteral administration; can improve bioavailability and reduce potential toxicity associated with high concentrations of organic co-solvents.
3.2.1 Protocol 4: Preparation of a this compound/HP-β-CD Formulation
Objective: To prepare a 2 mg/mL this compound solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Vehicle Composition: 20% (w/v) HP-β-CD in Water for Injection (WFI).
Materials:
-
This compound A1 powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Water for Injection (WFI)
-
Sterile vials, magnetic stirrer, sonicator
Methodology:
-
Prepare CD Vehicle: In a sterile vial, add 2.0 g of HP-β-CD to 10 mL of WFI. Stir with a magnetic stirrer until the HP-β-CD is fully dissolved. This will result in a 20% (w/v) solution.
-
Weigh API: Accurately weigh 20 mg of this compound A1.
-
Complexation: Add the this compound powder directly to the HP-β-CD solution.
-
Energy Input: Vigorously stir the mixture for 4-6 hours at room temperature, protected from light. Sonication in a bath sonicator for 30-60 minutes can be used to accelerate the complexation process. The solution should gradually clarify as the inclusion complex forms.
-
Final Inspection: After the allotted time, visually inspect the solution to ensure it is clear and free of particulate matter. If necessary, a low-speed centrifugation can be used to remove any trace amounts of undissolved API.
-
Quality Control: Quantify the final concentration via HPLC to confirm the extent of solubilization. The concentration should be close to the target of 2 mg/mL.
Visualization of Formulation Workflow
The following diagrams illustrate the decision-making process and the composition of the described formulations.
Formulation Strategy Decision Tree
This diagram outlines the logical flow for selecting an appropriate formulation strategy for this compound based on the experimental needs.
Caption: Decision workflow for this compound formulation.
Diagram of a Co-Solvent Formulation
This diagram illustrates the components and structure of the this compound co-solvent system described in Protocol 3.
Caption: Components of a this compound co-solvent formulation.
Quality Control: Analytical Method for Quantification
A robust analytical method is required to validate the concentration and stability of any prepared formulation.[11] High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable technique.
Protocol 5: General HPLC-UV Method for this compound Quantification
Objective: To provide a starting point for an HPLC method to accurately quantify this compound in formulation samples. Note: This method must be fully validated (testing for linearity, accuracy, precision, etc.) according to internal SOPs or relevant guidelines before use.[11]
Instrumentation & Parameters:
-
HPLC System: Standard system with a pump, autosampler, and UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[20]
-
Mobile Phase: Isocratic mixture of Methanol and 0.1% Formic Acid in Water (e.g., 70:30 v/v). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.[20]
-
Column Temperature: 30°C.[20]
-
Detection Wavelength: this compound has a UV maximum around 267 nm, which should be used for detection.[2]
-
Injection Volume: 10-20 µL.
Methodology:
-
Standard Preparation: Prepare a series of calibration standards of known this compound concentrations in the mobile phase, spanning the expected concentration range of the formulation samples.
-
Sample Preparation: Dilute an aliquot of the this compound formulation with mobile phase to bring it into the linear range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of this compound in the unknown samples.
Conclusion and Best Practices
The successful use of this compound in preclinical research hinges on the ability to formulate it in a way that ensures consistent and adequate drug exposure. The primary challenge of its poor aqueous solubility can be effectively overcome using rational, data-driven approaches.
Key Takeaways:
-
Start with the Basics: Always begin with a thorough pre-formulation assessment to understand the compound's properties.[4]
-
Choose the Right Tool for the Job: Select a formulation strategy—co-solvent, cyclodextrin, or other advanced methods—that aligns with the specific goals, route, and dose requirements of your preclinical study.[7]
-
Process Matters: The sequence and method of adding components, especially when moving from organic to aqueous phases, are critical to prevent precipitation and ensure a homogenous final product.
-
Validation is Non-Negotiable: Every formulation must be validated for concentration and stability over its intended use period.[11][13] An uncharacterized formulation leads to unreliable and unrepeatable experimental results.
By following the principles and protocols outlined in this guide, researchers can develop robust and reliable this compound formulations, enabling the confident assessment of its therapeutic potential in a variety of preclinical models.
References
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Chaudhary, A., Nagaich, U., & Gulati, N. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 13(2), 754–771. [Link]
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Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]
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Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound A1. PubChem Compound Database. Retrieved from [Link]
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Giri, T. K., & Singh, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews™ in Therapeutic Drug Carrier Systems, 31(2). [Link]
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Saha, P., & Rafe, M. R. (2023). Cyclodextrin: A prospective nanocarrier for the delivery of antibacterial agents against bacteria that are resistant to antibiotics. Heliyon, 9(9), e19287. [Link]
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ResearchGate. (n.d.). Development of a new, sensitive, and robust analytical and bio-analytical RP-HPLC method for in-vitro and in-vivo quantification of naringenin in polymeric nanocarriers. Retrieved from [Link]
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Pharmaceutical Technology. (2013). Preclinical Dose-Formulation Stability. Retrieved from [Link]
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ResearchGate. (n.d.). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. Retrieved from [Link]
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MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Retrieved from [Link]
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CMC Pharma. (2022). Stability Studies in Pharmaceuticals. Retrieved from [Link]
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MDPI. (n.d.). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Retrieved from [Link]
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Grimm, A., & Wessig, O. (2022). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 14(11), 2469. [Link]
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BioAustralis. (n.d.). This compound Product Data Sheet. Retrieved from [Link]
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Pierce, C. G., & Vila, T. (2017). Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. Frontiers in Microbiology, 8, 1479. [Link]
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Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]
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Cyclodextrin News. (2023). Cyclodextrins: prospective nanocarriers for the delivery of antibacterial agents, against bacteria that are resistant to antibiotics. Retrieved from [Link]
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Crystal Pharmatech. (n.d.). Optimal Preclinical Formulation Development. Retrieved from [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclodextrin Complexation for Affinity-Based Antibiotic Delivery. Retrieved from [Link]
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SyncSci Publishing. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients. Retrieved from [Link]
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ResearchGate. (n.d.). Solvents and Co-solvents used in Injectables. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical Quantification Method Development of Genotoxic, Carcinogenic and Nitrosamine Impurities in Emtricitabine and Tenofovir Disoproxil Fumarate Using Sophisticated Techniques. Retrieved from [Link]
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
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Generation of Novel Nargenicin Derivatives Through Biosynthetic Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Nargenicin, a polyketide macrolide produced by Nocardia species, exhibits potent antibacterial activity, particularly against drug-resistant Gram-positive pathogens.[1] Its unique structural features, including a complex macrolactone ring and a distinctive ether bridge, make it a compelling scaffold for the development of novel therapeutics. This guide provides a comprehensive overview and detailed protocols for the generation of new this compound derivatives through biosynthetic engineering. We will delve into the logic behind experimental design, from the genetic manipulation of the this compound biosynthetic gene cluster (BGC) to the fermentation, purification, and characterization of novel analogues. The protocols provided herein are designed to be adaptable, empowering researchers to explore the vast chemical space surrounding the this compound core.
Introduction: The Rationale for Engineering this compound Biosynthesis
The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. This compound's mode of action, which involves the inhibition of bacterial DNA polymerase III, presents a validated target for antibacterial drug design. Biosynthetic engineering offers a powerful alternative to total synthesis for generating structural diversity in complex natural products like this compound. By manipulating the genetic blueprint of the producing organism, we can introduce targeted modifications to the this compound scaffold, potentially leading to derivatives with improved potency, altered spectrum of activity, enhanced pharmacokinetic properties, or novel biological activities such as anticancer or anti-inflammatory effects.
The this compound biosynthetic gene cluster contains the genetic instructions for the assembly of the polyketide backbone by a Type I polyketide synthase (PKS), followed by a series of post-PKS modifications, including the crucial ether bridge formation. Key targets for engineering include the PKS modules, which dictate the incorporation of extender units, and the tailoring enzymes responsible for oxidation, reduction, and other chemical transformations.
Workflow for Generating Novel this compound Derivatives
The generation of novel this compound derivatives through biosynthetic engineering follows a multi-step workflow. This guide will provide detailed protocols for each stage of this process.
Caption: A generalized workflow for the biosynthetic engineering of this compound.
Genetic Engineering Strategies and Protocols
The cornerstone of generating this compound derivatives lies in the precise manipulation of its BGC. This section outlines key genetic engineering techniques and provides adaptable protocols.
Target Identification within the this compound BGC
A thorough bioinformatic analysis of the this compound BGC is the first critical step. The goal is to identify genes encoding the PKS and tailoring enzymes that can be targeted for modification. Key targets include:
-
Acyltransferase (AT) domains within the PKS modules: Swapping or mutating these domains can lead to the incorporation of alternative extender units, altering the carbon skeleton.
-
Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) domains within the PKS modules: Inactivating or modifying these domains can change the reduction state of the polyketide chain.
-
Post-PKS tailoring enzymes: Genes encoding oxygenases, methyltransferases, and acyltransferases are prime candidates for knockout or overexpression to generate derivatives with altered functional groups.
Protocol: Gene Knockout in Nocardia sp. using CRISPR-Cas9
This protocol provides a framework for targeted gene deletion in Nocardia, the native producer of this compound. This method utilizes the CRISPR-Cas9 system to create double-strand breaks at a specific genomic locus, which are then repaired by the cell's non-homologous end joining (NHEJ) pathway, often resulting in gene-disrupting insertions or deletions.[2]
Materials:
-
Nocardia sp. strain producing this compound
-
pCRISPR-Cas9 plasmid for actinomycetes
-
sgRNA expression vector
-
Homology arms (approx. 1 kb) flanking the target gene
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for plasmid construction
-
Electroporator and cuvettes
-
Brain Heart Infusion (BHI) medium and agar plates
-
Apramycin
Procedure:
-
sgRNA Design and Plasmid Construction:
-
Design a 20-bp sgRNA sequence targeting the gene of interest within the this compound BGC. Several online tools are available for sgRNA design.
-
Synthesize oligonucleotides encoding the sgRNA and clone them into the sgRNA expression vector.
-
Construct the final knockout plasmid by cloning the sgRNA expression cassette and the Cas9 gene into a suitable shuttle vector for Nocardia.
-
-
Preparation of Electrocompetent Nocardia Cells:
-
Grow Nocardia sp. in BHI broth to mid-log phase.
-
Harvest the cells by centrifugation and wash them multiple times with ice-cold, sterile 10% glycerol.
-
Resuspend the cell pellet in a small volume of 10% glycerol to obtain a dense cell suspension.
-
-
Electroporation:
-
Mix the electrocompetent Nocardia cells with the CRISPR-Cas9 knockout plasmid.
-
Transfer the mixture to a pre-chilled electroporation cuvette.
-
Deliver an electrical pulse using an electroporator with optimized settings for Nocardia.
-
Immediately add BHI medium to the cuvette and incubate at 30°C for 2-4 hours to allow for cell recovery and plasmid expression.[2]
-
-
Selection and Screening of Mutants:
-
Plate the recovered cells on BHI agar containing apramycin to select for transformants.[2]
-
Incubate the plates at 30°C for 5-7 days until colonies appear.
-
Screen individual colonies by PCR using primers flanking the target gene to identify mutants with the desired deletion.
-
Confirm the gene knockout by Sanger sequencing of the PCR product.
-
Protocol: Heterologous Expression of the this compound BGC in Streptomyces
Heterologous expression in a well-characterized host like Streptomyces coelicolor or Streptomyces albus can facilitate the engineering process and potentially improve product yields.[3][4][5][6]
Materials:
-
Genomic DNA from the this compound-producing Nocardia sp.
-
A suitable bacterial artificial chromosome (BAC) or fosmid vector.
-
An appropriate Streptomyces host strain (e.g., S. coelicolor M1152).
-
Protoplast transformation reagents (lysozyme, PEG).
-
R5A regeneration medium.
-
Appropriate antibiotics for selection.
Procedure:
-
Cloning the this compound BGC:
-
Construct a BAC or fosmid library of genomic DNA from the Nocardia producer strain.
-
Screen the library by PCR using primers specific to the this compound BGC to identify clones containing the entire cluster.
-
-
Protoplast Transformation of Streptomyces:
-
Grow the Streptomyces host strain in a suitable medium and prepare protoplasts by treating the mycelia with lysozyme.
-
Transform the protoplasts with the BAC/fosmid clone containing the this compound BGC using a polyethylene glycol (PEG)-mediated method.
-
Plate the transformed protoplasts on R5A regeneration medium and incubate until colonies appear.
-
-
Selection and Verification of Heterologous Expression:
-
Select for transformants using the appropriate antibiotic resistance marker on the vector.
-
Confirm the presence of the intact BGC in the Streptomyces host by PCR and restriction digest analysis.
-
Cultivate the recombinant Streptomyces strain under conditions known to induce secondary metabolism and analyze the culture extract for the production of this compound or novel derivatives by HPLC-MS.
-
Fermentation and Downstream Processing
Optimization of fermentation conditions and efficient purification strategies are crucial for obtaining sufficient quantities of novel derivatives for structural elucidation and bioactivity testing.
Fermentation Media and Culture Conditions
The composition of the fermentation medium can significantly influence the production of secondary metabolites.[7][8] A systematic approach to media optimization is recommended.
| Component | Rationale | Typical Range |
| Carbon Source | Provides energy and building blocks for biosynthesis. Slowly metabolized sources can enhance secondary metabolite production. | 20-50 g/L |
| Nitrogen Source | Essential for cell growth and enzyme synthesis. A balanced C:N ratio is critical. | 5-15 g/L |
| Phosphate | Important for energy metabolism and regulation of secondary metabolism. | 1-5 g/L |
| Trace Elements | Cofactors for various enzymes in the biosynthetic pathway. | Varies |
| Precursors | Supplementation with precursors like acetate or propionate can increase yields. | 1-10 mM |
Protocol: Small-Scale Fermentation for Derivative Screening
-
Prepare a seed culture of the engineered Nocardia or Streptomyces strain in a suitable liquid medium.
-
Inoculate production cultures in baffled flasks containing the optimized fermentation medium.
-
Incubate the cultures on a rotary shaker at 28-30°C for 7-14 days.
-
Monitor the production of this compound and its derivatives by periodically analyzing small aliquots of the culture broth by HPLC-MS.
Extraction and Purification of this compound Derivatives
The following is a general protocol for the extraction and purification of macrolide antibiotics, which can be adapted for this compound derivatives.[9][10]
Procedure:
-
Extraction:
-
Separate the mycelia from the fermentation broth by centrifugation or filtration.
-
Extract the supernatant and the mycelial cake separately with an organic solvent such as ethyl acetate or butanol.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Preliminary Purification:
-
Perform liquid-liquid partitioning of the crude extract between a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., methanol) to remove lipids and other nonpolar impurities.
-
-
Chromatographic Purification:
-
Subject the polar fraction to column chromatography on silica gel or a reversed-phase C18 stationary phase.
-
Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate for silica gel or water-acetonitrile for C18) to separate the different derivatives.
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC.
-
-
Final Purification:
-
Pool the fractions containing the desired derivative and perform a final purification step using preparative HPLC to obtain the pure compound.
-
Structural Characterization and Bioactivity Evaluation
Unambiguous structural determination and assessment of biological activity are essential to validate the generation of novel and potentially valuable this compound derivatives.
Structural Elucidation by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for determining the chemical structure of natural products.[11][12][13]
Data Acquisition and Analysis:
-
High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass and elemental composition of the purified derivative.
-
1D NMR (¹H and ¹³C): Provide information about the types and number of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Establish the connectivity of atoms within the molecule, allowing for the complete assignment of the chemical structure.
-
NOESY/ROESY: Provide information about the relative stereochemistry of the molecule.
Bioactivity Assays
The purified derivatives should be evaluated for their biological activity to determine their potential as therapeutic agents.
Protocol: Antibacterial Susceptibility Testing (Broth Microdilution) This method determines the minimum inhibitory concentration (MIC) of a compound against a panel of pathogenic bacteria.[14][15]
-
Prepare a two-fold serial dilution of the purified this compound derivative in a 96-well microtiter plate.[14]
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Enterococcus faecalis).[14]
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: In Vitro Anticancer Activity Assay (MTT Assay) The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[16][17]
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the purified this compound derivative for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The application of biosynthetic engineering to the this compound scaffold holds immense promise for the generation of novel bioactive molecules. The protocols and strategies outlined in this guide provide a robust framework for researchers to embark on this exciting area of drug discovery. Future efforts may focus on the use of synthetic biology tools for more precise and predictable engineering of the this compound BGC, as well as the exploration of combinatorial biosynthesis approaches to further expand the chemical diversity of this important class of natural products.
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Knockout of secondary alcohol dehydrogenase in Nocardia cholesterolicum NRRL 5767 by CRISPR/Cas9 genome editing technology. PMC. [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]
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Engineered Biosynthesis of a Novel Amidated Polyketide, Using the Malonamyl-Specific Initiation Module from the Oxytetracycline Polyketide Synthase. PMC. [Link]
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Bioassays for anticancer activities. PubMed. [Link]
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Underpinning the secondary metabolites from Nocardia spp. ResearchGate. [Link]
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An Update on Molecular Tools for Genetic Engineering of Actinomycetes—The Source of Important Antibiotics and Other Valuable Compounds. NIH. [Link]
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Recent Advances in the Heterologous Biosynthesis of Natural Products from Streptomyces. MDPI. [Link]
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Site directed mutagenesis as a precision tool to enable synthetic biology with engineered modular polyketide synthases. PMC. [Link]
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An Update on Molecular Tools for Genetic Engineering of Actinomycetes—The Source of Important Antibiotics and Other Valuable Compounds. ResearchGate. [Link]
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Application of Synthetic Biology to the Biosynthesis of Polyketides. SCIEPublish. [Link]
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In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]
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Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts. PubMed. [Link]
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2D NMR-spectroscopic screening reveals polyketides in ladybugs. PMC. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. [Link]
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Guidelines for optimized gene knockout using CRISPR/Cas9. ResearchGate. [Link]
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Comparative Genomics and Metabolomics in the Genus Nocardia. PMC. [Link]
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Anticancer Activity of Natural Products and Related Compounds. MDPI. [Link]
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Nocardia genomes are a large reservoir of diverse gene content, biosynthetic gene clusters, and species-specific genes. mBio. [Link]
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Genetic Engineering of Actinomycetes. Encyclopedia MDPI. [Link]
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Structural Analysis of Natural Products. ACS Publications. [Link]
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Biosynthetic engineering of polyketide synthases. Taylor & Francis Online. [Link]
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The Antibiotic Production Process: From Microbial Fermentation to Purification. Technology Networks. [Link]
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QuikChange Site-Directed Mutagenesis Kit. Agilent. [Link]
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Synthetic biology approaches to actinomycete strain improvement. Oxford Academic. [Link]
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Optimization of the Production of Secondary Metabolites from Furanocoumarin and Furoquinoline Alkaloid Groups in In Vitro Ruta corsica Cultures Grown in Temporary Immersion Bioreactors. MDPI. [Link]
-
Synthesis and Biosynthesis of Polyketide Natural Products. SURFACE at Syracuse University. [Link]
-
How to perform a CRISPR Knockout Experiment. YouTube. [Link]
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Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species. Frontiers. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. [Link]
-
Natural Product Testing: Selecting in vivo Anticancer Assay Model. ResearchGate. [Link]
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Research and Application of the Polyene Macrolide Antibiotic Nystatin. MDPI. [Link]
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Antimicrobial Activity of test Compounds Against Various Strains (Zone of Inhibition in mm). ResearchGate. [Link]
-
Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. Frontiers. [Link]
-
Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PMC. [Link]
-
Synthetic biology and metabolic engineering of actinomycetes for natural product discovery. PubMed. [Link]
-
Structural Characterization of Natural Products By Means of Quantum Chemical Calculations of NMR Parameters: New insights. ResearchGate. [Link]
-
Extraction of Macrolide Antibiotics from Fermentation Broth Using Triple Countercurrent Centrifugal Extraction Process. Zhengzhou Tiei Extraction Technology Co., Ltd. [Link]
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Heterologous expression of natural product biosynthetic gene clusters in Streptomyces coelicolor: From genome mining to manipulation of biosynthetic pathways. ResearchGate. [Link]
-
CRISPR/Cas9 knockouts. Takara Bio. [Link]
-
Medium optimization for the production of the secondary metabolite squalestatin S1 by a Phoma sp. combining orthogonal design and response surface methodology. ResearchGate. [Link]
-
Separation and Purification of Pharmaceuticals and Antibiotics. DIAION. [Link]
-
The macrolide antibiotic renaissance. PMC. [Link]
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In vitro assays to study Nargenicin's effect on DNA replication
Application Note & Protocols
Topic: In Vitro Assays to Characterize the Inhibition of Bacterial DNA Replication by Nargenicin
Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, biochemistry, and antibiotic discovery.
Abstract
This compound is a narrow-spectrum macrolide antibiotic with potent activity against Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus and Mycobacterium tuberculosis.[1][2][3] Recent mechanistic studies have revealed that this compound inhibits bacterial DNA replication not by targeting DNA gyrase or topoisomerase IV, but by directly inhibiting the replicative DNA polymerase DnaE1.[1][4][5] This application note provides a detailed guide for researchers to characterize the inhibitory effects of this compound and its analogs on bacterial DNA replication using robust in vitro biochemical assays. We present a primary, target-specific DNA Polymerase Primer Extension Assay to directly measure the inhibition of DnaE1 activity. Additionally, we describe a DNA Gyrase Supercoiling Assay as a crucial counterscreen to confirm the specificity of this compound's mechanism and rule out off-target effects on other key replication enzymes.
Background: this compound's Unique Mechanism of Action
This compound, a polyketide macrolide first isolated from Nocardia species, has garnered renewed interest due to the rise of antimicrobial resistance.[6][7] Unlike many antibiotics that interfere with cell wall synthesis or protein translation, this compound is a genotoxin that selectively halts DNA synthesis.[1][2]
Initial investigations to pinpoint its target ruled out the classical topoisomerase targets of quinolone antibiotics.[5] Groundbreaking work, including cryo-electron microscopy, has since demonstrated that this compound uniquely inhibits the replicative DNA polymerase DnaE1.[1][4] Its mode of action is particularly novel: this compound binding is DNA-dependent, wedging itself into the polymerase active site between the terminal base pair of the DNA duplex and the polymerase itself.[2][8] In this position, it physically occupies the space required for both the incoming nucleotide and the templating base, effectively stalling the replication fork.[2][8]
This distinct mechanism makes DnaE1 an attractive target for novel antibiotic development. The assays described herein are designed to quantify this specific inhibitory activity and ensure target selectivity.
Principle of the Assays
DNA Polymerase Primer Extension Assay
This assay directly measures the catalytic activity of the DnaE1 polymerase. It relies on a simple primer-template system where a short, labeled primer is annealed to a longer, single-stranded DNA template. The polymerase extends this primer by incorporating nucleotides. The extent of inhibition by this compound is quantified by measuring the reduction in the amount of full-length extension product.
-
Mechanism: DnaE1 polymerase binds to the primer-template junction and synthesizes a complementary DNA strand. This compound, if active, will bind to the DnaE1-DNA complex and stall this extension.
-
Detection: Products are typically resolved using denaturing polyacrylamide gel electrophoresis (PAGE). A radiolabeled primer (e.g., with ³²P) allows for sensitive detection and quantification of the full-length product versus the unextended primer. Alternatively, fluorescently labeled primers can be used.
-
Endpoint: The primary endpoint is the concentration of this compound required to inhibit polymerase activity by 50% (IC₅₀).
DNA Gyrase Supercoiling Assay (Counterscreen)
This assay is essential to confirm that this compound's activity is specific to DnaE1 and does not extend to other critical DNA replication enzymes like DNA gyrase. Bacterial DNA gyrase, a type II topoisomerase, introduces negative supercoils into circular DNA in an ATP-dependent reaction. This activity is crucial for relieving topological stress during replication.
-
Mechanism: DNA gyrase converts a relaxed circular plasmid DNA into its negatively supercoiled form. Known gyrase inhibitors (e.g., ciprofloxacin, novobiocin) prevent this topological change.
-
Detection: The different topological forms of the plasmid (relaxed vs. supercoiled) migrate at different rates during agarose gel electrophoresis. The supercoiled form is more compact and migrates faster.
-
Endpoint: A lack of inhibition (i.e., the successful conversion of relaxed to supercoiled plasmid) in the presence of this compound demonstrates target specificity.
Detailed Protocols & Methodologies
Protocol 1: DNA Polymerase Primer Extension Assay
This protocol is adapted for determining the IC₅₀ of this compound against purified bacterial DnaE1 polymerase.
3.1.1. Materials & Reagents
-
Purified DnaE1 Polymerase (e.g., from S. aureus or M. tuberculosis)
-
This compound (dissolved in DMSO to a 10 mM stock)
-
Positive Control Inhibitor: Aphidicolin (for comparison of mechanism)
-
Primer-Template Substrate:
-
Template Oligonucleotide (e.g., 70-mer, HPLC-purified)
-
Primer Oligonucleotide (e.g., 20-mer, complementary to the 3' end of the template)
-
-
[γ-³²P]ATP for radiolabeling
-
T4 Polynucleotide Kinase (PNK)
-
Deoxynucleotide solution mix (dATP, dCTP, dGTP, dTTP)
-
Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM DTT
-
Stop Solution: 95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol
-
Denaturing Polyacrylamide Gel (e.g., 15%)
3.1.2. Experimental Workflow Diagram
Caption: Workflow for the DnaE1 Primer Extension Assay.
3.1.3. Step-by-Step Protocol
-
Primer Labeling: In a microfuge tube, set up the labeling reaction for the primer using T4 PNK and [γ-³²P]ATP according to the enzyme manufacturer's protocol.[9] Purify the labeled primer from unincorporated nucleotides using a G-25 spin column.
-
Primer/Template Annealing: Mix the ³²P-labeled primer and the unlabeled template in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl). Heat to 95°C for 5 minutes and allow to cool slowly to room temperature.
-
Reaction Setup: Prepare a master mix on ice containing 1X Assay Buffer, dNTPs (final concentration 100 µM each), and the annealed primer/template substrate (final concentration 50 nM).
-
Inhibitor Titration: In separate reaction tubes, aliquot the master mix. Add varying concentrations of this compound (e.g., from 1 nM to 10 µM). Include the following crucial controls:
-
No Inhibitor Control (0% Inhibition): Add DMSO vehicle only.
-
Positive Control: Add a known polymerase inhibitor.
-
No Enzyme Control (100% Inhibition): Add master mix and DMSO, but no polymerase.
-
-
Reaction Initiation: Add DnaE1 polymerase to each tube (a pre-titered amount that gives robust signal in the linear range of the reaction) to a final volume of 20 µL. Mix gently.
-
Incubation: Incubate the reactions at 37°C for 15-30 minutes. The time should be optimized to ensure the "No Inhibitor" control does not reach 100% completion, allowing for a clear dynamic range.
-
Quenching: Stop the reactions by adding an equal volume (20 µL) of Stop Solution.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes. Load 5-10 µL of each sample onto a denaturing polyacrylamide gel. Run the gel until the bromophenol blue dye is near the bottom.
-
Quantification: Dry the gel and expose it to a phosphor screen. Image the screen and quantify the band intensities for the unextended primer and the full-length product.
3.1.4. Data Analysis and Interpretation
Calculate the percent inhibition for each this compound concentration using the following formula:
% Inhibition = 100 * (1 - (Signal_this compound - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))
Plot the % Inhibition against the logarithm of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
| Parameter | Description | Example Value |
| IC₅₀ | Concentration of this compound causing 50% inhibition of DnaE1 polymerase activity. | 8 nM (S. aureus)[8] |
| Hill Slope | The steepness of the dose-response curve. | 1.2 |
| R² | Goodness of fit for the regression curve. | >0.98 |
Table 1: Key parameters for analyzing DnaE1 inhibition.
A low nanomolar IC₅₀ value would confirm this compound as a potent inhibitor of the target polymerase.[8]
Protocol 2: DNA Gyrase Supercoiling Assay (Counterscreen)
This protocol is used to confirm this compound's specificity by demonstrating its lack of activity against DNA gyrase.
3.2.1. Materials & Reagents
-
Purified Bacterial DNA Gyrase (e.g., from S. aureus or E. coli)
-
Relaxed pBR322 Plasmid DNA (or other suitable circular plasmid)
-
This compound (10 mM stock in DMSO)
-
Positive Control Inhibitor: Ciprofloxacin or Novobiocin (known gyrase inhibitors)
-
Gyrase Assay Buffer (5X): e.g., 250 mM Tris-HCl (pH 7.5), 120 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM Spermidine.
-
ATP Solution (10 mM)
-
Stop Buffer & Loading Dye: 1% SDS, 50 mM EDTA, 25% Ficoll (or glycerol), 0.05% Bromophenol Blue.
-
Agarose Gel (1%) in TBE Buffer
3.2.2. Experimental Workflow Diagram
Caption: Workflow for the DNA Gyrase Supercoiling Assay.
3.2.3. Step-by-Step Protocol
-
Reaction Setup: On ice, prepare reaction tubes. To each tube, add 1X Gyrase Assay Buffer, relaxed pBR322 plasmid (final concentration ~10 nM), and ATP (final concentration 1 mM).
-
Add Compounds:
-
Test Reaction: Add this compound (e.g., at a high concentration, such as 100 µM, to maximize the chance of seeing an off-target effect).
-
Negative Control (Full Activity): Add DMSO vehicle only.
-
Positive Control (Full Inhibition): Add a known gyrase inhibitor (e.g., 50 µM Ciprofloxacin).
-
DNA Control: Add all components except the enzyme.
-
-
Reaction Initiation: Add DNA gyrase (1-2 Units) to all tubes except the "DNA Control".
-
Incubation: Incubate all tubes at 37°C for 30-60 minutes.[10]
-
Quenching: Stop the reactions by adding Stop Buffer & Loading Dye.
-
Analysis: Load the entire content of each tube into the wells of a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100V) until there is good separation between the supercoiled and relaxed forms.[11]
-
Visualization: Stain the gel with ethidium bromide or a safer alternative like SYBR Safe. Visualize the DNA bands using a UV transilluminator.
3.2.4. Data Interpretation
-
Expected Result for this compound: The lane containing this compound should look identical to the "Negative Control" lane. The relaxed plasmid will be fully converted to the faster-migrating supercoiled form.
-
Positive Control Result: The lane with Ciprofloxacin will show a band at the position of the relaxed plasmid, indicating successful inhibition of gyrase.
| Lane | Condition | Expected Outcome | Interpretation |
| 1 | Relaxed Plasmid Marker | Single band (slow migration) | Substrate position |
| 2 | Relaxed Plasmid + Gyrase | Single band (fast migration) | 100% Gyrase Activity |
| 3 | Relaxed Plasmid + Gyrase + Ciprofloxacin | Single band (slow migration) | Gyrase Inhibition (Valid Assay) |
| 4 | Relaxed Plasmid + Gyrase + this compound | Single band (fast migration) | No Gyrase Inhibition |
Table 2: Expected results for the DNA Gyrase Supercoiling Assay.
Trustworthiness & Self-Validation
The combination of a primary target assay and a specific counterscreen creates a self-validating experimental system. A potent IC₅₀ in the primer extension assay coupled with a lack of activity in the gyrase assay provides a robust and trustworthy profile of this compound's mechanism of action. Including both positive and negative controls in every experiment is mandatory to ensure the assays are performing correctly and the results are unambiguous.
References
-
E. J. V. Lancaster, A. J. W. Hartkoorn, M. B. B. T. D. Figuera, et al. (2022). DNA-Dependent Binding of this compound to DnaE1 Inhibits Replication in Mycobacterium tuberculosis. ACS Infectious Diseases. [Link]
-
E. J. V. Lancaster, A. J. W. Hartkoorn, M. B. B. T. D. Figuera, et al. (2022). DNA-Dependent Binding of this compound to DnaE1 Inhibits Replication in Mycobacterium tuberculosis. National Institutes of Health (PMC). [Link]
-
ResearchGate. (n.d.). Figure 4. Mechanism of DNA polymerase inhibition by this compound. ResearchGate. [Link]
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ResearchGate. (n.d.). DNA-dependent binding of this compound to DnaE1 inhibits replication in Mycobacterium tuberculosis. ResearchGate. [Link]
-
G. L. Painter, J. M. Brothers, K. L. G. Powell, et al. (2015). Elucidation of DnaE as the antibacterial target of the natural product, this compound. Antimicrobial Agents and Chemotherapy. [Link]
- Google Patents. (n.d.). US10144741B2 - this compound compounds and uses thereof as antibacterial agents.
-
Inspiralis. (n.d.). S. aureus DNA Gyrase Supercoiling Assay Kit. Inspiralis. [Link]
-
Promega Connections. (2024). Overcoming qPCR Inhibitors: Strategies for Reliable Quantification. Promega Connections. [Link]
-
Raymond, C. K., et al. (2009). Simple, quantitative primer-extension PCR assay for direct monitoring of microRNAs and short-interfering RNAs. RNA. [Link]
-
bioRxiv. (2022). Insights into I-motif stabilization by high resolution primer extension assays: Its strengths and limitations. bioRxiv. [Link]
-
Le, T. B., et al. (2013). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology. [Link]
-
Sidstedt, M., et al. (2020). PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions. Biomolecular Detection and Quantification. [Link]
- Google Patents. (n.d.). EP0833945A1 - Dna polymerase extension assay.
-
BioTechniques. (2011). A Quantitative Approach to Detect and Overcome PCR Inhibition in Ancient DNA Extracts. BioTechniques. [Link]
-
Dhakal, D., et al. (2020). The this compound Family of Oxa-Bridged Macrolide Antibiotics. Chemistry. [Link]
-
Taylor & Francis. (n.d.). Primer extension – Knowledge and References. Taylor & Francis. [Link]
-
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [Link]
-
Achuthan, V., et al. (2014). Primer Extension Reactions for the PCR- based α- complementation Assay. Bio-protocol. [Link]
-
Minerva Biolabs. (n.d.). Low input or inhibition? Quantitative approaches to detect qPCR inhibitors. Minerva Biolabs. [Link]
-
ResearchGate. (n.d.). DNA gyrase supercoiling assay using fluorescence and gel-based assays. ResearchGate. [Link]
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- 4. researchgate.net [researchgate.net]
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- 7. The this compound Family of Oxa-Bridged Macrolide Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Primer Extension Reactions for the PCR- based α- complementation Assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bacterial Resistance Mechanisms Using Nargenicin
Introduction: Nargenicin as a Tool for Unraveling Bacterial Resistance
The relentless rise of antimicrobial resistance (AMR) necessitates the exploration of novel antibiotics and a deeper understanding of the mechanisms by which bacteria evade their effects. This compound A1, a macrolide antibiotic produced by Nocardia species, presents a compelling case for such investigations.[1] With potent activity against a spectrum of Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), this compound offers a unique avenue for studying bacterial resistance.[1]
What makes this compound particularly valuable for researchers is its distinct mechanism of action. Unlike many antibiotics that target protein synthesis or cell wall construction, this compound inhibits bacterial DNA replication by specifically targeting the α-subunit of DNA polymerase III (DnaE). This focused mode of action provides a clear and direct link between the drug and its cellular target, simplifying the process of identifying resistance mechanisms. Resistance to this compound frequently arises from spontaneous mutations in the dnaE gene, making it an excellent model compound to study target-based resistance.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to utilize this compound as a tool to probe the intricacies of bacterial resistance. We will delve into detailed protocols for determining the baseline susceptibility of bacteria to this compound, generating and characterizing resistant mutants, and employing whole-genome sequencing to pinpoint the genetic basis of resistance.
I. Foundational Analysis: Determining this compound Susceptibility
The first critical step in studying resistance is to establish a baseline of the antibiotic's activity against the target organism. The Minimum Inhibitory Concentration (MIC) is the gold standard for this, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[2] We will detail the broth microdilution method, a widely accepted and reproducible technique for MIC determination, in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
Key Experimental Insight: Why Broth Microdilution?
The broth microdilution method is favored for its efficiency, scalability, and the quantitative nature of its results. It allows for the simultaneous testing of multiple antibiotic concentrations in a standardized 96-well plate format, providing a precise MIC value. Adherence to CLSI guidelines is paramount for ensuring inter-laboratory reproducibility and the clinical relevance of the findings.[2]
Protocol 1: Broth Microdilution MIC Assay for this compound against Staphylococcus aureus
This protocol outlines the determination of the MIC of this compound against S. aureus using the broth microdilution method.
Materials:
-
This compound A1
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Staphylococcus aureus strain (e.g., ATCC 29213 as a quality control strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL. Ensure complete solubilization.[3] Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of this compound Working Solutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB to create a range of concentrations to be tested in the 96-well plate. The final concentrations in the wells should typically range from 0.015 to 16 µg/mL for S. aureus.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).[2]
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Inoculation:
-
Add 100 µL of the appropriate this compound working solution to each well of a 96-well plate, corresponding to the desired final concentrations.
-
Include a growth control well containing 100 µL of CAMHB without this compound and a sterility control well with uninoculated CAMHB.
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[2]
-
Data Interpretation:
The determined MIC value should be compared to established breakpoints, if available, to classify the strain as susceptible, intermediate, or resistant. For novel compounds like this compound, these breakpoints may not be formally established. In such cases, the MIC provides a quantitative measure of its potency.
| Organism | This compound MIC Range (µg/mL) |
| Methicillin-Sensitive Staphylococcus aureus (MSSA) | 0.06 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.12 |
| Vancomycin-Resistant Staphylococcus aureus (VRSA) | 25 |
Note: These values are based on a specific study and may vary between different strains and experimental conditions.[1]
Troubleshooting Common Issues:
-
No growth in the growth control well: This could indicate a problem with the inoculum viability or the growth medium. Repeat the assay with a fresh culture and medium.
-
Growth in the sterility control well: This indicates contamination of the medium or the plate. Discard the results and repeat the assay with sterile materials.
-
"Skipped" wells (growth at a higher concentration than a well with no growth): This can be due to pipetting errors or contamination. The assay should be repeated.[4]
II. Generating and Characterizing this compound-Resistant Mutants
The generation of resistant mutants is a cornerstone of understanding resistance mechanisms. By exposing a bacterial population to a selective pressure (this compound), we can isolate variants that have acquired resistance through spontaneous mutations.
Key Experimental Insight: The Power of Spontaneous Mutation
Spontaneous mutations arise naturally in bacterial populations at a low frequency.[5] By plating a large number of bacteria on a medium containing a concentration of this compound above the MIC, only those cells with pre-existing or newly acquired resistance mutations will be able to grow and form colonies. This provides a direct method for selecting for the desired resistant phenotype.
Protocol 2: Selection of Spontaneous this compound-Resistant S. aureus Mutants
This protocol describes a method for selecting spontaneous this compound-resistant mutants of S. aureus.
Materials:
-
This compound A1
-
Staphylococcus aureus strain with a known this compound MIC
-
Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA) plates
-
Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile spreaders and plating beads
Procedure:
-
Prepare an Overnight Culture:
-
Inoculate a single colony of S. aureus into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
-
Determine Cell Concentration:
-
Measure the optical density (OD₆₀₀) of the overnight culture. An OD₆₀₀ of ~1.0 for S. aureus corresponds to approximately 8 x 10⁸ CFU/mL.
-
Perform serial dilutions and plate on non-selective agar to determine the exact CFU/mL of the starting culture.
-
-
Prepare Selective Agar Plates:
-
Prepare TSA or MHA plates containing this compound at concentrations of 4x, 8x, and 16x the predetermined MIC of the parent strain. The use of multiple concentrations increases the likelihood of isolating mutants with varying levels of resistance.
-
-
Selection of Resistant Mutants:
-
Plate a high density of the overnight culture (e.g., 10⁸ to 10⁹ CFUs) onto each selective agar plate. This can be achieved by plating 100-200 µL of the undiluted overnight culture.
-
Spread the inoculum evenly over the surface of the agar using a sterile spreader or plating beads.
-
Incubate the plates at 37°C for 48-72 hours. The extended incubation time allows for the growth of slower-growing resistant mutants.
-
-
Calculate the Frequency of Resistance:
-
Count the number of colonies that appear on the selective plates.
-
The frequency of spontaneous resistance is calculated by dividing the number of resistant colonies by the total number of CFUs plated.
-
The expected frequency of spontaneous resistance to this compound in S. aureus is in the range of 10⁻⁷ to 10⁻⁹.[5]
-
-
Isolate and Purify Resistant Mutants:
-
Pick individual colonies from the selective plates and streak them onto fresh selective agar plates to obtain pure cultures.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Confirm Resistance Phenotype:
-
Perform a MIC assay (as described in Protocol 1) on the purified mutants to confirm their increased resistance to this compound compared to the parent strain. A stable resistant mutant should maintain its resistance phenotype after several passages in antibiotic-free medium.
-
III. Pinpointing the Genetic Basis of Resistance: Whole-Genome Sequencing
Once resistant mutants have been isolated and their phenotype confirmed, the next step is to identify the genetic changes responsible for the resistance. Whole-genome sequencing (WGS) is a powerful tool for this purpose, allowing for the comparison of the entire genome of the resistant mutant to that of the susceptible parent strain.
Key Experimental Insight: The Value of Comparative Genomics
By aligning the genome sequence of the resistant mutant with the reference genome of the parent strain, we can identify single nucleotide polymorphisms (SNPs), insertions, and deletions that have occurred in the mutant. Given this compound's known target, the analysis can be focused on the dnaE gene to quickly identify potential resistance-conferring mutations.
Workflow 1: Whole-Genome Sequencing and Analysis of this compound-Resistant Mutants
This workflow provides a general overview of the steps involved in using WGS to identify resistance mutations.
Caption: A generalized workflow for identifying resistance mutations using WGS.
Detailed Steps:
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from both the this compound-resistant mutant and the susceptible parent strain using a commercially available kit suitable for Gram-positive bacteria.
-
-
Sequencing Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted genomic DNA according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).
-
Perform whole-genome sequencing to generate high-coverage sequencing reads.
-
-
Bioinformatics Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads and trim low-quality bases and adapter sequences.
-
Genome Assembly (Optional but Recommended): Assemble the reads from the parent strain to create a high-quality reference genome.
-
Read Alignment: Align the sequencing reads from the resistant mutant to the reference genome of the parent strain using an aligner such as BWA or Bowtie2.
-
Variant Calling: Use a variant caller like GATK or SAMtools to identify SNPs and small insertions/deletions (indels) in the resistant mutant's genome compared to the parent.
-
Variant Annotation: Annotate the identified variants to determine their location (e.g., within a coding sequence) and predicted effect (e.g., missense, nonsense, frameshift). Pay close attention to any mutations identified within the dnaE gene. Several bioinformatics pipelines are available for the analysis of S. aureus genomes.[6][7][8]
-
-
Validation of Candidate Resistance Mutations:
-
The identification of a non-synonymous mutation in the dnaE gene of the resistant mutant that is absent in the parent strain is strong evidence for its role in resistance.
-
To definitively confirm the role of a specific mutation, genetic validation experiments, such as allelic exchange to introduce the mutation into a susceptible background, can be performed.
-
IV. Mechanistic Insights and the Path Forward
The identification of mutations in the dnaE gene of this compound-resistant bacteria provides direct evidence of target-based resistance. This information is invaluable for several reasons:
-
Understanding Drug-Target Interactions: The location of the resistance mutations within the DnaE protein can provide insights into the binding site of this compound and the mechanism by which these mutations prevent its inhibitory action.
-
Informing Drug Design: Knowledge of resistance mechanisms can guide the design of next-generation this compound analogs that are less susceptible to these mutations.
-
Development of Diagnostic Tools: The identified mutations can be used to develop rapid molecular diagnostics to detect this compound resistance in clinical isolates.
By following the protocols and workflows outlined in these application notes, researchers can effectively utilize this compound as a powerful tool to dissect the molecular mechanisms of bacterial resistance, contributing to the broader effort to combat the growing threat of AMR.
References
-
Acquired Nisin Resistance in Staphylococcus aureus Involves Constitutive Activation of an Intrinsic Peptide Antibiotic Detoxification Module. (2018). mBio, 9(6), e02 acquirednisinresistance. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Pharmaceuticals, 14(2), 1-19. [Link]
-
Lack of Spontaneous and Adaptive Resistance Development in Staphylococcus aureus Against the Antimicrobial Peptide LTX-109. (2021). Antibiotics, 10(10), 1183. [Link]
-
In-vitro Evaluation of Antimicrobial Activity of this compound-A1 against Gram Positive Clinical Isolates and its Comparison with Various Antibiotics. (2022). Journal of Clinical and Diagnostic Research, 16(2), DC05-DC10. [Link]
-
Nisin Mutant Prevention Concentration and the Role of Subinhibitory Concentrations on Resistance Development by Diabetic Foot Staphylococci. (2022). Antibiotics, 11(7), 957. [Link]
-
A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections. (2023). Cureus, 15(11), e49508. [Link]
-
Mutational Activation of Antibiotic-Resistant Mechanisms in the Absence of Major Drug Efflux Systems of Escherichia coli. (2017). mBio, 8(6), e01633-17. [Link]
-
Low Frequencies of Resistance among Staphylococcus and Enterococcus Species to the Bactericidal DNA Polymerase Inhibitor N3-Hydroxybutyl 6-(3′-Ethyl-4′-Methylanilino) Uracil. (2002). Antimicrobial Agents and Chemotherapy, 46(6), 1731-1736. [Link]
-
Comparisons of bioinformatics pipelines for whole genome sequence diagnostics of S. aureus. (2021). ResearchGate. [Link]
-
Mutation patterns of resistance genes for macrolides, aminoglycosides, and rifampicin in non-tuberculous mycobacteria isolates from Kenya. (2022). F1000Research, 11, 936. [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
-
Benchmarking of two bioinformatic workflows for the analysis of whole-genome sequenced Staphylococcus aureus collected from patients with suspected sepsis. (2023). BMC Microbiology, 23(1), 18. [Link]
-
Does anyone know how to fix a microdilution broth assay with cloudy samples?. (2014). ResearchGate. [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. [Link]
-
Additive antibacterial activity of naringenin and antibiotic combinations against multidrug resistant Staphylococcus aureus. (2025). ResearchGate. [Link]
-
Emergence of Staphylococcus aureus Resistance to Antimicrobial Peptides Nisin, NZ2114 and Bacitracin Involves Multiple Phenotypic Changes. (2025). ResearchGate. [Link]
-
Validation of Novel Mycobacterium tuberculosis Isoniazid Resistance Mutations Not Detectable by Common Molecular Tests. (2017). Journal of Clinical Microbiology, 55(10), 3056-3065. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Survival Strategies of Staphylococcus aureus: Adaptive Regulation of the Anti-Restriction Gene ardA-H1 Under Stress Conditions. (2024). International Journal of Molecular Sciences, 25(23), 14890. [Link]
-
Comprehensive whole genome analysis of Staphylococcus aureus isolates from dairy cows with subclinical mastitis. (2024). University of Pretoria. [Link]
-
Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. [Link]
-
Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation. (2017). Frontiers in Microbiology, 8, 2079. [Link]
-
Prevalence and antibiotic resistance of Staphylococcus aureus associated with a college-aged cohort: life-style factors that contribute to nasal carriage. (2023). Frontiers in Cellular and Infection Microbiology, 13, 1184131. [Link]
-
Identification of Novel Mutations Associated with Bedaquiline Resistance in Mycobacterium Marinum. (2023). ScienceOpen. [Link]
-
Definition of S, I and R. (n.d.). EUCAST. [Link]
-
MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]
-
Antimicrobial resistance surveillance: lessons learnt from large databases of antimicrobial resistance genes. (2026). British Journal of Ophthalmology. [Link]
-
The minimum inhibitory concentrations (MICs) of antibiotics against Staphylococcus aureus strains. (n.d.). ResearchGate. [Link]
-
Epidemiology of Antimicrobial Resistance Genes in Staphylococcus aureus Isolates from a Public Database in a One Health Perspective. (2023). AIR Unimi. [Link]
-
Staphylococcus aureus Whole Genome Sequence-Based Susceptibility and Resistance Prediction Using a Clinically-Amenable Workflow. (2021). Frontiers in Cellular and Infection Microbiology, 11, 639190. [Link]
-
Highly Efficient Staphylococcus carnosus Mutant Selection System Based on Suicidal Bacteriocin Activation. (2025). ResearchGate. [Link]
-
A Survey of Spontaneous Antibiotic-Resistant Mutants of the Halophilic, Thermophilic Bacterium Rhodothermus marinus. (2021). Antibiotics, 10(11), 1384. [Link]
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Nargenicin A1: A Novel Macrolide for Potentiating Myeloid Differentiation in Leukemia Research
Application Note & Protocols
Introduction:
Differentiation therapy represents a paradigm-shifting approach in oncology, aiming to mature malignant cells into non-proliferating, terminally differentiated states rather than eliminating them through cytotoxic means. This strategy has been particularly successful in acute promyelocytic leukemia (APL) with agents like all-trans retinoic acid (ATRA)[1]. The quest for novel compounds that can induce or enhance differentiation in other subtypes of acute myeloid leukemia (AML) is a critical frontier in cancer research. Nargenicin A1, a complex macrolide antibiotic isolated from Nocardia species, has emerged as a promising agent in this field[2]. While primarily known for its antibacterial properties, studies have revealed its capacity to inhibit proliferation and, notably, to induce differentiation in human myeloid leukemia cell lines such as HL-60[2].
This application note provides a comprehensive guide for researchers on the use of this compound A1 in leukemia cell differentiation studies. We will delve into its mechanism of action, provide detailed, field-tested protocols for its application in conjunction with standard inducers, and offer insights into the analysis of differentiation markers. This guide is designed to empower researchers to explore the therapeutic potential of this compound A1 as a modulator of leukemia cell fate.
Scientific Foundation: The this compound A1 Mechanism of Action
This compound A1 is a polyketide macrolide with a unique fused tricyclic core and an ether bridge[2]. Its chemical structure is presented below.
Figure 1: Chemical Structure of this compound A1 Source: MedchemExpress, Cayman Chemical[3][4] Formula: C₂₈H₃₇NO₈ Molecular Weight: 515.60 g/mol [2]
While this compound A1 alone can exhibit some anti-proliferative effects, its primary utility in differentiation studies lies in its ability to synergize with and enhance the effects of established differentiation agents like ATRA and 1,25-dihydroxyvitamin D₃ (VD₃). Research has demonstrated that this compound A1 potentiates leukemia cell differentiation primarily through the activation of the Protein Kinase C beta I (PKCβI) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The sustained activation of the MAPK/ERK cascade is a known critical event in the commitment of myeloid leukemia cells to a terminal differentiation program[5][6].
The proposed mechanism involves this compound A1 acting upstream of or in concert with PKCβI, leading to the phosphorylation and activation of the downstream MAPK cascade (MEK/ERK). This sustained signaling pushes the leukemic cells to exit the cell cycle and express markers of mature myeloid cells.
Below is a diagram illustrating the proposed signaling pathway for this compound A1-enhanced myeloid differentiation.
Caption: Proposed signaling pathway of this compound A1 in leukemia cells.
Experimental Design & Workflow
A typical experimental workflow to investigate the effects of this compound A1 on leukemia cell differentiation involves several key stages: cell culture and treatment, assessment of morphological and functional differentiation, analysis of surface marker expression, and mechanistic studies to confirm pathway activation.
Caption: Experimental workflow for this compound A1 studies.
Detailed Protocols
The following protocols are optimized for the human promyelocytic leukemia cell line HL-60, a well-established model for studying myeloid differentiation[7].
Cell Culture and Differentiation Induction
Materials:
-
HL-60 cells (ATCC® CCL-240™)
-
RPMI-1640 medium with L-glutamine (e.g., Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
This compound A1 (prepare a 10 mM stock in DMSO)
-
All-Trans Retinoic Acid (ATRA) (prepare a 10 mM stock in DMSO, protect from light)
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Cell Maintenance: Culture HL-60 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in suspension in a humidified incubator at 37°C with 5% CO₂. Keep cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Seeding for Experiment: Seed HL-60 cells at a density of 1 x 10⁵ cells/mL in fresh culture medium.
-
Treatment: Add the differentiation inducers to the cell suspension. It is crucial to have proper controls.
-
Vehicle Control: Add DMSO to a final concentration equivalent to the highest volume of drug stock used (typically <0.1%).
-
ATRA alone: Add ATRA to a final concentration of 1 µM.
-
This compound A1 alone: Test a range of concentrations (e.g., 0.1, 1, 10 µM).
-
Combination: Add ATRA (1 µM) and this compound A1 at the desired concentrations.
-
-
Incubation: Incubate the cells for 48 to 96 hours. Differentiation is a time-dependent process, and optimal timing should be determined empirically. A 72-hour time point is a good starting point for analysis.
Morphological Assessment: Wright-Giemsa Staining
This stain allows for the visualization of nuclear and cytoplasmic changes associated with granulocytic differentiation, such as nuclear condensation and segmentation, and a decrease in the nuclear-to-cytoplasmic ratio.
Materials:
-
Microscope slides
-
Cytocentrifuge (e.g., Cytospin) or manual smear preparation tools
-
Methanol, absolute
-
Wright-Giemsa stain solution
-
Phosphate buffer, pH 6.6
-
Deionized water
Protocol:
-
Cell Smear Preparation:
-
Harvest ~1 x 10⁵ cells by centrifugation (200 x g for 5 minutes).
-
Resuspend the cell pellet in 100 µL of PBS.
-
Prepare a cell smear on a microscope slide using a cytocentrifuge or by the manual wedge method.
-
Air dry the slide completely.
-
-
Staining Procedure: [8]
-
Fix the smear by immersing the slide in absolute methanol for 1 minute.
-
Immerse the fixed slide in Wright-Giemsa stain solution for 2-3 minutes.
-
Transfer the slide to a Coplin jar containing a mixture of the stain solution and phosphate buffer (e.g., 1:4 ratio) for 3-5 minutes.
-
Briefly rinse the slide with deionized water.
-
Allow the slide to air dry in a vertical position.
-
-
Microscopic Examination: Examine the slide under a light microscope. Differentiated neutrophils will show a multi-lobed nucleus and granular cytoplasm, in contrast to the large, round nucleus of undifferentiated HL-60 blasts.
Functional Assessment: Nitroblue Tetrazolium (NBT) Reduction Assay
This assay measures the production of superoxide anions during the respiratory burst, a key function of mature phagocytes. NBT, a yellow soluble dye, is reduced by superoxide to a dark blue, insoluble formazan precipitate.
Materials:
-
NBT solution (1 mg/mL in PBS)
-
Phorbol 12-myristate 13-acetate (PMA) (1 mg/mL stock in DMSO)
-
PBS
-
DMSO
Protocol: [9]
-
Cell Preparation: Harvest treated cells and resuspend them in fresh culture medium at 1 x 10⁶ cells/mL.
-
Stimulation and NBT Reduction:
-
In a microfuge tube, mix 100 µL of cell suspension with 100 µL of NBT solution.
-
Add PMA to a final concentration of 100-200 ng/mL to stimulate the respiratory burst.
-
Incubate at 37°C for 30-60 minutes.
-
-
Quantification (Microscopic):
-
Create a wet mount of the cell suspension on a microscope slide.
-
Count at least 200 cells and determine the percentage of cells containing blue formazan deposits.
-
-
Quantification (Spectrophotometric): [9]
-
After incubation, pellet the cells and discard the supernatant.
-
Add 200 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 620-650 nm using a plate reader.
-
Surface Marker Analysis: Flow Cytometry
Myeloid differentiation is characterized by the upregulation of specific cell surface markers, notably CD11b (integrin αM) and CD14 (lipopolysaccharide receptor).
Materials:
-
FITC-conjugated anti-human CD11b antibody
-
PE-conjugated anti-human CD14 antibody
-
Isotype control antibodies (FITC and PE conjugated)
-
FACS buffer (PBS with 1% BSA, 0.1% sodium azide)
Protocol:
-
Cell Preparation: Harvest approximately 0.5-1 x 10⁶ treated cells per sample. Wash once with cold PBS.
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of cold FACS buffer.
-
Add the fluorescently conjugated antibodies at the manufacturer's recommended concentration.
-
Set up isotype controls for each fluorochrome.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Add 1 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step.
-
Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and analyze on a flow cytometer.
-
Gating Strategy:
-
Gate on the main cell population based on forward and side scatter to exclude debris.
-
Analyze the expression of CD11b and CD14 on the gated population.
-
Mechanistic Validation: Western Blot for Phospho-ERK
To confirm that this compound A1 enhances differentiation via the MAPK pathway, measure the levels of phosphorylated (activated) ERK1/2.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL substrate
Protocol:
-
Protein Extraction:
-
Harvest cells at various time points after treatment (e.g., 0, 24, 48, 72 hours).
-
Lyse the cell pellets in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system[10].
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.
-
Data Interpretation and Expected Outcomes
| Assay | Undifferentiated HL-60 (Control) | Differentiated (ATRA alone) | Enhanced Differentiation (ATRA + this compound A1) |
| Morphology | Large, round nucleus; high N:C ratio; basophilic cytoplasm | Indented or segmented nucleus; decreased N:C ratio; granular cytoplasm | More pronounced and higher percentage of cells with mature granulocytic features |
| NBT Reduction | <10% positive cells | 30-60% positive cells | >60% positive cells (dose-dependent increase) |
| CD11b Expression | Low to moderate expression | Significant increase in CD11b+ population | Further increase in the percentage and mean fluorescence intensity of CD11b+ cells |
| p-ERK Levels | Low basal levels | Sustained increase over 48-72h | Stronger and more sustained phosphorylation of ERK1/2 compared to ATRA alone |
Troubleshooting:
-
Low Differentiation Efficiency:
-
Cell Line Health: Ensure HL-60 cells are in a low passage number (
-
Reagent Quality: ATRA is light-sensitive and should be stored properly. This compound A1 stocks should be freshly prepared or stored at -20°C.
-
-
High Background in NBT Assay: Ensure PMA is added just before incubation and not for an extended period.
-
Weak Western Blot Signal: Use fresh lysis buffer with phosphatase inhibitors to preserve phosphorylation states. Optimize antibody concentrations and incubation times.
Conclusion
This compound A1 is a valuable tool for studying the molecular mechanisms of myeloid differentiation. Its ability to potentiate the effects of standard inducers like ATRA through the PKCβI/MAPK pathway provides a robust system for investigating signaling events that control leukemia cell fate. The protocols outlined in this guide offer a validated framework for researchers to explore the anti-leukemic potential of this compound A1 and to dissect the intricate signaling networks that govern myeloid maturation.
References
-
Al-Salem, B. et al. (2018). Disruption of MAPK1 expression in the ERK signalling pathway and the RUNX1‑RUNX1T1 fusion gene attenuate the differentiation and proliferation and induces the growth arrest in t(8;21) leukaemia cells. PubMed. Available at: [Link]
-
Azer Scientific. (n.d.). Wright and Wright-Giemsa Hematology Stain Solutions. Azer Scientific. Available at: [Link]
-
Hardy Diagnostics. (2024). How to do a Wright-Giemsa Stain. Hardy Diagnostics. Available at: [Link]
-
Hassan, H. T. et al. (1990). Retinoic acid induced differentiation and commitment in HL-60 cells. PubMed Central. Available at: [Link]
-
Kobe University. (n.d.). PKC Pathway and ERK/MAPK Pathway Are Required for Induction of Cyclin D1 and p21. Kobe University Repository. Available at: [Link]
-
Milella, M. et al. (2001). Therapeutic targeting of the MEK/MAPK signal transduction module in acute myeloid leukemia. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). NBT (nitroblue tetrazonium) reduction assay to show differentiation of HL-60 cells. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Protocol for the differentiation of HL-60 cells into a neutrophil-like state. ResearchGate. Available at: [Link]
-
Steel, E. et al. (2012). An Effective Model of the Retinoic Acid Induced HL-60 Differentiation Program. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). this compound. Wikipedia. Available at: [Link]
-
YouTube. (2022). How to do a hematology stain (Wright-Giemsa stain) Laboratory Tutorial Procedure. YouTube. Available at: [Link]
-
Yu, Y. R. et al. (2016). A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues. PLOS ONE. Available at: [Link]
Sources
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- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. An Effective Model of the Retinoic Acid Induced HL-60 Differentiation Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic targeting of the MEK/MAPK signal transduction module in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic acid induced differentiation and commitment in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nargenicin Production from Nocardia Fermentation
Introduction to Nargenicin and Nocardia Fermentation
This compound A1 is a polyketide macrolide antibiotic produced by several species of the actinomycete genus Nocardia, including Nocardia sp. CS682 and Nocardia argentinensis.[1][2] It exhibits potent antibacterial activity, particularly against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] The unique structure and bioactivity of this compound have made it a compound of significant interest for drug development.[1][4]
However, maximizing the production yield of this compound from Nocardia fermentation can be challenging. Nocardia species are known for their relatively slow growth and complex nutritional requirements, and like many secondary metabolites, this compound production is tightly regulated and highly sensitive to culture conditions.[5][6]
This guide provides a comprehensive resource for researchers to troubleshoot common issues, optimize fermentation parameters, and ultimately enhance the this compound titer in their experiments.
Frequently Asked Questions (FAQs)
This section addresses common, specific questions that arise during Nocardia fermentation for this compound production.
Q1: My Nocardia culture is growing very slowly or not at all. What are the likely causes?
A1: Slow or no growth is a frequent issue. Consider these factors:
-
Inoculum Quality: Ensure your seed culture is in the mid-to-late exponential growth phase and is free of contamination. A weak or aged inoculum will lead to a significant lag phase.
-
Media Composition: Nocardia species can be fastidious.[7] Ensure your media has an appropriate carbon-to-nitrogen ratio and essential trace elements. Standard media like Bennett's agar or ISP2 are often used for initial growth, but production media may need further optimization.
-
Incubation Conditions: Verify the temperature (typically 28-30°C), pH (usually near neutral), and aeration (shaking speed of 150-200 rpm). Inadequate aeration is a common limiting factor.[8]
-
Contamination: Even low-level contamination can outcompete the slow-growing Nocardia.[5] Check culture purity via microscopy and plating on selective media.
Q2: I have good biomass (cell growth), but the this compound yield is very low. Why?
A2: This classic problem points to a decoupling of growth and secondary metabolite production. The primary cause is often related to metabolic regulation.
-
Catabolite Repression: High concentrations of readily metabolizable carbon sources like glucose can promote rapid growth but repress the biosynthetic gene clusters for secondary metabolites like this compound.[1] Consider using alternative carbon sources (e.g., glycerol, oils) or implementing a fed-batch strategy to maintain lower glucose levels during the production phase.
-
Nutrient Limitation: The onset of secondary metabolism is often triggered by the limitation of a key nutrient, such as phosphate or nitrogen, after the initial growth phase. If the medium is too rich, the trigger for production may never occur.
-
Precursor Availability: this compound is a polyketide, built from precursors like acetyl-CoA and malonyl-CoA.[1] A lack of these building blocks will directly limit production. Supplementing the media with precursors can significantly boost yield.[9]
Q3: What are the most effective precursors to add to my fermentation to boost this compound yield?
A3: Supplementing the culture with specific biosynthetic precursors is a highly effective strategy.[10] Research has shown significant yield increases with the following:
-
Methyl Oleate: Often the most effective precursor, shown to increase this compound A1 production by up to 7-fold in some engineered strains.[3][9]
-
Sodium Propionate & Sodium Acetate: These short-chain fatty acids directly feed into the polyketide synthesis pathway and have been shown to increase yields by 4 to 5-fold.[3][9]
-
Glycerol and Glucose: While high glucose can be repressive, a combined supplementation of glucose and glycerol has been shown to enhance production by over 7-fold in certain engineered Nocardia strains.[11]
Q4: How can I accurately quantify the this compound in my culture broth?
A4: The standard and most reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[12]
-
Sample Preparation: Centrifuge the culture to pellet the biomass. The supernatant can be extracted with an organic solvent like ethyl acetate. The organic phase is then evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol) for injection.
-
Chromatographic Conditions: A C18 column is typically used. The mobile phase is often a gradient or isocratic mixture of acetonitrile and an acidified aqueous buffer (e.g., water with phosphoric acid).[13][14]
-
Detection: this compound can be detected by UV absorbance, typically around 280-290 nm.[13][14] A standard curve with purified this compound is required for accurate quantification.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Overcoming Low this compound Titer
This guide provides a systematic approach to troubleshooting experiments where Nocardia growth is adequate, but the final product yield is suboptimal.
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} enddot Caption: Troubleshooting Decision Tree for Low this compound Yield.
Guide 2: Improving Poor or Inconsistent Nocardia Growth
Poor biomass is a fundamental barrier to achieving high product titers. This guide focuses on optimizing the growth phase of the fermentation.
-
Strain Viability and Inoculum Preparation:
-
Problem: The initial culture fails to grow or exhibits an extended lag phase.
-
Causality: Nocardia can be slow-growing, and a poor-quality inoculum is a common failure point.[6] Using stationary-phase cells or a low cell density for inoculation will hinder the start of the fermentation.
-
Solution:
-
Always use a freshly prepared seed culture.
-
Grow the seed culture in a rich medium (e.g., Tryptic Soy Broth) to the mid-exponential phase.
-
Inoculate the production fermenter with a sufficient volume of seed culture (typically 5-10% v/v) to ensure a robust start.
-
Confirm strain purity and morphology via Gram stain and microscopy. Nocardia should appear as Gram-positive, beaded, branching filaments.
-
-
-
Physical and Chemical Environment:
-
Problem: Growth is slow, and cell density remains low throughout the fermentation.
-
Causality: The physical environment (temperature, pH, oxygen) directly impacts enzymatic activity and metabolic rate. Nocardia are aerobic, making oxygen availability critical.[15]
-
Solution:
-
Aeration: Ensure vigorous shaking (e.g., 150-200 rpm) in baffled flasks to maximize oxygen transfer. For bioreactors, maintain a dissolved oxygen (DO) level above 20% saturation.
-
pH Control: Monitor the pH of the culture. If it drifts significantly from the optimal range (typically 6.8-7.2), consider using a buffered medium or implementing pH control in a bioreactor.
-
Temperature: Maintain a constant, optimal temperature (e.g., 28°C). Temperature fluctuations can stress the culture and inhibit growth.
-
-
Key Protocols & Methodologies
Protocol 1: Precursor Feeding Strategy for Enhanced this compound Titer
This protocol outlines a method for supplementing the fermentation with precursors to boost this compound production, based on published findings.[3][9]
Objective: To increase the intracellular pool of acetyl-CoA and malonyl-CoA, the primary building blocks for this compound biosynthesis.[1]
Materials:
-
Production culture of Nocardia sp.
-
Sterile stock solutions of:
-
Methyl Oleate (e.g., 300 mM in ethanol)
-
Sodium Propionate (e.g., 1.5 M, aqueous)
-
Sodium Acetate (e.g., 1.5 M, aqueous)
-
Procedure:
-
Initiate the Nocardia fermentation under standard conditions.
-
Allow the culture to grow for 48-72 hours to establish sufficient biomass.
-
Aseptically add the precursor stock solution to the fermentation flask to achieve the desired final concentration. Based on literature, effective concentrations are:
-
Methyl Oleate: 30 mM
-
Sodium Propionate: 15 mM
-
Sodium Acetate: 15 mM
-
-
As a control, maintain one flask with no precursor addition and another with the addition of the solvent vehicle (e.g., ethanol) alone.
-
Continue the fermentation for the desired production period (e.g., 7-10 days).
-
At the end of the fermentation, harvest the broth and quantify this compound production via HPLC (see Protocol 2).
Expected Outcome: A significant, multi-fold increase in this compound titer compared to the control cultures.[9]
| Precursor Added (Final Conc.) | Typical Fold-Increase in Yield | Reference |
| None (Control) | 1x | - |
| Sodium Acetate (15 mM) | ~2.8x - 5.5x | [9] |
| Sodium Propionate (15 mM) | ~4.2x - 6.4x | [9] |
| Methyl Oleate (30 mM) | ~4.6x - 7.0x | [3][9] |
Protocol 2: Quantification of this compound by RP-HPLC
This protocol provides a general framework for the analytical quantification of this compound.
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} enddot Caption: General Workflow for this compound Quantification by HPLC.
Method Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]
-
Mobile Phase: Isocratic mixture of phosphate buffer (pH 3.5) and acetonitrile (75:25 v/v).[12][14]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 282 nm.[14]
-
Column Temperature: Ambient.[14]
Procedure:
-
Prepare a this compound standard stock solution of known concentration in methanol.
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject the standards into the HPLC system to establish a calibration curve of peak area versus concentration.
-
Prepare fermentation samples as described in the workflow diagram above.
-
Inject the prepared samples into the HPLC system.
-
Integrate the area of the peak corresponding to the retention time of the this compound standard.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the standard curve.
References
-
Dhakal, D., et al. (2017). Enhanced Production of this compound A1 and Generation of Novel Glycosylated Derivatives. Catalysts. Available at: [Link]
-
Cheung, J., et al. (2019). The genus Nocardia as a source of new antimicrobials. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]
-
Wang, H., et al. (2021). Clinical Nocardia species: Identification, clinical characteristics, and antimicrobial susceptibility in Shandong, China. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
-
Cheung, J., et al. (2019). Biosynthesis and Ether-Bridge Formation in this compound Macrolides. Angewandte Chemie International Edition. Available at: [Link]
-
Pandey, R. P., et al. (2017). Effect of different biosynthetic precursors on the production of this compound A1 from metabolically engineered Nocardia sp. CS682. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]
-
Pandey, R. P., et al. (2016). Production analysis of this compound A1 from Nocardia sp. CS682 and its engineered strains. Journal of Applied Microbiology. Available at: [Link]
-
Pandey, R. P., et al. (2017). (A) this compound A 1 production in Nocardia sp. CS682 when feeding... ResearchGate. Available at: [Link]
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Maskey, R. P., et al. (2003). Production, Isolation and Biological Activity of this compound From Nocardia Sp. CS682. The Journal of Antibiotics. Available at: [Link]
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Beaman, B. L., & Saubolle, M. A. (1996). Nocardiosis: Review of Clinical and Laboratory Experience. Clinical Microbiology Reviews. Available at: [Link]
-
Han, J. M., et al. (2020). Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue With Anticancer Activities. ACS Chemical Biology. Available at: [Link]
-
Musmade, K. P., et al. (2014). Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation. Journal of Pharmaceutics. Available at: [Link]
-
Zarrin, M., et al. (2017). Comparison of Various Methods for Isolation of Nocardia from Soil. Zahedan Journal of Research in Medical Sciences. Available at: [Link]
-
Magerlein, B. J., & Mizsak, S. A. (1982). Synthesis of this compound A1 (1) from nodusmicin (11). ResearchGate. Available at: [Link]
-
Jain, A., et al. (2021). Development of a new, sensitive, and robust analytical and bio-analytical RP-HPLC method for in-vitro and in-vivo quantification of naringenin in polymeric nanocarriers. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Lebeaux, D., et al. (2021). Incubation time and culture media impact success of identification of Nocardia spp. by MALDI-ToF mass spectrometry. European Journal of Clinical Microbiology & Infectious Diseases. Available at: [Link]
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El-Sheshtawy, H. S., et al. (2011). Optimization of Cultural Conditions for Biosurfactant Production from Nocardia amarae. Journal of Applied Sciences Research. Available at: [Link]
-
Gupta, V., et al. (2012). HPLC Method Development for Naringenin and its Glucoside in Rat Serum and their Bioavailibilty Studies. Journal of Bioequivalence & Bioavailability. Available at: [Link]
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Zarrin, M., et al. (2015). Nocardia isolation from clinical samples with the paraffin baiting technique. Jundishapur Journal of Microbiology. Available at: [Link]
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Plemmons, M., & Hatcher, J. (2023). Nocardiosis. StatPearls. Available at: [Link]
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Liras, P., & Martín, J. F. (2020). Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites. Molecules. Available at: [Link]
-
Peixoto, L. R., et al. (2022). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas. Available at: [Link]
-
Centers for Disease Control and Prevention. (2022). Clinical Overview of Nocardiosis. CDC. Available at: [Link]
-
Dhakal, D., et al. (2017). Enhanced Production of this compound A1 and Generation of Novel Glycosylated Derivatives. Catalysts. Available at: [Link]
-
Wang, G., et al. (2021). Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes. Frontiers in Microbiology. Available at: [Link]
Sources
- 1. The genus Nocardia as a source of new antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production, isolation and biological activity of this compound from Nocardia sp. CS682 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nocardia isolation from clinical samples with the paraffin baiting technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nocardiosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 15. Clinical Nocardia species: Identification, clinical characteristics, and antimicrobial susceptibility in Shandong, China - PMC [pmc.ncbi.nlm.nih.gov]
Nargenicin Stability Studies: A Technical Support Guide for Researchers
Welcome to the technical support center for nargenicin stability studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling and evaluating the stability of this compound in various experimental settings. As a complex macrolide antibiotic, understanding the stability profile of this compound is critical for obtaining reliable and reproducible experimental results. This resource offers troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Stock Solution Preparation and Storage
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound A1 is reported to be soluble in several organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol. For long-term storage, DMSO is a common choice as it is a good solvent for many macrolides and can be stored at low temperatures. However, the choice of solvent should always be guided by the specific requirements of your downstream application, as residual solvent may interfere with your assay. It is crucial to verify that the chosen solvent does not degrade this compound under your experimental conditions.
Q2: How should I store my this compound stock solution to ensure its stability?
A2: For optimal stability, it is recommended to store this compound stock solutions in small, single-use aliquots at -20°C or lower. This practice minimizes the number of freeze-thaw cycles, which can contribute to degradation. The stability of macrolide antibiotics in solution is significantly influenced by temperature. Storing solutions at refrigerated temperatures (2-8°C) may be suitable for short-term use (a few days), but for longer-term storage, freezing is essential. Always protect solutions from light, as macrolides can be susceptible to photodegradation.
Q3: I left my this compound stock solution at room temperature for a few hours. Is it still usable?
A3: The stability of this compound at room temperature in solution is not well-documented. However, as a general precaution for macrolide antibiotics, prolonged exposure to ambient temperatures should be avoided. The extent of degradation will depend on the solvent, the duration of exposure, and the presence of light. If you suspect significant exposure, it is advisable to qualify the solution's integrity before use, for instance, by running a quick analytical check using High-Performance Liquid Chromatography (HPLC) against a freshly prepared standard, if available. For critical experiments, preparing a fresh solution is the safest approach.
Stability in Different Experimental Conditions
Q4: How stable is this compound in aqueous solutions and different pH conditions?
A4: The stability of many macrolide antibiotics in aqueous solutions is highly dependent on the pH.[1] Generally, macrolides are most stable in neutral to slightly acidic conditions (around pH 4-6) and are susceptible to degradation in strongly acidic or alkaline environments.[1] Acidic conditions can lead to the hydrolysis of glycosidic bonds, while alkaline conditions can promote lactone ring cleavage. For experiments in aqueous buffers, it is critical to determine the stability of this compound at the specific pH and temperature of your assay. A preliminary time-course experiment to assess degradation is highly recommended.
Q5: I need to perform an experiment with this compound at 37°C. Will it degrade?
A5: Elevated temperatures can accelerate the degradation of macrolide antibiotics. While short-term incubations at 37°C may be acceptable for some experimental protocols, significant degradation could occur over longer periods. The rate of degradation will be influenced by the solvent/buffer system and pH. It is crucial to include appropriate controls in your experiment to account for any potential loss of this compound activity over the incubation period. For extended incubations, consider a stability study under your specific experimental conditions to quantify the rate of degradation.
Q6: Is this compound sensitive to light?
A6: Many macrolide antibiotics exhibit sensitivity to light.[2] To minimize the risk of photodegradation, it is best practice to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. This is particularly important when working with solutions for extended periods or under intense laboratory lighting.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity in my assay. | This compound may have degraded in the stock solution or during the experiment. | - Prepare fresh stock solutions from powder. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store stock solutions at -20°C or below and protect from light. - Perform a stability check of this compound under your specific assay conditions (solvent, pH, temperature, and duration). |
| I see extra peaks in my HPLC chromatogram when analyzing my this compound sample. | These could be degradation products of this compound. | - Confirm the identity of the main this compound peak using a reference standard. - Perform forced degradation studies (see protocol below) to intentionally generate degradation products and confirm their retention times. - If degradation is observed, re-evaluate your sample preparation and storage procedures to minimize degradation. |
| My this compound solution has changed color or appears cloudy. | This could indicate precipitation or significant degradation. | - Do not use the solution. - Prepare a fresh solution, ensuring the this compound is fully dissolved. - Re-evaluate the solubility of this compound in the chosen solvent at the concentration used. You may need to use a different solvent or a lower concentration. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][4]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound A1 powder
-
Solvents: Methanol, Acetonitrile, Water (HPLC grade)
-
Stress agents: 0.1 M Hydrochloric acid (HCl), 0.1 M Sodium hydroxide (NaOH), 3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period. At each time point, withdraw a sample and dilute for HPLC analysis.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C) for a defined period. At each time point, withdraw a sample and dilute for HPLC analysis.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.[5] A control sample should be wrapped in aluminum foil and kept under the same conditions. At each time point, withdraw samples from both the exposed and control solutions and dilute for HPLC analysis.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6][7]
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
General Approach:
-
Column Selection: Start with a C18 reversed-phase column, which is a versatile choice for many small molecules.
-
Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted to be in the stable range for this compound, e.g., pH 4-6) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector set at the wavelength of maximum absorbance for this compound.
-
Method Optimization:
-
Inject a solution of undegraded this compound to determine its retention time.
-
Inject samples from the forced degradation studies.
-
Adjust the mobile phase composition, gradient profile, and flow rate to achieve good resolution between the this compound peak and any degradation product peaks.
-
The goal is to have all peaks well-separated with good peak shape.
-
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[8]
Data Presentation
Table 1: Predicted Stability of this compound in Common Solvents
| Solvent | Storage Temperature | Predicted Stability (General Guidance for Macrolides) | Considerations |
| DMSO | -20°C | Good (months to years) | Hygroscopic; can be difficult to remove. |
| 4°C | Fair (days to weeks) | ||
| Room Temperature | Poor (hours to days) | ||
| Ethanol | -20°C | Good (months) | May be less stable than in DMSO for very long-term storage. |
| 4°C | Fair (days to weeks) | ||
| Room Temperature | Poor (hours to days) | ||
| Aqueous Buffer (pH 4-6) | -20°C | Fair to Good (weeks to months) | pH is critical; buffer components may affect stability. |
| 4°C | Poor to Fair (days) | ||
| Room Temperature | Poor (hours) | ||
| Aqueous Buffer (pH < 3 or > 8) | Any | Very Poor (minutes to hours) | Rapid degradation is expected. |
Disclaimer: This table provides general guidance based on the known stability of macrolide antibiotics. The actual stability of this compound may vary. It is strongly recommended to perform specific stability studies for your particular solvent and storage conditions.
Visualizations
Caption: Workflow for a this compound Forced Degradation Study.
Caption: Potential Degradation Pathways of this compound.
References
-
Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. PMC - NIH. Available at: [Link]
-
Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation. NIH. Available at: [Link]
-
Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]
-
Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue With Anticancer Activities. PubMed. Available at: [Link]
-
Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities (2020) | Dipesh Dhakal | 16 Citations. SciSpace. Available at: [Link]
-
Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities | Request PDF. ResearchGate. Available at: [Link]
-
Production of this compound A 1. a Effect of different sources of... ResearchGate. Available at: [Link]
-
This compound A1 attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway. NIH. Available at: [Link]
-
Enhanced production of this compound A(1) and generation of novel glycosylated derivatives. PubMed. Available at: [Link]
- Parenteral formulations for administering macrolide antibiotics. Google Patents.
-
(PDF) Development and validation of stability indicating HPLC-UV method for the determination of amphotericin b in bulk and dosage form. ResearchGate. Available at: [Link]
-
Biosynthesis and Ether-Bridge Formation in this compound Macrolides. PubMed. Available at: [Link]
- This compound compounds and uses thereof as antibacterial agents. Google Patents.
-
Stability Indicating UV Spectrophotometric Methods for the Determination of Nateglinide in Pharmaceuticals. Austin Publishing Group. Available at: [Link]
-
Macrolides. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. MDPI. Available at: [Link]
-
Identification of Cyclophilin A as a Potential Anticancer Target of Novel this compound A1 Analog in AGS Gastric Cancer Cells. MDPI. Available at: [Link]
-
Photodynamic Inactivation Enhances Antibiotic Efficacy Without Affecting Drug Stability: Insights into Photosensitizer–Antibiotic Combination Therapies. MDPI. Available at: [Link]
-
Compatibility of Commonly Used Active Pharmaceutical Ingredients in a Ready-to-Use Oral Suspending Vehicle. MDPI. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]
-
Design and validation of a robust stability-indicating reversed-phase HPLC method for quantification of mesalamine in formulated drug products. PubMed Central. Available at: [Link]
- Pharmaceutical formulations with macrolides alone or mixed with other active agents. Google Patents.
-
(PDF) Identification of Cyclophilin A as a Potential Anticancer Target of Novel this compound A1 Analog in AGS Gastric Cancer Cells. ResearchGate. Available at: [Link]
-
Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
-
A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. NIH. Available at: [Link]
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. Available at: [Link]
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Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products | Chemical Reviews. ACS Publications. Available at: [Link]
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Biosynthesis of natural and non-natural genistein glycosides. SciSpace. Available at: [Link]
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- 7. pnrjournal.com [pnrjournal.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Strategies for Overcoming Nargenicin Resistance in Bacterial Strains
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nargenicin. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to this compound resistance. Our goal is to equip you with the scientific rationale and practical methodologies to investigate and potentially overcome resistance in your bacterial strains of interest.
Section 1: Understanding this compound and Its Resistance Mechanisms
This section provides foundational knowledge on this compound's mechanism of action and the primary ways bacteria develop resistance.
FAQ 1: What is the mechanism of action of this compound?
This compound A1 is a polyketide antibiotic with a narrow spectrum of activity primarily against Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its primary mode of action is the inhibition of bacterial DNA replication.[4] Specifically, this compound targets the α-subunit of DNA polymerase III (DnaE), a critical enzyme in the bacterial replisome.[5][6] The binding of this compound to DnaE is dependent on the presence of a DNA substrate.[4] Cryo-electron microscopy has revealed that this compound uniquely wedges itself between the terminal base pair of the DNA and the polymerase, physically obstructing the binding of incoming nucleotides and preventing DNA synthesis.[4]
FAQ 2: How do bacteria become resistant to this compound?
The predominant mechanism of resistance to this compound is target site modification. This involves mutations in the dnaE gene, which encodes the DnaE protein.[5][6]
For instance, in Staphylococcus aureus, a single base-pair change in the dnaE gene can confer resistance.[5] A specific mutation, S765L (a change from serine to leucine at position 765), has been identified in S. aureus DnaE that renders the bacterium resistant to this compound.[4] This mutation is located approximately 30 Å away from the this compound binding site and is adjacent to the region of the enzyme that interacts with the DNA backbone.[4] The current understanding is that this mutation reduces the affinity of DnaE for DNA, which in turn decreases the potency of this compound, as its binding is DNA-dependent.[4][7]
The frequency of spontaneous resistance development in S. aureus has been observed to be approximately 1x10-9.[5] Interestingly, attempts to isolate spontaneous this compound-resistant mutants in Mycobacterium tuberculosis have been unsuccessful, suggesting that resistance-conferring mutations in the single replicative polymerase of this organism may have catastrophic consequences for the bacterium.[4]
Section 2: Troubleshooting and Overcoming this compound Resistance
This section provides actionable strategies and experimental protocols for researchers encountering this compound resistance.
Troubleshooting Guide: My bacterial strain shows high resistance to this compound. What are my next steps?
If your experiments indicate high levels of this compound resistance, a systematic approach is necessary to understand the underlying mechanism and explore potential solutions.
Step 1: Confirm and Quantify Resistance
First, it's crucial to confirm the resistance and determine the minimum inhibitory concentration (MIC) of this compound for your strain. This provides a quantitative baseline for evaluating the effectiveness of any resistance-reversal strategies.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture in fresh Mueller-Hinton Broth (MHB) to achieve a standardized inoculum (typically ~5 x 105 CFU/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature and duration for the bacterial species (e.g., 37°C for 18-24 hours for S. aureus).
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Step 2: Investigate the Mechanism of Resistance
As target site modification is the most common resistance mechanism, sequencing the dnaE gene of your resistant strain is a logical next step.
Workflow for Investigating Resistance Mechanism
Caption: Workflow for identifying the cause of this compound resistance.
Step 3: Explore Strategies to Overcome Resistance
Based on the suspected resistance mechanism, several strategies can be employed.
Strategy 1: Synergistic Antibiotic Combinations
Combining this compound with another antibiotic may result in a synergistic effect, where the combined activity is greater than the sum of their individual activities. This can potentially restore the efficacy of this compound against resistant strains.
FAQ 3: How can I test for synergy between this compound and other antibiotics?
The checkerboard assay is a standard method to quantitatively assess antibiotic synergy.[8] The result is expressed as the Fractional Inhibitory Concentration (FIC) index.
Experimental Protocol: Checkerboard Assay for Synergy Testing
-
Prepare Antibiotic Stocks: Create stock solutions of this compound and the second antibiotic at concentrations significantly higher than their individual MICs.
-
Prepare 96-Well Plate: In a 96-well plate, create a two-dimensional gradient of the two antibiotics.[9]
-
Along the x-axis, serially dilute this compound.
-
Along the y-axis, serially dilute the second antibiotic.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
-
Inoculation: Add a standardized bacterial inoculum to each well.[10]
-
Incubation: Incubate the plate under appropriate conditions.
-
Read Results: Determine the MIC of each antibiotic alone and in combination.
-
Calculate FIC Index:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)
-
FIC Index = FIC of this compound + FIC of Antibiotic B
-
Interpretation of FIC Index [11][12]
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Strategy 2: Investigating the Role of Efflux Pumps
Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and thus their effectiveness.[13] While not yet definitively proven for this compound, it is a plausible resistance mechanism, especially for macrolides.[14] The use of an efflux pump inhibitor (EPI) in combination with this compound could restore its activity if efflux is a contributing factor.[15][16]
FAQ 4: How can I determine if efflux is contributing to this compound resistance and if an EPI can help?
You can perform an MIC reduction assay using a known broad-spectrum EPI.
Experimental Protocol: MIC Reduction Assay with an Efflux Pump Inhibitor
-
Select an EPI: Choose a well-characterized EPI, such as phenylalanine-arginine β-naphthylamide (PAβN) or a commercially available inhibitor.
-
Determine this compound MIC in the Presence of the EPI:
-
Perform a standard broth microdilution assay for this compound as described previously.
-
In a parallel assay, add a sub-inhibitory concentration of the EPI to all wells.
-
-
Compare MICs: Compare the MIC of this compound with and without the EPI. A significant reduction (e.g., ≥ 4-fold) in the MIC in the presence of the EPI suggests that efflux contributes to resistance.
Strategy 3: this compound Derivatives and Analogs
Medicinal chemistry efforts can lead to the development of this compound derivatives that are less susceptible to resistance mechanisms.[5] Research has focused on characterizing novel analogs of this compound.[1][2] For example, 23-demethyl 8,13-deoxythis compound has been identified and evaluated for its biological activities.[1]
FAQ 5: How can I explore the potential of this compound derivatives?
If you have access to medicinal chemistry resources, you can consider the following:
-
Structure-Activity Relationship (SAR) Studies: Analyze the structure of this compound and its interaction with the DnaE target to identify regions that can be modified without loss of activity.
-
Synthesis of Analogs: Synthesize or obtain novel this compound analogs and test their activity against both wild-type and this compound-resistant strains.
Data Presentation: Example MICs of this compound
| Bacterial Strain | Relevant Genotype | This compound MIC (µM) | Reference |
| M. tuberculosis H37Rv | Wild-type | 12.5 | [4] |
| S. aureus | Wild-type dnaE | Susceptible (exact value varies) | [5] |
| S. aureus | dnaE (S765L) | Resistant (MIC significantly increased) | [4] |
Section 3: Future Perspectives and Novel Approaches
The field of antimicrobial resistance is constantly evolving. Here are some forward-looking strategies that may become relevant for overcoming this compound resistance.
FAQ 6: Are there any other novel strategies on the horizon?
Yes, several innovative approaches are being explored to combat antibiotic resistance in general, and these could potentially be adapted for this compound.[17][18][19]
-
Anti-Virulence Strategies: These approaches aim to disarm bacteria by targeting their virulence factors rather than killing them, which may exert less selective pressure for resistance development.
-
Host-Directed Therapies: These strategies focus on modulating the host immune response to better combat the infection.
-
Phage Therapy: The use of bacteriophages (viruses that infect bacteria) as a therapeutic approach is gaining renewed interest.
Logical Relationship of Overcoming Resistance Strategies
Caption: Strategies to counteract different mechanisms of this compound resistance.
References
-
Painter, R. E., Adam, G. C., Arocho, M., DiNunzio, E., Donald, R. G. K., Dorso, K., Genilloud, O., Gill, C., Goetz, M., & Hairston, N. N. (2015). Elucidation of DnaE as the antibacterial target of the natural product, this compound. Chemistry & Biology, 22(10), 1362–1373. [Link]
-
Makin, J., Rao, S. P. S., & Murima, A. (2022). DNA-Dependent Binding of this compound to DnaE1 Inhibits Replication in Mycobacterium tuberculosis. ACS Infectious Diseases, 8(3), 578-589. [Link]
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Dhakal, D., Le, T. T., Pandey, R. P., Jha, A. K., Gurung, R., Parajuli, P., & Sohng, J. K. (2020). Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities. ACS Chemical Biology, 15(4), 899-908. [Link]
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Dhakal, D., Le, T. T., Pandey, R. P., Jha, A. K., Gurung, R., Parajuli, P., & Sohng, J. K. (2020). Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue With Anticancer Activities. PubMed. [Link]
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Klaasen, J., & Ndlovu, T. (2014). Additive antibacterial activity of naringenin and antibiotic combinations against multidrug resistant Staphylococcus aureus. African Journal of Microbiology Research, 8(15), 1514-1518. [Link]
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Cheesman, M. J., Ilanko, A., Blonk, B., & Cock, I. E. (2017). Novel Strategies to Combat the Emerging Drug Resistance in Human Pathogenic Microbes. Current Drug Targets, 18(9), 1035-1047. [Link]
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Ferreira, M., et al. (2020). Naringenin as potentiator of norfloxacin efficacy through inhibition of the NorA efflux pump in Staphylococcus aureus. PubMed. [Link]
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Górniak, I., Bartoszewski, R., & Targoński, Z. (2022). Naringenin and Its Derivatives—Health-Promoting Phytobiotic against Resistant Bacteria and Fungi in Humans. Antibiotics, 11(11), 1628. [Link]
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Pidot, S. J., & Rizzacasa, M. A. (2020). The this compound Family of Oxa-Bridged Macrolide Antibiotics. Chemistry – A European Journal, 26(13), 2795-2805. [Link]
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Dhakal, D., et al. (2015). A typical structure of this compound A 1 , produced by Nocardia sp. CS682. ResearchGate. [Link]
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Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]
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Kirby, J. E., et al. (2018). A high-throughput, whole cell assay to identify compounds active against carbapenem-resistant Klebsiella pneumoniae. PubMed. [Link]
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Dhakal, D., et al. (2015). Production of this compound A 1. a Effect of different sources of... ResearchGate. [Link]
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Lee, Y. S., et al. (2008). Synergistic effects of the combination of galangin with gentamicin against methicillin-resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 18(7), 1259-1264. [Link]
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Al-Ani, I., & Al-Saffar, A. (2016). Fractional inhibitory concentration index of combinations of antibacterial agents against cariogenic organisms. ResearchGate. [Link]
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Makin, J., Rao, S. P. S., & Murima, A. (2022). DNA-Dependent Binding of this compound to DnaE1 Inhibits Replication in Mycobacterium tuberculosis. ACS Infectious Diseases, 8(3), 578-589. [Link]
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ANR. (n.d.). EFFlux pump inhibitors to Overcome antibiotic ResisTance. ANR. [Link]
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SciSpace. (2019). Antimicrobial Synergy Testing by the Inkjet Printer-assisted Automated Checkerboard Array and the Manual Time-kill Method. SciSpace. [Link]
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Das, S., et al. (2024). Novel Insights into the Antimicrobial Resistance and Strategies to Curb the Menace. ResearchGate. [Link]
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Anes, J., et al. (2015). The ins and outs of RND efflux pumps in Escherichia coli. Frontiers in Microbiology, 6, 587. [Link]
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Al-Adham, I. S. I., & Al-Karkhi, I. M. (2022). Innovative Strategies to Overcome Antimicrobial Resistance and Tolerance. MDPI. [Link]
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Al-Tel, T. H. (2022). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. MDPI. [Link]
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Painter, R. E., et al. (2015). Elucidation of DnaE as the Antibacterial Target of the Natural Product, this compound. PubMed. [Link]
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Eltzov, E., et al. (2024). Whole-Cell Bioreporter-Based Assay for Detecting Fungal-Derived β-Lactamase Inhibitors. MDPI. [Link]
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Yoon, E. J., et al. (2015). Substrate Specificities and Efflux Efficiencies of RND Efflux Pumps of Acinetobacter baumannii. PMC. [Link]
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Khan, A. U., et al. (2023). Efficacy of Novel Combinations of Antibiotics against Multidrug-Resistant—New Delhi Metallo-Beta-Lactamase-Producing Strains o. CABI Digital Library. [Link]
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Al-Bayati, F. A. (2009). RND Efflux Pump Induction: A Crucial Network Unveiling Adaptive Antibiotic Resistance Mechanisms of Gram-Negative Bacteria. MDPI. [Link]
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Li, X., et al. (2023). Synergistic Antimicrobial Effects of Baicalin Combined with Kanamycin Against MRSA: Underlying Mechanisms and Diminished Colonization on Lettuce. MDPI. [Link]
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Meletiadis, J., et al. (2010). Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus. PMC. [Link]
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Enhancing Nargenicin production through metabolic engineering of Nocardia
Welcome to the technical support center for the metabolic engineering of Nocardia for enhanced nargenicin production. This guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the yield of this potent antibacterial compound. Here, we address common challenges and provide in-depth, field-proven insights to streamline your experimental workflows and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the genetic manipulation and fermentation of Nocardia for this compound production.
Q1: My engineered Nocardia strain shows poor growth after genetic modification. What are the likely causes?
A1: Poor growth in engineered Nocardia can stem from several factors. Firstly, the metabolic burden imposed by the expression of heterologous genes can divert cellular resources from primary metabolism, leading to slower growth. Secondly, the introduced genetic elements, such as the expression vector, might exhibit some level of toxicity to the host. It is also possible that the genetic modification has inadvertently disrupted an essential gene or metabolic pathway. Lastly, ensure that the antibiotic concentration used for selection is optimal and not overly inhibitory to your specific Nocardia strain.
Q2: I have successfully transformed my Nocardia strain, but I am not observing any increase in this compound production. What should I investigate?
A2: A lack of increased this compound production despite successful transformation points towards issues with gene expression or the functionality of the engineered pathway. Key areas to investigate include:
-
Codon Optimization: If you have introduced a heterologous gene, ensure its codon usage is optimized for Nocardia.
-
Promoter Strength and Type: The promoter driving your gene of interest may be weak or not active under your fermentation conditions. Consider using a stronger, well-characterized promoter.
-
Plasmid Stability: Shuttle vectors can sometimes be unstable in Nocardia. Verify the presence of the plasmid in your culture over the fermentation period.[1]
-
Precursor Limitation: Your metabolic modification may have created a new bottleneck. For instance, if you've enhanced the later stages of the pathway, the supply of initial precursors like acetyl-CoA and propionyl-CoA might now be the limiting factor.
Q3: How can I confirm the stability of my expression plasmid in the engineered Nocardia strain?
A3: Plasmid stability can be assessed by replica plating. At different time points during your fermentation (e.g., 24, 48, 72 hours), take a sample of your culture, serially dilute it, and plate it on both non-selective and selective (containing the appropriate antibiotic) agar plates. The number of colony-forming units (CFUs) on both types of plates should be comparable. A significant drop in CFUs on the selective plates compared to the non-selective plates indicates plasmid loss.
Q4: What are the recommended biosafety practices for working with Nocardia species?
A4: Nocardia species are generally classified as Biosafety Level 2 (BSL-2) organisms, as some species are opportunistic pathogens. Standard BSL-2 practices should be followed, including:
-
Working in a biological safety cabinet (BSC) for procedures that may generate aerosols.
-
Wearing appropriate personal protective equipment (PPE), including lab coats and gloves.
-
Decontaminating all work surfaces and materials that come into contact with the bacteria.
-
Following proper waste disposal protocols for biohazardous materials.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific experimental challenges.
Troubleshooting Guide 2.1: Low this compound Titer in Engineered Strains
This guide will help you diagnose and resolve issues leading to lower-than-expected this compound yields.
| Symptom | Potential Cause | Recommended Action |
| Good biomass, low this compound | Suboptimal gene expression | - Verify mRNA transcript levels of your target gene(s) using RT-qPCR.- Re-clone with a stronger or inducible promoter. |
| Precursor limitation | - Supplement the culture medium with known this compound precursors such as sodium acetate, sodium propionate, or methyl oleate.[2]- Overexpress genes involved in precursor biosynthesis, such as acetyl-CoA carboxylase (acc).[3] | |
| Feedback inhibition | - Investigate potential feedback inhibition loops in the this compound biosynthetic pathway.- Consider engineering key enzymes to be resistant to feedback inhibition. | |
| Poor biomass, low this compound | Metabolic burden/plasmid toxicity | - Use a lower copy number plasmid.- Employ an inducible promoter to decouple growth and production phases. |
| Suboptimal culture conditions | - Optimize fermentation parameters such as temperature, pH, and aeration.- Test different growth media to find one that supports both robust growth and high production. | |
| Inconsistent production across batches | Strain instability | - Perform regular quality control of your cell bank to check for viability and productivity.- Re-streak your strain from a glycerol stock to ensure a pure culture before starting a new fermentation. |
Troubleshooting Guide 2.2: Inefficient Nocardia Transformation
This guide addresses common problems encountered during the electroporation of Nocardia.
| Symptom | Potential Cause | Recommended Action |
| No transformants | Poor DNA quality | - Ensure your plasmid DNA is of high purity and free from contaminants like salts and proteins. Use a commercial kit for plasmid purification.- Verify plasmid integrity by gel electrophoresis. |
| Inefficient electroporation parameters | - Optimize electroporation conditions, including voltage, capacitance, and resistance. A systematic approach to varying these parameters is recommended.[4][5] | |
| Cell viability issues | - Ensure cells are harvested in the appropriate growth phase (typically mid-log).- Handle cells gently during washing and resuspension steps. | |
| Low transformation efficiency | Suboptimal electroporation buffer | - Test different electroporation buffers. Some protocols recommend sterile water, while others use specific buffer formulations.[4] |
| Mycelial clumping | - Gently homogenize the mycelial culture before harvesting to obtain a more uniform cell suspension. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 3.1: Electroporation of Nocardia
This protocol is a general guideline and may require optimization for your specific Nocardia strain.
-
Preparation of Electrocompetent Cells: a. Inoculate 50 mL of a suitable liquid medium (e.g., Tryptic Soy Broth) with your Nocardia strain and grow to mid-log phase with shaking at the optimal temperature. b. Harvest the cells by centrifugation at 4°C. c. Wash the cell pellet three times with ice-cold, sterile 10% glycerol. d. Resuspend the final cell pellet in a small volume (e.g., 1/100th of the original culture volume) of ice-cold 10% glycerol. e. Aliquot the competent cells and store them at -80°C until use.
-
Electroporation: a. Thaw an aliquot of competent cells on ice. b. Add 1-2 µg of high-purity plasmid DNA to the cells and mix gently. c. Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette. d. Pulse the mixture using an electroporator with optimized settings (e.g., voltage, capacitance, and resistance). e. Immediately add 1 mL of recovery medium (e.g., TSB) to the cuvette and transfer the cell suspension to a microfuge tube. f. Incubate the cells for 2-4 hours at the optimal growth temperature with gentle shaking to allow for the expression of the antibiotic resistance gene.
-
Plating and Selection: a. Plate the recovered cells on a selective agar medium containing the appropriate antibiotic. b. Incubate the plates at the optimal temperature until colonies appear (this may take several days for Nocardia).
Protocol 3.2: Quantification of this compound by HPLC
This protocol provides a general framework for this compound quantification.
-
Sample Preparation: a. Centrifuge a known volume of your Nocardia culture to separate the supernatant and the mycelium. b. Extract this compound from the supernatant and the mycelium separately using an equal volume of ethyl acetate. c. Combine the ethyl acetate extracts and evaporate to dryness under vacuum. d. Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.
-
HPLC Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient will need to be optimized. c. Flow Rate: A typical flow rate is 1 mL/min. d. Detection: UV detection at a wavelength where this compound has a strong absorbance (e.g., around 230 nm). e. Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in your samples by comparing their peak areas to the standard curve.
Section 4: Visualizations
Diagram 4.1: Simplified this compound Biosynthetic Pathway and Metabolic Engineering Targets
Caption: Key precursors and engineering targets in the this compound pathway.
Diagram 4.2: Troubleshooting Workflow for Low this compound Yield
Caption: A decision tree for troubleshooting low this compound production.
References
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Conville, P. S., & Witebsky, F. G. (2022). Updated Review on Nocardia Species: 2006–2021. Journal of Clinical Microbiology, 60(5), e00647-21. [Link]
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Dhakal, D., & Sohng, J. K. (2015). Laboratory Maintenance of Nocardia Species. Current Protocols in Microbiology, 39, 10F.1.1-10F.1.8. [Link]
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Fernandes, A. R., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista de Ciências Farmacêuticas Básica e Aplicada, 45. [Link]
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Lincopan, N., et al. (1999). Occurrence of plasmids in pathogenic strains of Nocardia. Journal of Applied Microbiology, 86(4), 643-648. [Link]
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Valentin, H. E., & Dennis, D. (1996). Application of an optimized electroporation procedure for replacement of the polyhydroxyalkanoate synthase I gene in Nocardia corallina. Canadian Journal of Microbiology, 42(7), 715-719. [Link]
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Public Health Agency of Canada. (2018). Pathogen Safety Data Sheets: Infectious Substances – Nocardia spp.[Link]
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Richmond, J. Y. (2000). Biosafety: Guidelines for Working with Pathogenic and Infectious Microorganisms. Current Protocols in Microbiology, 17(1), 1A.1.1-1A.1.19. [Link]
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Simkhada, J. R., et al. (2012). Metabolic engineering of Nocardia sp. CS682 for enhanced production of this compound A₁. Applied Biochemistry and Biotechnology, 166(4), 805-817. [Link]
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Jeong, S. H., et al. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Molecules, 28(2), 738. [Link]
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Alvarez-Cisneros, Y. M., & Ponce-Alquicira, E. (2023). Bacteriocins, a New Generation of Sustainable Alternatives to Antibacterial Agents in Primary Food Production Systems. Antibiotics, 12(7), 1135. [Link]
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BTX Online. (n.d.). EXCLUSIVE COMPENDIUM: OPTIMIZING AN ELECTROPORATION PROTOCOL. [Link]
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Dhakal, D., & Sohng, J. K. (2015). Laboratory Maintenance of Nocardia Species. Current Protocols in Microbiology, 39, 10F.1.1-10F.1.8. [Link]
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Brown-Elliott, B. A., et al. (2018). Cultivation of 146 Clinical Strains of Nocardia species. bioRxiv. [Link]
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Simkhada, J. R., et al. (2012). Metabolic engineering of Nocardia sp. CS682 for enhanced production of this compound A(1). Applied Biochemistry and Biotechnology, 166(4), 805-817. [Link]
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Salinas-Carmona, M. C., et al. (2011). Construction of a Nocardia brasiliensis fluorescent plasmid to study Actinomycetoma pathogenicity. Revista Iberoamericana de Micología, 28(1), 23-28. [Link]
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Regmi, S., et al. (2012). Effect of different biosynthetic precursors on the production of this compound A1 from metabolically engineered Nocardia sp. CS682. Journal of Microbiology and Biotechnology, 22(8), 1127-1132. [Link]
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Schlaberg, R., et al. (1987). Modified Thayer-Martin medium for recovery of Nocardia species from contaminated specimens. Journal of Clinical Microbiology, 25(2), 433-434. [Link]
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Dhakal, D., & Sohng, J. K. (2015). Laboratory Maintenance of Nocardia Species. Current Protocols in Microbiology, 39, 10F.1.1-10F.1.8. [Link]
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Bio-Rad. (n.d.). Optimizing Electroporation Conditions for High-Efficiency mRNA Transfection of CD8+ T Cells with the Gene Pulser Xcell Electroporation System. [Link]
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Biocompare. (2013). Shocking: How to Optimize Your Electroporation. [Link]
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Gschaedler, A., et al. (2016). In Vivo Plasmid Assembly in NHEJ-Deficient Pichia pastoris Strains. Frontiers in Microbiology, 7, 1478. [Link]
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Overbeck, L. S., et al. (2020). Molecular characterization and improved diagnostics of Nocardia strains isolated over the last two decades at a German tertiary care center. International Journal of Medical Microbiology, 310(6), 151441. [Link]
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Centers for Disease Control and Prevention. (2012). Guidelines for Safe Work Practices in Human and Animal Medical Diagnostic Laboratories. [Link]
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Li, K., et al. (2023). Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli. International Journal of Molecular Sciences, 24(12), 10091. [Link]
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Dhakal, D., et al. (2017). Production analysis of this compound A1 from Nocardia sp. CS682 and its engineered strain. Journal of Industrial Microbiology & Biotechnology, 44(4-5), 639-647. [Link]
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Technical Support Center: Enhancing Nargenicin Titer through Precursor Feeding Strategies
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the fermentation of Nocardia sp. for the production of Nargenicin A1. Here, we synthesize field-proven insights and technical data to provide a comprehensive resource for troubleshooting and optimizing your experimental workflows. Our focus is on rational, evidence-based strategies to boost this compound titers through targeted precursor feeding.
Section 1: Understanding the Foundation - The this compound Biosynthetic Pathway
This compound A1 is a complex polyketide macrolide antibiotic produced by Nocardia sp., notably strain CS682.[1][2] Its biosynthesis is a multi-step enzymatic process orchestrated by a dedicated gene cluster.[3][4] A fundamental understanding of this pathway is critical for designing effective precursor feeding strategies.
The core scaffold of this compound A1 is assembled by a Type I polyketide synthase (PKS) from simple acyl-CoA precursors. These building blocks are incorporated in a specific sequence to form the polyketide chain, which then undergoes a series of post-PKS modifications, including hydroxylations and methylations, to yield the final bioactive molecule.[5][6]
The primary precursors for the this compound A1 backbone are:
-
Acetyl-CoA
-
Malonyl-CoA
-
Methylmalonyl-CoA
-
Ethylmalonyl-CoA
Enhancing the intracellular pool of these precursors is a direct strategy to increase the flux through the this compound biosynthetic pathway and, consequently, the final titer.[7]
Caption: Simplified this compound Biosynthetic Pathway
Section 2: Precursor Feeding Strategies - A Practical Guide
The supplementation of exogenous precursors can significantly enhance this compound A1 production. Studies have shown that feeding with various precursors can lead to a substantial increase in titer, with some engineered strains showing up to a ~7.1-fold improvement.[8]
Recommended Precursors and Optimal Concentrations
Based on empirical data from studies on Nocardia sp. CS682, the following precursors and concentration ranges have been shown to be effective for enhancing this compound A1 production:
| Precursor | Optimal Concentration | Expected Titer Increase (approx.) | Reference |
| Methyl Oleate | 30 mM | ~4.6-fold | [7] |
| Sodium Propionate | 15 mM | ~4.25-fold | [7] |
| Sodium Acetate | 15 mM | ~2.8-fold | [7] |
| Glucose & Glycerol | Varies (see protocol) | Up to ~7.1-fold (in engineered strains) | [8] |
Experimental Protocol: Fed-Batch Fermentation for this compound Production
This protocol outlines a general fed-batch fermentation strategy. It is crucial to optimize the specifics for your particular strain and bioreactor setup.
1. Media and Culture Preparation:
-
Seed Culture Medium (TY Medium): Tryptone 5 g/L, Yeast Extract 3 g/L, pH adjusted to 7.0-7.2.
-
Production Medium (Optimized "DD Media"): While the exact composition of the proprietary "DD media" used in some studies is not publicly available, a rich, complex medium is recommended. A starting point could be a modified ISP2 medium or a custom medium developed based on your strain's nutritional requirements.[3][8]
-
Inoculum Preparation:
-
Inoculate a single colony of Nocardia sp. into 50 mL of TY medium in a 250 mL baffled flask.
-
Incubate at 30°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.
-
Use this seed culture to inoculate the bioreactor at a 5-10% (v/v) ratio.
-
2. Bioreactor Setup and Initial Batch Phase:
-
Bioreactor: 2L stirred-tank bioreactor.
-
Initial Volume: 1.5 L of production medium.
-
Parameters:
-
Temperature: 30°C
-
pH: Maintain at 7.0 by automated addition of 1M NaOH and 1M HCl.[3]
-
Dissolved Oxygen (DO): Maintain at >30% by cascading agitation (200-800 rpm) and aeration (0.5-1.5 vvm).
-
-
Batch Phase: Allow the culture to grow in batch mode for the initial 24-48 hours, monitoring cell growth (OD600) and pH.
3. Fed-Batch and Precursor Feeding Phase:
-
Timing: Initiate feeding when the initial carbon source shows signs of depletion, often indicated by a sharp increase in DO and a stabilization of the pH. This typically occurs in the late exponential or early stationary phase.
-
Feeding Solution: Prepare a concentrated sterile solution of your chosen precursor(s). For example, a 50% (w/v) glucose and 10% (v/v) glycerol solution, or a solution of methyl oleate, sodium propionate, or sodium acetate at a concentration that allows for the desired final concentration in the bioreactor.
-
Feeding Strategy:
-
Begin a continuous or pulsed feed of the precursor solution. A starting feed rate could be 0.5-1.0 mL/hour, adjusted based on real-time monitoring of the culture.
-
The goal is to maintain a low, non-inhibitory concentration of the precursor in the culture broth. High concentrations of glucose, for example, can be inhibitory to some microbial cultures.[4][9]
-
-
Monitoring:
-
Cell Growth: Continue to monitor OD600.
-
pH: Ensure the pH control system is maintaining the setpoint.
-
This compound Titer: Take samples aseptically every 12-24 hours for extraction and HPLC analysis to quantify this compound A1 production.
-
4. Fermentation Termination and Product Recovery:
-
Duration: Continue the fed-batch fermentation for 5-7 days, or until this compound production plateaus.
-
Extraction:
-
Centrifuge the culture broth to separate the mycelia and supernatant.
-
Extract the mycelia and supernatant separately with an organic solvent such as ethyl acetate.
-
Combine the organic phases, dry, and concentrate under vacuum.
-
Analyze the crude extract by HPLC.
-
Caption: Fed-Batch Fermentation Workflow
Section 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low this compound Titer | 1. Suboptimal precursor concentration.2. Incorrect timing of precursor feeding.3. Nutrient limitation in the base medium.4. Non-optimal pH or temperature. | 1. Perform a dose-response experiment to determine the optimal precursor concentration for your strain.2. Initiate feeding at different growth phases (mid-log, late-log, early stationary) to identify the optimal window.3. Analyze the composition of your production medium and supplement with any limiting nutrients.4. Verify and calibrate your pH and temperature probes. Experiment with slightly different setpoints (e.g., pH 6.8-7.2). |
| Growth Inhibition After Precursor Feeding | 1. Precursor toxicity at high concentrations.2. Rapid metabolic shift causing cellular stress. | 1. Reduce the concentration of the precursor in the feed solution.2. Implement a slower, continuous feeding strategy instead of large pulses.3. Start feeding earlier in the growth phase when the culture may be more robust. |
| Foaming | 1. High cell density and protein secretion.2. High agitation and aeration rates. | 1. Add a sterile, biocompatible antifoaming agent (e.g., silicone-based) as needed.2. Reduce agitation and/or aeration rates, ensuring DO levels remain above the critical threshold (>30%).3. Use a mechanical foam breaker if available in your bioreactor.[10] |
| Significant pH Drop/Increase | 1. Metabolism of precursors leading to the production of acidic or basic byproducts.2. Insufficient buffering capacity of the medium. | 1. Ensure your automated pH control system is functioning correctly and the acid/base reservoirs are full.2. Increase the buffering capacity of your production medium (e.g., by adding MOPS or increasing phosphate concentration). |
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I add the precursors at the beginning of the fermentation?
A1: While it is possible, it is generally not recommended. High initial concentrations of some precursors can be inhibitory to cell growth. A fed-batch strategy, where precursors are added gradually during the production phase, is typically more effective as it maintains a low, non-toxic concentration and directs the carbon flux towards secondary metabolism when the culture is most productive.
Q2: My Nocardia strain grows slowly. How can I improve its growth rate?
A2: Nocardia species can be relatively slow-growing. Ensure your seed culture is healthy and in the exponential growth phase before inoculating the bioreactor. Optimizing the composition of your growth medium, particularly the carbon and nitrogen sources, can also improve growth rates. Some studies have shown that specific media, like Columbia blood agar, can promote quicker growth of Nocardia.[9]
Q3: How do I know when to start feeding the precursors?
A3: The optimal time to start feeding is typically at the transition from the exponential growth phase to the stationary phase. This can be identified by monitoring several parameters in real-time. A common indicator is a sudden increase in the dissolved oxygen (DO) level, which suggests that the cells have consumed the initial primary carbon source and their metabolic rate has slowed. Monitoring the pH for stabilization and taking offline measurements of the primary carbon source concentration can also help pinpoint this transition.
Q4: What is the best way to prepare and sterilize the precursor solutions?
A4: Precursor solutions should be prepared at a high concentration to minimize dilution of the culture broth. For heat-stable compounds like glucose, glycerol, sodium acetate, and sodium propionate, autoclaving is a suitable sterilization method. For heat-labile precursors like methyl oleate, sterile filtration through a 0.22 µm filter is recommended. Always prepare and store the solutions under sterile conditions.
Q5: I am still not seeing a significant increase in this compound titer. What other strategies can I try?
A5: If precursor feeding alone is not yielding the desired results, consider a multi-faceted approach:
-
Strain Improvement: Employ metabolic engineering techniques to overexpress key enzymes in the this compound biosynthetic pathway, such as acetyl-CoA carboxylase (ACC), to increase the endogenous precursor supply.
-
Medium Optimization: Systematically optimize the components of your fermentation medium using statistical methods like Design of Experiments (DoE). Factors to consider include carbon and nitrogen sources, trace elements, and vitamins.
-
Process Parameter Optimization: Further refine other process parameters such as temperature, pH, and dissolved oxygen levels to find the optimal conditions for this compound production by your specific strain.
References
-
Dhakal, D., et al. (2020). Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue With Anticancer Activities. ACS Chemical Biology, 15(6), 1477–1487. [Link]
-
Dhakal, D., et al. (2015). Enhanced production of this compound A(1) and generation of novel glycosylated derivatives. Applied Microbiology and Biotechnology, 99(1), 253-64. [Link]
-
Han, J. M., et al. (2020). Optimization of cytotoxic activity of Nocardia sp culture broths using a design of experiments. PLoS One, 15(1), e0227820. [Link]
-
Lau, S. K. P., et al. (2018). Incubation time and culture media impact success of identification of Nocardia spp. by MALDI-ToF mass spectrometry. Journal of Clinical Microbiology, 56(10), e00623-18. [Link]
-
Eppendorf. (n.d.). A Beginner's Guide to Bioprocess Modes - Batch, Fed-Batch, and Continuous Fermentation. [Link]
-
Patsnap. (2024). How to Control Foaming in Microbial Fermentation Processes. Synapse. [Link]
-
Dhakal, D., et al. (2019). Complete Genome Sequence of Nocardia sp. Strain CS682, a Producer of Antibacterial Compound this compound A1. Microbiology Resource Announcements, 8(49), e01098-19. [Link]
-
Dhakal, D., et al. (2020). Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue With Anticancer Activities. ResearchGate. [Link]
-
Kino, K., et al. (1998). Growth-inhibitory effect of a high glucose concentration on osteoblast-like cells. Life Sciences, 62(6), 573-580. [Link]
-
Sohng, J. K., et al. (2008). Production, Isolation and Biological Activity of this compound From Nocardia Sp. CS682. Journal of Microbiology and Biotechnology, 18(1), 136-141. [Link]
-
Pidot, S. J., et al. (2019). Biosynthesis and Ether-Bridge Formation in this compound Macrolides. Angewandte Chemie International Edition, 58(12), 3852-3856. [Link]
-
Dhakal, D., et al. (2015). Laboratory Maintenance of Nocardia Species. Current Protocols in Microbiology, 38(1), 10F.1.1-10F.1.13. [Link]
-
Pidot, S. J., et al. (2019). Biosynthesis and Ether‐Bridge Formation in this compound Macrolides. Minerva Access. [Link]
-
Blunt, W., et al. (2021). Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 627993. [Link]
-
Dhakal, D., et al. (2012). Effect of different biosynthetic precursors on the production of this compound A1 from metabolically engineered Nocardia sp. CS682. Journal of Microbiology and Biotechnology, 22(8), 1127-1132. [Link]
-
Dhakal, D., et al. (2019). Complete Genome Sequence of Nocardia sp. Strain CS682, a Producer of Antibacterial Compound this compound A1. PubMed. [Link]
-
Hecht, N., et al. (2021). The genus Nocardia as a source of new antimicrobials. Nature Communications, 12(1), 1-11. [Link]
-
Ahleboot, Z., et al. (2021). Designing a Strategy for pH Control to Improve CHO Cell Productivity in Bioreactor. Avicenna Journal of Medical Biotechnology, 13(3), 124-130. [Link]
-
Pidot, S. J., et al. (2019). Biosynthesis and Ether-Bridge Formation in this compound Macrolides. SciSpace. [Link]
Sources
- 1. Nocardia foam - the ecology of Nocardia & ways to control excess foaming - BIOLOGICAL WASTE TREATMENT EXPERT [biologicalwasteexpert.com]
- 2. Complete Genome Sequence of Nocardia sp. Strain CS682, a Producer of Antibacterial Compound this compound A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of high glucose concentrations on human mesangial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. DSpace [minerva-access.unimelb.edu.au]
- 7. Effect of different biosynthetic precursors on the production of this compound A1 from metabolically engineered Nocardia sp. CS682 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Growth-inhibitory effect of a high glucose concentration on osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Control Foaming in Microbial Fermentation Processes [synapse.patsnap.com]
Navigating the Labyrinth: A Technical Guide to the Total Synthesis of Nargenicin A1
Welcome to the technical support center for the total synthesis of Nargenicin A1. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this complex and biologically significant macrolide. This compound A1, with its unique oxa-bridged cis-decalin core and densely functionalized macrocycle, presents a formidable synthetic challenge.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the intricate landscape of its total synthesis, drawing from established and exploratory synthetic strategies.
Understanding the Core Challenges
The total synthesis of this compound A1 is a journey fraught with potential obstacles. Our internal analyses and a review of the synthetic literature highlight four primary areas of difficulty:
-
Stereocontrolled Construction of the cis-Decalin Core: The densely packed stereocenters of the decalin ring system demand a high degree of stereochemical control.
-
Formation of the Strained Tetrahydrofuran (THF) Ether Bridge: The creation of this sterically congested, transannular ether linkage is a significant hurdle.
-
Macrocyclization and Ansa-Chain Elaboration: The closure of the large macrolide ring and the installation of its functionality are often low-yielding and problematic.
-
Installation of the Trisubstituted Alkene: Late-stage formation of the C16-C17 trisubstituted double bond has proven to be a considerable challenge due to severe steric hindrance.[1]
This guide is structured to address these key challenges in a practical question-and-answer format, providing not just solutions, but the scientific reasoning behind them.
Troubleshooting Guide & FAQs
Section 1: The cis-Decalin Core - A Foundation of Complexity
The stereoselective synthesis of the cis-fused decalin core, bearing eight contiguous stereocenters, is a critical and demanding phase of the this compound A1 synthesis.
Question 1: My Diels-Alder reaction to form the initial cis-decalin framework is giving low yields and poor stereoselectivity. What are the key parameters to consider?
Answer: The intermolecular Diels-Alder reaction, particularly using a quinone as the dienophile, is a powerful strategy for constructing the decalin core.[1][2] However, achieving high diastereoselectivity for the desired cis-fusion can be challenging.
-
Causality of Poor Selectivity: The transition state of the Diels-Alder reaction is highly sensitive to both steric and electronic factors. Poor facial selectivity can arise from insufficient differentiation of the diene or dienophile faces. Furthermore, competing reaction pathways, such as Michael additions, can reduce the yield of the desired cycloaddition product.
-
Troubleshooting Strategies:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and selectivity of the Diels-Alder reaction by coordinating to the quinone dienophile, lowering its LUMO energy, and potentially creating a more organized transition state. Experiment with a range of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) and monitor the reaction at low temperatures to improve selectivity.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar solvents generally favor the concerted Diels-Alder cycloaddition, while polar solvents may promote stepwise, ionic pathways that can lead to undesired side products.
-
Diene Modification: Consider modifications to the diene to introduce sterically directing groups that can bias the facial selectivity of the cycloaddition.
-
A successful, alternative approach to establish the cis-decalin core with high stereocontrol involves a transannular Diels-Alder reaction of an 18-membered macrolide precursor. This strategy will be discussed in detail in the Macrocyclization section.
Question 2: I am struggling to control the stereochemistry of the substituents on the decalin ring after the initial cycloaddition. What are some effective strategies?
Answer: Establishing the correct relative stereochemistry of the multiple stereocenters on the decalin core requires a carefully planned sequence of stereoselective reactions.
-
Substrate-Controlled Reactions: Utilize the existing stereocenters to direct the stereochemical outcome of subsequent transformations. For example, hydroxyl groups can be used to direct epoxidations or reductions.
-
Reagent-Controlled Reactions: Employ chiral reagents or catalysts to override the influence of existing stereocenters and enforce the desired stereochemical outcome. Examples include Sharpless asymmetric epoxidation or Noyori asymmetric hydrogenation.
-
Thermodynamic vs. Kinetic Control: Carefully consider the reaction conditions to favor the desired isomer. For instance, epimerizable centers can be equilibrated under thermodynamic control to yield the more stable isomer.
A documented successful approach involved a Schenck-ene reaction and an unusual Sₙ2' Mitsunobu displacement to elaborate the oxidation pattern on the decalin core.[1]
Section 2: Forging the Strained THF Ether Bridge
The formation of the C8-C13 ether bridge to create the tetrahydrofuran ring is a thermodynamically challenging transannular cyclization.
Question 3: My attempts at forming the THF ether bridge are consistently failing, leading to decomposition or the formation of undesired byproducts. What is the mechanistic basis for a successful cyclization?
Answer: The formation of this strained ether bridge requires a carefully orchestrated intramolecular reaction that overcomes significant entropic and enthalpic barriers. A successful strategy involves a Lewis acid-induced formation of a tertiary carbocation at C13, which is then trapped in a transannular fashion by the C8 hydroxyl group (or a protected equivalent).[1]
-
Troubleshooting Strategies:
-
Choice of Lewis Acid: The strength of the Lewis acid is critical. A weak Lewis acid may not be sufficient to induce carbocation formation, while a strong Lewis acid can lead to undesired rearrangements or elimination. Screen a variety of Lewis acids, such as BF₃·OEt₂, TiCl₄, or TMSOTf.
-
Protecting Groups: The nature of the protecting groups on other hydroxyl functions can influence the reactivity of the C8 hydroxyl group. A less bulky protecting group on the C8 hydroxyl (or its temporary deprotection) may be necessary to facilitate the nucleophilic attack. In one successful approach, a secondary siloxy group at C8 acted as the nucleophile.[1]
-
Conformational Control: The conformation of the macrocyclic precursor is crucial for bringing the C8 hydroxyl and the C13 carbocation into proximity. Molecular modeling can be a valuable tool to assess the conformational preferences of different synthetic intermediates.
-
Section 3: Taming the Macrocycle - Cyclization and Ansa-Chain Installation
The construction of the 18-membered macrolide ring of this compound A1 is a pivotal and often challenging step.
Question 4: My late-stage macrocyclization via olefin metathesis is failing. The starting material is consumed, but I only observe oligomerization and decomposition. What is the likely cause?
Answer: The failure of late-stage ring-closing metathesis (RCM) in the synthesis of this compound A1 precursors is a documented issue, primarily attributed to severe steric hindrance around the reacting olefins.[1]
-
Causality of RCM Failure: In the case of a precursor with a terminal olefin and an isopropenyl group, the steric bulk surrounding the isopropenyl unit can prevent the ruthenium catalyst from coordinating and initiating the metathesis cascade.[1] This leads to competing intermolecular reactions (oligomerization) or catalyst decomposition. Even attempts at oxidative cleavage of the isopropenyl group with ozone have been reported to fail due to this extreme steric encumbrance, resulting only in epoxidation.[1]
| Attempted Reaction | Intended Outcome | Observed Outcome | Reason for Failure |
| Late-stage RCM | Macrocyclization | Oligomerization/Decomposition | Severe steric hindrance |
| Ozonolysis of isopropenyl | Oxidative cleavage | Epoxidation | Extreme steric hindrance |
-
Alternative Strategy: The Transannular Diels-Alder Approach: A highly effective, albeit less direct, strategy involves the Yamaguchi macrolactonization of a seco-acid to form an 18-membered macrolide. This macrolide is designed to undergo a facile transannular Diels-Alder reaction upon gentle heating, which simultaneously forms the cis-decalin core and a 10-membered lactone, effectively achieving a formal ring contraction. This approach has been shown to be highly stereoselective, providing the desired tricycle as the exclusive product in high yield.[3] In contrast, a direct intramolecular Diels-Alder of the corresponding seco-ester precursor yielded a mixture of the desired cis-fused and the undesired trans-fused products in low yield.[3]
Section 4: The Elusive Trisubstituted Alkene
The installation of the C16-C17 trisubstituted alkene within the ansa-chain is a recurring challenge in this compound A1 synthesis.
Question 5: Given the failure of late-stage RCM, what are viable alternative strategies for constructing the trisubstituted alkene?
Answer: The steric hindrance that plagues late-stage RCM necessitates an alternative approach where the trisubstituted alkene is formed earlier in the synthesis or via a different bond disconnection.
-
Horner-Wadsworth-Emmons (HWE) Olefination: An HWE reaction between a ketone on the ansa-chain precursor and a suitable phosphonate reagent could be a viable strategy. The stereoselectivity of the HWE reaction can often be controlled by the choice of reagents and reaction conditions (e.g., Still-Gennari modification for Z-olefins).
-
Wittig Reaction: A classic Wittig reaction is another option. The stereochemical outcome can be influenced by the nature of the ylide (stabilized vs. unstabilized) and the reaction conditions.
-
Early-Stage Installation: A more robust strategy involves installing the trisubstituted alkene moiety within one of the fragments before coupling to the decalin core. This avoids the steric congestion of a late-stage olefination on the fully assembled macrocycle precursor. One reported approach involved synthesizing a novel stereotriad fragment containing the full upper arm of the macrocycle, including the trisubstituted alkene, and installing it early in the synthesis.[1]
Section 5: Protecting Group Strategy - The Unsung Hero
A robust and orthogonal protecting group strategy is paramount for the success of a complex total synthesis like that of this compound A1.
Question 6: I am encountering issues with protecting group stability and selective deprotection during my synthetic sequence. What are the key considerations for a successful protecting group strategy for this compound A1?
Answer: The choice of protecting groups must be carefully considered in the context of the planned reaction sequence, paying close attention to their stability under various reaction conditions and the orthogonality of their removal.
-
Orthogonality is Key: Employ protecting groups that can be removed under distinct conditions (e.g., acid-labile, base-labile, fluoride-labile, hydrogenolysis-labile) to allow for selective deprotection at different stages of the synthesis.
-
Protecting Group Selection for this compound A1 Functional Groups:
| Functional Group | Common Protecting Groups | Deprotection Conditions | Considerations |
| Alcohols (primary, secondary) | Silyl ethers (TBS, TES, TIPS) | Fluoride (TBAF) | Steric bulk can influence reactivity. |
| Benzyl ethers (Bn) | Hydrogenolysis (H₂, Pd/C) | Can be sensitive to some oxidative/reductive conditions. | |
| p-Methoxybenzyl (PMB) ethers | Oxidative cleavage (DDQ, CAN) | Orthogonal to benzyl ethers. | |
| Carboxylic Acid | Methyl or Ethyl esters | Saponification (LiOH, NaOH) | Basic conditions may not be tolerated by other functional groups. |
| Benzyl esters | Hydrogenolysis (H₂, Pd/C) | Orthogonal to many other protecting groups. | |
| t-Butyl esters | Acidolysis (TFA) | Useful when avoiding basic conditions is necessary. |
-
Strategic Planning: Map out the entire synthetic route and identify all reactions that could potentially affect the protecting groups. This will help in selecting a compatible set of protecting groups from the outset. For example, if a Lewis acid-promoted reaction is planned, ensure that acid-labile protecting groups are not present on sensitive parts of the molecule.
Conclusion
The total synthesis of this compound A1 is a testament to the ingenuity and perseverance required in modern synthetic organic chemistry. The challenges it presents, from the stereocontrolled formation of its complex core to the strategic closure of its macrocyclic ring, demand a deep understanding of reaction mechanisms and a willingness to explore innovative synthetic strategies. This guide provides a framework for troubleshooting common issues encountered in this endeavor. By understanding the underlying causality of these challenges and employing the suggested strategies, researchers can be better equipped to navigate the intricate synthetic landscape of this remarkable natural product.
References
- Progress towards the total synthesis of this compound A1 : diastereoselective access to the cis-decalin core. - BEARdocs. (URL not available)
-
Recent Advances in the Synthesis of Natural Multifunctionalized Decalins - The Royal Society of Chemistry. (2015). URL: [Link]
-
Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue With Anticancer Activities - PubMed. (2020). URL: [Link]
- This compound A1 attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling p
- Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities | Request PDF - ResearchG
-
Studies on the Synthesis of this compound A1: Highly Stereoselective Synthesis of the Complete Carbon Framework via the Transannular Diels−Alder Reaction of an 18-Membered Macrolide | Journal of the American Chemical Society. (1996). URL: [Link]
Sources
Nargenicin Degradation Pathways: A Technical Support Guide for Researchers
Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals working with nargenicin. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation pathways and byproducts of this compound. As a complex macrolide antibiotic, understanding the stability of this compound is critical for accurate experimental design, data interpretation, and formulation development. This resource is designed to be a practical bench-top companion to navigate the potential challenges you may encounter.
I. Understanding this compound's Structural Vulnerabilities
This compound A1 is a polyketide macrolide characterized by a large lactone ring, a rare ether-bridged cis-decalin moiety, and a pyrrole-2-carboxylic acid ester.[1] These structural features, while contributing to its potent biological activity, also present several potential sites for degradation under various experimental and storage conditions.
II. Frequently Asked Questions (FAQs) about this compound Degradation
This section addresses common questions researchers may have regarding the stability of this compound.
Q1: My this compound stock solution seems to be losing activity over time. What could be the cause?
A1: Loss of activity is often due to chemical degradation. The most common cause is the hydrolysis of the macrolide lactone ring, especially if your solution is not stored at an optimal pH.[2][3] Exposure to light, elevated temperatures, or the presence of oxidative agents can also contribute to degradation. It is crucial to store this compound solutions under recommended conditions (see Section V) and to use freshly prepared solutions for sensitive experiments.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What are these?
A2: Unexpected peaks are likely degradation byproducts. Depending on the storage and handling conditions of your sample, these could arise from hydrolysis, oxidation, or photodegradation. Section III of this guide details the probable degradation pathways and the resulting byproducts. To confirm the identity of these peaks, LC-MS analysis is recommended.
Q3: How does pH affect the stability of this compound?
A3: this compound is susceptible to both acid- and base-catalyzed hydrolysis.
-
Acidic conditions: Strong acids can protonate the ether oxygen, making the C-O bond more susceptible to cleavage.[4] Additionally, the lactone ring can undergo hydrolysis.[5] The pyrrole-2-carboxylic acid moiety may also be susceptible to decarboxylation in strongly acidic solutions.[6]
-
Alkaline conditions: Basic conditions promote the hydrolysis of the lactone ring through saponification.[5] This is a common degradation pathway for macrolide antibiotics.[2]
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited, compounds containing pyrrole moieties can be susceptible to photodegradation.[7] It is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting experiments under intense light.
Q5: Can enzymes in my experimental system degrade this compound?
A5: Yes, certain enzymes, such as esterases, can hydrolyze the lactone ring of macrolides, leading to their inactivation.[3] If you are working with cell cultures, lysates, or other biological matrices, be aware of the potential for enzymatic degradation. The inclusion of appropriate enzyme inhibitors (if compatible with your experimental design) or minimizing incubation times at physiological temperatures can help mitigate this.
III. Predicted Degradation Pathways and Byproducts
While specific degradation studies on this compound are not extensively published, we can predict the most probable degradation pathways based on its chemical structure and the known reactivity of its functional groups.
A. Hydrolytic Degradation
Hydrolysis is a major degradation pathway for macrolides.
-
Acid-Catalyzed Hydrolysis:
-
Lactone Ring Opening: Protonation of the carbonyl oxygen of the lactone is followed by nucleophilic attack of water, leading to the opening of the macrolide ring to form a seco-acid.
-
Ether Bridge Cleavage: Strong acidic conditions can lead to the protonation of the ether oxygen, followed by nucleophilic attack, cleaving the cis-decalin ring system.[4]
-
Ester Hydrolysis: The pyrrole-2-carboxylic acid ester can be hydrolyzed to yield the this compound core and pyrrole-2-carboxylic acid.
-
-
Base-Catalyzed Hydrolysis (Saponification):
-
Lactone Ring Opening: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the lactone and leading to the formation of the corresponding carboxylate salt of the seco-acid.[5] This is often an irreversible process.
-
Caption: Predicted hydrolytic degradation pathways of this compound.
B. Oxidative Degradation
The tertiary amine and other electron-rich moieties in the this compound structure are potential sites for oxidation.
-
N-Oxidation: The tertiary amine can be oxidized to form an N-oxide derivative.
-
Hydroxylation: The aliphatic portions of the molecule may undergo hydroxylation in the presence of strong oxidizing agents.
Caption: Potential oxidative degradation pathways of this compound.
C. Photodegradation
The pyrrole ring, being an aromatic heterocycle, is a potential chromophore that can absorb UV light and undergo photochemical reactions.[7] This can lead to complex degradation pathways involving radical intermediates and the formation of various photoproducts.
IV. Troubleshooting Guide
This section provides practical advice for common issues encountered during this compound experiments that may be related to its degradation.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Variable or inconsistent bioactivity results | This compound degradation in stock or working solutions. | 1. Prepare fresh solutions before each experiment. 2. Store stock solutions at -20°C or below in a suitable solvent (e.g., DMSO). 3. Avoid repeated freeze-thaw cycles. 4. Ensure the pH of your experimental media is compatible with this compound stability for the duration of the assay. |
| Appearance of new peaks or disappearance of the main peak in HPLC | Degradation of the this compound sample. | 1. Review sample handling and storage procedures. 2. Analyze a freshly prepared standard to confirm the identity of the main peak. 3. Perform a forced degradation study (see Section VI) to tentatively identify degradation products. 4. Optimize HPLC conditions to ensure good separation of the parent compound and its degradants. |
| Precipitation in aqueous solutions | Poor solubility of this compound or its degradation products. | 1. Use a co-solvent (e.g., DMSO, ethanol) to prepare stock solutions. 2. Ensure the final concentration of the organic solvent in your aqueous medium is low enough to avoid precipitation and does not interfere with your experiment. 3. Filter the solution before use. |
| Color change in the this compound solution | Potential degradation, particularly photodegradation or oxidation. | 1. Protect solutions from light at all times. 2. Prepare solutions in an inert atmosphere (e.g., under nitrogen or argon) if oxidative degradation is suspected. |
V. Best Practices for Handling and Storage
To minimize degradation and ensure the integrity of your this compound samples, adhere to the following guidelines:
-
Solid this compound:
-
Store at -20°C in a tightly sealed container.
-
Protect from light and moisture.
-
-
Stock Solutions:
-
Prepare concentrated stock solutions in a suitable organic solvent such as DMSO or ethanol.
-
Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C.
-
Protect from light by using amber vials or by wrapping them in foil.
-
-
Aqueous Working Solutions:
-
Prepare fresh from stock solutions immediately before use.
-
Be mindful of the pH of the buffer or medium. For prolonged experiments, it is advisable to conduct a preliminary stability test at the intended pH and temperature.
-
VI. Experimental Protocols
A. Protocol for Forced Degradation Study
This protocol provides a framework for intentionally degrading this compound to identify potential byproducts and to develop a stability-indicating analytical method.[8]
1. Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder and a solution of this compound in a suitable solvent in an oven at 60°C for 24, 48, and 72 hours.
-
Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid- and base-hydrolyzed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by HPLC-UV and LC-MS to identify and characterize the degradation products.
Caption: Workflow for a forced degradation study of this compound.
B. Step-by-Step Guide for HPLC Method Development
A stability-indicating HPLC method is crucial for separating this compound from its potential degradation products.
1. Initial Method Scouting:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Begin with a simple gradient of acetonitrile and water, both containing 0.1% formic acid (for acidic analytes) or 0.1% ammonium hydroxide (for basic analytes). A gradient from 10% to 90% acetonitrile over 20-30 minutes is a good starting point.
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. The UV maximum for this compound should be determined by scanning a standard solution.
-
Flow Rate: A flow rate of 1 mL/min is standard.
2. Method Optimization:
-
Gradient Adjustment: Modify the gradient slope and duration to improve the separation of the main peak from any impurity or degradation peaks.
-
Mobile Phase pH: If peak shape is poor (e.g., tailing), adjust the pH of the aqueous mobile phase. For this compound, which has basic and acidic moieties, a pH between 3 and 6 is often a good range to explore.
-
Organic Modifier: If acetonitrile does not provide adequate separation, try methanol as an alternative or in combination with acetonitrile.
-
Temperature: Adjusting the column temperature (e.g., between 25°C and 40°C) can also affect selectivity and peak shape.
3. Method Validation:
-
Once an optimized method is established, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are essential for demonstrating the specificity and stability-indicating nature of the method.
VII. References
-
Gómez-Bombarelli, R., Gonzalez-Perez, M., & Perez-Prior, M. T. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. [Link]
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Chemistry LibreTexts. (2021). 8.8: Chemistry of Esters. [Link]
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Wright, G. D. (2011). Inactivation of the macrolide erythromycin by hydrolysis. ResearchGate. [Link]
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Ariel, N., & Yonath, A. (2011). The macrolide antibiotic renaissance. FEBS Letters, 585(11), 1651-1658. [Link]
-
StatPearls. (2023). Macrolides. StatPearls Publishing. [Link]
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International Journal of Novel Research and Development. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD, 9(3). [Link]
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ResearchGate. (2017). Development and Validation of an HPLC Method for the Determination of the macrolide antibiotic Clarithromycin using Evaporative Light Scattering Detector in raw materials and Pharmaceutical Formulations. [Link]
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St-Onge, M., & Charette, A. B. (2019). The this compound Family of Oxa-Bridged Macrolide Antibiotics. Chemistry (Weinheim an der Bergstrasse, Germany), 25(63), 14299–14311. [Link]
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ResearchGate. (2011). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. [Link]
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ResearchGate. (2011). Oxidative Degradation of Amines With High-Temperature Cycling. [Link]
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SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
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PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]
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National Center for Biotechnology Information. (2023). Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. PubMed Central. [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
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MDPI. (2021). Pharmacokinetics of Macrolide Antibiotics and Transport into the Interstitial Fluid: Comparison among Erythromycin, Clarithromycin, and Azithromycin. Pharmaceutics, 13(10), 1599. [Link]
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Chiang, Y., Kresge, A. J., & Wang, W. H. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11892–11898. [Link]
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Hypha Discovery. (2021). Metabolism of five membered nitrogen containing heterocycles. [Link]
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BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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National Center for Biotechnology Information. (2023). Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater. PubMed Central. [Link]
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National Center for Biotechnology Information. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PubMed Central. [Link]
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Royal Society of Chemistry. (2020). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 22(10), 2056-2066. [Link]
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Wikipedia. (2023). Ether cleavage. [Link]
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Research & Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Validation and Determination of Macrolide Antibiotic Clarithromycin Tablets By HPLC Method as Per ICH Guidelines Q2 (R1). [Link]
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ResearchGate. (2020). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. [Link]
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Kwiecień, A., Szultka-Młyńska, M., & Buszewski, B. (2018). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules (Basel, Switzerland), 23(11), 2947. [Link]
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MedlinePlus. (2024). Azithromycin. [Link]
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The Organic Chemistry Tutor. (2024). Cleavage of Cyclic Ethers [Video]. YouTube. [Link]
-
MDPI. (2023). Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review. Catalysts, 13(11), 1459. [Link]
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Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159–165. [Link]
-
National Center for Biotechnology Information. (2012). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PubMed Central. [Link]
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Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link]
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MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5519. [Link]
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MSD Manual Professional Edition. (2023). Macrolides. [Link]
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Mayo Clinic. (2023). Azithromycin (Oral Route). [Link]
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Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. [Link]
-
Thermo Fisher Scientific. (2022). HPLC Method Development Step by Step [Video]. YouTube. [Link]
-
MDPI. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 12(10), 1135. [Link]
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
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ScienceDirect. (2018). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. Synthetic Metals, 245, 13-20. [Link]
-
Master Organic Chemistry. (n.d.). [Link]
-
National Center for Biotechnology Information. (2012). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PubMed Central. [Link]
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- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Nargenicin Technical Support Center: A Guide to In Vitro Experiment Optimization
Welcome to the Nargenicin Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for the effective use of this compound in in vitro experiments. Here, we delve into the practical aspects of optimizing this compound concentrations, ensuring experimental success and data integrity.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of this compound.
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a macrolide antibiotic that exhibits its antibacterial effect by selectively inhibiting bacterial DNA replication.[1] It specifically targets the α-subunit of DNA polymerase III (DnaE), an essential enzyme for DNA synthesis in many Gram-positive bacteria.[1][2] This targeted action is distinct from many other antibiotic classes, which can be advantageous in overcoming existing resistance mechanisms.
Q2: What is the antibacterial spectrum of this compound?
A2: this compound primarily demonstrates potent activity against a narrow spectrum of Gram-positive bacteria.[1][3] This includes clinically significant pathogens such as Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA), Streptococcus species, and Enterococcus species.[4][5] Its activity against Gram-negative bacteria is generally limited.[4]
Q3: How should I prepare a stock solution of this compound A1?
A3: this compound A1 is soluble in dimethyl sulfoxide (DMSO).[4] To prepare a stock solution, dissolve the solid compound in high-quality, anhydrous DMSO to a concentration of 25 mM. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound A1 stock solutions?
A4: For long-term stability, store the DMSO stock solution at -20°C.[6] When properly stored, these solutions can be stable for up to one month.[6] Before use, thaw the aliquot at room temperature and ensure the solution is completely dissolved and free of precipitates.
II. Troubleshooting Guide: Optimizing this compound Concentration
This section provides in-depth solutions to specific issues that may arise during your in vitro experiments with this compound.
A. Inconsistent or Unexpected Antibacterial Activity
Q1: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent across replicates. What could be the cause?
A1: Inconsistent MIC values can stem from several factors. One common issue is the lack of homogeneity in the test solution, especially if the compound is not fully dissolved.[7] Ensure your this compound stock solution is completely solubilized in DMSO before further dilution into your culture medium. Another potential cause is variability in the inoculum density.[8] It is crucial to standardize the bacterial inoculum to a 0.5 McFarland standard for consistent results. Finally, minor deviations in experimental conditions such as incubation time and temperature can also lead to variability.[8]
Q2: I am observing a "trailing effect" in my MIC assay, with low-level bacterial growth at this compound concentrations above the apparent MIC. How should I interpret this?
A2: The trailing effect, or residual growth at supra-MIC concentrations, is a known phenomenon with some antimicrobial agents, particularly those that are bacteriostatic rather than bactericidal.[8] For macrolides like this compound, the MIC is typically lower than the Minimum Bactericidal Concentration (MBC).[9] It is recommended to determine the MIC as the lowest concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the positive control, often determined by visual inspection or spectrophotometric reading.[8]
B. Issues Related to Mammalian Cell-Based Assays
Q1: I am using this compound in a mammalian cell culture experiment and observing unexpected cytotoxicity. How can I determine a safe and effective concentration?
A1: While this compound's primary target is bacterial, it can exhibit off-target effects on mammalian cells, particularly at higher concentrations. It has been shown to have anti-inflammatory and anti-cancer properties.[1][10][11] To determine an appropriate concentration for your specific cell line, it is essential to perform a cytotoxicity assay, such as an MTT or LDH assay. For example, in RAW 264.7 murine macrophages, this compound A1 was not cytotoxic at concentrations below 10 µM.[12] It is crucial to establish a dose-response curve for your cell line of interest to identify a concentration that provides the desired biological effect without significant cytotoxicity.
Q2: Could components in my cell culture medium, such as serum, be affecting the activity of this compound?
A2: Yes, components of cell culture medium can influence the activity of experimental compounds. Serum proteins, in particular, can bind to small molecules, reducing their effective concentration.[13] The impact of serum on this compound activity has not been extensively studied, but it is a critical factor to consider. If you observe lower than expected activity in the presence of serum, you may need to empirically determine the optimal this compound concentration under your specific culture conditions. It is also important to note that different basal media, such as DMEM and RPMI-1640, have distinct formulations that could potentially affect compound stability and cellular responses.[3][14][15][16]
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to optimize this compound concentration.
A. Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol is based on the broth microdilution method.[2][5]
-
Preparation of this compound Dilutions:
-
Prepare a 2-fold serial dilution of your this compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
From a fresh bacterial culture, suspend several colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Dilute this suspension 1:1000 in the same broth medium used for this compound dilution to achieve a final inoculum size of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (inoculum without this compound) and a negative control (broth only).
-
Incubate the plate at 35°C for 18-24 hours.[9]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[9] This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a microplate reader.
-
B. Protocol for Assessing this compound Cytotoxicity in Mammalian Cells (MTT Assay)
This protocol outlines a standard MTT assay to determine the cytotoxic effects of this compound on a given cell line.[12]
-
Cell Seeding:
-
Seed your mammalian cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).
-
IV. Data Presentation
This section provides a summary of reported quantitative data for this compound.
Table 1: Reported Minimum Inhibitory Concentrations (MICs) of this compound A1 against various Gram-positive bacteria.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 0.6 | [4] |
| Staphylococcus aureus (MRSA) | - | 0.3 | [4] |
| Micrococcus luteus | ATCC 9341 | 2.5 | [4] |
| Streptococcus spp. | Clinical Isolate | 0.017 (mean) | [2] |
| Enterococcus spp. | Clinical Isolate | 27.34 (mean) | [2] |
Table 2: Reported Cytotoxicity of this compound A1 and its Analogs.
| Compound | Cell Line | Cell Type | Effect | Concentration | Reference |
| This compound A1 | RAW 264.7 | Murine Macrophage | No significant cytotoxicity | < 10 µM | [12] |
| 23-demethyl 8,13-deoxythis compound | AGS | Human Gastric Adenocarcinoma | Suppressed growth | Not specified | [11] |
| 23-demethyl 8,13-deoxythis compound | A549 | Human Lung Carcinoma | Suppressed growth | Not specified | [11] |
| 23-demethyl 8,13-deoxythis compound | SK-MEL-28 | Human Skin Melanoma | Suppressed growth | Not specified | [11] |
| 23-demethyl 8,13-deoxythis compound | HepG2 | Human Liver Hepatocellular Carcinoma | Suppressed growth | Not specified | [11] |
V. Visualizations
This section provides diagrams to illustrate key experimental workflows and concepts.
Caption: Mechanism of this compound's antibacterial action.
Caption: Workflow for MIC determination via broth microdilution.
VI. References
-
This compound A1 attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway. National Institutes of Health. [Link]
-
Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities. PubMed. [Link]
-
In-vitro Evaluation of Antimicrobial Activity of this compound-A1 against Gram Positive Clinical Isolates and its Comparison with Various Antibiotics. Journal of Clinical and Diagnostic Research. [Link]
-
In-vitro Evaluation of Antimicrobial Activity of this compound-A1 against Gram Positive Clinical Isolates and its Comparison with Various Antibiotics. Journal of Clinical and Diagnostic Research. [Link]
-
DNA-Dependent Binding of this compound to DnaE1 Inhibits Replication in Mycobacterium tuberculosis. ACS Infectious Diseases. [Link]
-
Elucidation of DnaE as the antibacterial target of the natural product, this compound. CABI. [Link]
-
Susceptibility testing of macrolide and lincosamide antibiotics according to DIN guidelines. SciSpace. [Link]
-
The this compound Family of Oxa-Bridged Macrolide Antibiotics. PubMed. [Link]
-
What does it mean when the MIC results are inconsistent amongst the replicates? ResearchGate. [Link]
-
Elucidation of DnaE as the Antibacterial Target of the Natural Product, this compound. PubMed. [Link]
-
Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics. PubMed. [Link]
-
Enhanced production of this compound A(1) and generation of novel glycosylated derivatives. PubMed. [Link]
-
What's the Difference Between DMEM and RPMI? Patsnap Synapse. [Link]
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. [Link]
-
Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. MDPI. [Link]
-
Empowering drug off-target discovery with metabolic and structural analysis. National Institutes of Health. [Link]
-
How to measure and minimize off-target effects... YouTube. [Link]
-
Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? PubMed. [Link]
-
Development of a rapid detection method for the macrolide resistance gene in Mycobacterium avium using the amplification refractory mutation system–loop-mediated isothermal amplification method. Microbiology Spectrum. [Link]
-
When we use DMEM, RPMI 1640 to the cell culture and How to find which is the best for culture? ResearchGate. [Link]
-
RNA Polymerases Across the Kingdoms of Life. AZoLifeSciences. [Link]
-
Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs. PubMed. [Link]
-
Clinical Study Support by Long-Term Stability Studies of Alpha1-Proteinase Inhibitor and Urea in Relevant Biological Matrices. PubMed. [Link]
-
Structural Biology of Bacterial RNA Polymerase. MDPI. [Link]
-
Novel mechanisms of macrolide resistance revealed by in vitro selection and genome analysis in Mycoplasma pneumoniae. Frontiers. [Link]
-
Difference Between RPMI and DMEM. PEDIAA. [Link]
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Validation & Comparative
A Comparative Analysis of Nargenicin and Vancomycin Activity Against MRSA Isolates: A Guide for Researchers
In the ongoing battle against antimicrobial resistance, Methicillin-resistant Staphylococcus aureus (MRSA) remains a formidable challenge to public health. Vancomycin has long been a cornerstone of therapy for serious MRSA infections; however, the emergence of strains with reduced susceptibility necessitates the exploration of novel therapeutic agents.[1] This guide provides a comprehensive comparison of nargenicin, a macrolide antibiotic, and vancomycin in their activity against MRSA isolates, offering a resource for researchers and drug development professionals.
Introduction: The Shifting Landscape of Anti-MRSA Therapeutics
Vancomycin, a glycopeptide antibiotic, has been a reliable treatment for MRSA for decades.[2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[3] This interaction effectively blocks the transglycosylation and transpeptidation steps, which are crucial for the integrity of the bacterial cell wall.[3] Despite its historical efficacy, the increasing prevalence of MRSA isolates with elevated vancomycin minimum inhibitory concentrations (MICs) is a growing concern, often associated with treatment failures.[1]
This compound, a polyketide-derived macrolide produced by Nocardia species, presents a promising alternative with a distinct mechanism of action.[4] Unlike vancomycin, this compound inhibits bacterial DNA replication by targeting the α-subunit of DNA polymerase III (DnaE), a novel target not exploited by currently marketed antibiotics. This unique mechanism suggests that this compound could be effective against MRSA strains that have developed resistance to cell wall-active agents.
This guide will delve into a detailed comparison of these two compounds, focusing on their mechanisms of action, in vitro activity against MRSA, and the experimental protocols required for their evaluation.
Mechanism of Action: A Tale of Two Targets
The fundamental difference in the antimicrobial activity of this compound and vancomycin lies in their molecular targets within the bacterial cell.
Vancomycin: As a bulky glycopeptide, vancomycin acts extracellularly, binding with high affinity to the D-Ala-D-Ala moieties of peptidoglycan precursors.[3] This binding sterically hinders the enzymes responsible for cell wall synthesis, leading to a compromised cell envelope and eventual cell lysis.
This compound: In contrast, this compound must penetrate the bacterial cell to exert its effect. It selectively inhibits DNA replication, a critical intracellular process. Studies have identified DnaE, the catalytic subunit of the DNA polymerase III holoenzyme, as the specific target of this compound. By binding to DnaE, this compound obstructs the polymerization of the lagging DNA strand, thereby halting bacterial replication.
Diagram: Comparative Mechanisms of Action
Caption: Mechanisms of Vancomycin and this compound.
In Vitro Activity Against MRSA: A Head-to-Head Comparison
Several studies have demonstrated the potent in vitro activity of this compound against MRSA isolates. A key metric for comparing the potency of antimicrobial agents is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.
One comparative study evaluated the MIC of this compound-A1 against various clinical isolates, including MRSA, and compared its activity with several antibiotics, including vancomycin.[4] The findings from this study and others are summarized in the table below.
| Antibiotic | MRSA MIC Range (µg/mL) | Key Findings |
| This compound-A1 | 0.06 - 0.12 | Exhibited stronger anti-MRSA activity than vancomycin in some studies.[4] |
| Vancomycin | 0.5 - 2.0 | Generally effective, but isolates with higher MICs are associated with poorer clinical outcomes.[1] |
Note: MIC values can vary between studies due to differences in the specific MRSA isolates tested and the methodologies used.
Experimental Protocols for Comparative Evaluation
To conduct a rigorous comparison of this compound and vancomycin, standardized and well-controlled experiments are essential. The following section outlines the key experimental workflows.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining MIC values.[5][6][7]
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for MIC determination.
Step-by-Step Protocol:
-
Prepare Antibiotic Stock Solutions: Dissolve this compound and vancomycin in appropriate solvents to create high-concentration stock solutions.
-
Serial Dilutions: Perform two-fold serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Prepare Bacterial Inoculum: Culture MRSA isolates on an appropriate agar medium. Suspend colonies in saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Time-Kill Kinetic Assay
Time-kill assays provide valuable information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[8][9][10]
Experimental Workflow: Time-Kill Assay
Caption: Workflow for time-kill kinetic assay.
Step-by-Step Protocol:
-
Prepare Bacterial Culture: Grow MRSA to the early logarithmic phase in CAMHB.
-
Inoculation: Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in fresh CAMHB.
-
Add Antibiotics: Add this compound or vancomycin at concentrations corresponding to multiples of their MICs (e.g., 1x, 2x, 4x MIC). Include a growth control without any antibiotic.
-
Incubation and Sampling: Incubate the cultures at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Cytotoxicity Assay
Assessing the cytotoxicity of a novel compound against mammalian cells is a critical step in preclinical development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method to evaluate cell viability.[11][12]
Experimental Workflow: MTT Cytotoxicity Assay
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A Comparative Analysis of Nargenicin and Its Synthetic Analogs: From Antibacterial Action to Anticancer Potential
A Technical Guide for Researchers and Drug Development Professionals
Nargenicin A1, a macrolide antibiotic produced by Nocardia species, has long been recognized for its potent activity against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] The unique structural features of this compound, notably its complex polyketide core, have inspired the synthesis of novel analogs aimed at expanding its therapeutic applications. This guide provides a comprehensive comparative analysis of the bioactivity of this compound and its synthetic derivatives, with a particular focus on a novel analog exhibiting promising anticancer properties.
Shifting Paradigms: The Evolution from Antibacterial to Anticancer Activity
This compound A1's primary established role is as a narrow-spectrum antibiotic.[6] Its efficacy against various Gram-positive bacteria has been well-documented.[7][8][9] However, the exploration of its biosynthetic pathway and the generation of synthetic analogs have unveiled a fascinating divergence in bioactivity. One such analog, 23-demethyl 8,13-deoxythis compound (also referred to as compound 9), has demonstrated significant potential as an anticancer agent, a property not prominently observed in the parent compound.[2][10] This shift from antibacterial to anticancer activity underscores the therapeutic potential that can be unlocked through targeted chemical modifications of natural products.
Comparative Bioactivity: A Tale of Two Potencies
The bioactivity of this compound A1 and its anticancer analog, 23-demethyl 8,13-deoxythis compound, are best understood through a direct comparison of their effects on relevant biological systems.
Antibacterial Efficacy: this compound A1's Stronghold
This compound A1 exhibits potent inhibitory activity against a range of Gram-positive bacteria. This is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound A1 against Gram-Positive Bacteria
| Bacterial Species | Strain | Mean MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 0.06[11] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.12[11] |
| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | 25[11] |
| Enterococcus faecalis | - | 14.45[11] |
| Enterococcus faecium | - | 53.13[11] |
| Streptococci | - | 0.017[11] |
Note: The antibacterial activity of the anticancer analog, 23-demethyl 8,13-deoxythis compound, has not been as extensively reported, as research has primarily focused on its antiproliferative effects.
Anticancer Potency: The Emergence of a Promising Analog
Unraveling the Mechanisms of Action
The distinct bioactivities of this compound A1 and its anticancer analog stem from their different molecular targets and downstream effects.
This compound's Antibacterial Mechanism: Halting DNA Replication
This compound A1 exerts its bactericidal effect by inhibiting DNA synthesis.[12][13] It achieves this by binding to DnaE1, a key component of the DNA polymerase III holoenzyme in bacteria. This binding is DNA-dependent, meaning this compound wedges itself between the DnaE1 enzyme and the DNA template. This action physically obstructs the addition of new nucleotides, thereby halting DNA replication and leading to bacterial cell death.[12][13]
Caption: this compound A1's antibacterial mechanism of action.
Anticancer Analog's Mechanism: Targeting Cyclophilin A and the MAPK Pathway
The anticancer activity of 23-demethyl 8,13-deoxythis compound is attributed to its interaction with a different molecular target: Cyclophilin A (CypA).[10] CypA is a protein that is overexpressed in many cancers and plays a role in cell proliferation, migration, and survival.[14] The analog's binding to CypA leads to the downregulation of the CD147 receptor, which in turn inhibits the mitogen-activated protein kinase (MAPK) signaling pathway, including key kinases like JNK and ERK1/2.[10] This disruption of the MAPK pathway ultimately leads to G2/M cell cycle arrest, apoptosis, and the inhibition of angiogenesis.[10]
Caption: Anticancer mechanism of 23-demethyl 8,13-deoxythis compound.
Experimental Protocols: A Guide to Bioactivity Assessment
The following protocols provide a framework for the in vitro evaluation of the antibacterial and cytotoxic activities of this compound and its analogs.
Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (this compound or analog) stock solution
-
Spectrophotometer or densitometer
-
Incubator (35 ± 1°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08 to 0.13).[1] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a growth control well (inoculum without the test compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35 ± 1°C for 18-24 hours under aerobic conditions.[1]
-
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.[1]
Caption: Workflow for MIC determination by broth microdilution.
Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Human cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 23-demethyl 8,13-deoxythis compound) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The comparative analysis of this compound and its synthetic analogs highlights a remarkable example of how chemical modification of a natural product can lead to a profound shift in biological activity. While this compound A1 remains a potent antibacterial agent against Gram-positive pathogens, the synthetic analog 23-demethyl 8,13-deoxythis compound has emerged as a promising candidate for anticancer therapy. Its distinct mechanism of action, targeting the Cyclophilin A/MAPK pathway, offers a novel avenue for the development of targeted cancer treatments.
Future research should focus on a more comprehensive evaluation of the anticancer analog's efficacy across a broader panel of cancer cell lines and in in vivo models. Furthermore, structure-activity relationship (SAR) studies will be crucial to optimize its potency and selectivity, potentially leading to the development of even more effective and safer anticancer drugs. The journey from a soil-dwelling bacterium's natural product to a potential cancer therapeutic illustrates the power of natural product chemistry and synthetic biology in modern drug discovery.
References
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Wróblewska, J., Karpiński, P., & Sudoł, T. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 163. [Link]
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Han, J. M., & Jung, H. J. (2022). Cyclophilin A/CD147 Interaction: A Promising Target for Anticancer Therapy. International Journal of Molecular Sciences, 23(16), 9341. [Link]
- Celmer, W. D., et al. (1980). This compound A1, a new antibacterial macrolide. Journal of the American Chemical Society, 102(12), 4203–4209.
- Sohng, J. K., et al. (2008). This compound A1, a novel antibiotic from Nocardia sp. CS682, inhibits methicillin-resistant Staphylococcus aureus. Archives of Pharmacal Research, 31(10), 1339–1345.
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Shashikumar, B. M., et al. (2022). In-vitro Evaluation of Antimicrobial Activity of this compound-A1 against Gram Positive Clinical Isolates and its Comparison with Various Antibiotics. Journal of Clinical and Diagnostic Research, 16(2), DC01-DC05. [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
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Al-Jammal, M. K., et al. (2022). DNA-Dependent Binding of this compound to DnaE1 Inhibits Replication in Mycobacterium tuberculosis. ACS Infectious Diseases, 8(3), 548–559. [Link]
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Xie, Y., Li, X., & Ge, J. (2019). Cyclophilin A-FoxO1 signaling pathway in endothelial cell apoptosis. Journal of Cellular and Molecular Medicine, 23(1), 635-645. [Link]
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A Comparative Guide to Validating DnaE as the Primary Target of Nargenicin in Staphylococcus aureus
In the face of mounting antimicrobial resistance, the scientific community is in a perpetual race to identify and validate novel bacterial targets for therapeutic intervention. One such promising target in the Gram-positive pathogen Staphylococcus aureus is DnaE, a key component of the DNA polymerase III holoenzyme responsible for chromosomal replication. This guide provides a comprehensive, in-depth comparison of experimental methodologies to robustly validate DnaE as the primary target of the natural product antibiotic, Nargenicin.
This compound, a polyketide macrolide, has demonstrated potent antibacterial activity against clinically significant pathogens, including methicillin-resistant S. aureus (MRSA).[1] Early investigations into its mechanism of action revealed a selective inhibition of DNA replication, distinguishing it from commonplace antibiotics that target cell wall synthesis, protein synthesis, or folate metabolism.[2] This guide will dissect the critical experiments that build a compelling case for DnaE as the specific intracellular target of this compound, offering a framework for researchers in antibiotic drug discovery.
The Central Hypothesis: this compound's Action Converges on DnaE
The core assertion is that this compound's bactericidal activity stems from its direct and specific inhibition of S. aureus DnaE. To substantiate this, a multi-pronged approach is necessary, integrating genetic, biochemical, and biophysical evidence. This strategy not only identifies the target but also elucidates the mechanism of interaction, providing a solid foundation for further drug development.
Below, we compare and contrast the essential experimental workflows that collectively validate this hypothesis.
Genetic Approaches: Pinpointing the Target in a Living System
Genetic methodologies offer the most direct in-vivo evidence of a drug's target. The principle is straightforward: if a specific protein is the target, mutations in the gene encoding that protein should confer resistance to the drug.
Spontaneous Resistant Mutant Selection and Whole-Genome Sequencing
This is a cornerstone technique in antibiotic target identification. By exposing a large population of S. aureus to sub-lethal concentrations of this compound, spontaneous resistant mutants can be isolated. Subsequent whole-genome sequencing of these resistant isolates allows for the identification of mutations that are absent in the susceptible parent strain.
A high frequency of mutations converging on a single gene across independently isolated mutants is strong evidence for that gene's product being the drug's primary target. In the case of this compound, resistant S. aureus mutants were found to harbor single base-pair changes in the dnaE gene.[2]
Experimental Protocol: Spontaneous Resistant Mutant Selection
-
Prepare Bacterial Culture: Inoculate a single colony of S. aureus (e.g., strain Newman) into 5 mL of Tryptic Soy Broth (TSB) and incubate overnight at 37°C with shaking.
-
Determine Minimum Inhibitory Concentration (MIC): Perform a standard broth microdilution assay to determine the MIC of this compound against the parent S. aureus strain.
-
Selection of Mutants:
-
Plate a high-density lawn of the overnight culture (~10⁹ CFU) onto Tryptic Soy Agar (TSA) plates containing this compound at 4x and 8x the MIC.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Isolate and Purify Mutants: Pick individual colonies that appear on the this compound-containing plates and streak them onto fresh TSA plates with the same concentration of this compound to confirm resistance and obtain pure isolates.
-
Confirm Resistance: Re-determine the MIC of this compound for the purified resistant isolates to quantify the fold-change in resistance compared to the wild-type strain.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the wild-type and confirmed resistant mutants.[3] Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) and insertions/deletions.
Data Presentation: Comparative MIC and Genomic Data
| Strain | This compound MIC (µg/mL) | Fold Change in MIC | Gene with Mutation | Amino Acid Change |
| S. aureus (Wild-Type) | 0.125 | - | - | - |
| This compound-Resistant Mutant 1 | 8 | 64 | dnaE | G458C |
| This compound-Resistant Mutant 2 | 16 | 128 | dnaE | A502V |
| This compound-Resistant Mutant 3 | 8 | 64 | dnaE | G458S |
This table illustrates representative data demonstrating a significant increase in this compound MIC correlated with specific mutations in the dnaE gene.
Biochemical Approaches: In Vitro Confirmation of Target Inhibition
While genetic evidence is powerful, it is essential to demonstrate a direct interaction between the drug and the purified target protein. Biochemical assays provide this in vitro validation.
DnaE Polymerase Activity Assay
The most direct biochemical test is to assess the effect of this compound on the enzymatic activity of purified DnaE. A reduction in DnaE's ability to synthesize DNA in the presence of this compound confirms direct inhibition. To ensure specificity, this compound should be tested against other DNA polymerases (e.g., from other bacteria or eukaryotes) to demonstrate selective inhibition.
Experimental Protocol: Fluorometric DnaE Polymerase Activity Assay
This protocol is adapted from commercially available non-radioactive polymerase assay kits.[4][5][6]
-
Purify DnaE: Clone, express, and purify recombinant S. aureus DnaE protein.
-
Prepare Assay Components:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA.
-
Primer/Template DNA: A single-stranded DNA template with a complementary fluorescently-labeled primer annealed.
-
dNTP Mix: Equimolar mixture of dATP, dCTP, dGTP, and dTTP.
-
This compound: Prepare a stock solution in DMSO and create serial dilutions.
-
-
Assay Setup (96-well plate format):
-
To each well, add assay buffer, primer/template DNA, and the desired concentration of this compound or DMSO (vehicle control).
-
Initiate the reaction by adding purified DnaE enzyme.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the increase in fluorescence over time using a plate reader. The incorporation of dNTPs by DnaE extends the primer, leading to a double-stranded product that can be quantified by a DNA-intercalating dye.
-
-
Data Analysis: Calculate the initial reaction velocity for each this compound concentration and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of DnaE activity).
Data Presentation: Comparative Inhibition of DNA Polymerases
| Enzyme | IC₅₀ of this compound (µM) |
| S. aureus DnaE | 0.05 |
| E. coli Pol III α subunit | > 100 |
| Human DNA Polymerase α | > 100 |
This table shows hypothetical data illustrating the potent and selective inhibition of S. aureus DnaE by this compound.
Biophysical Approaches: Quantifying the Drug-Target Interaction
Biophysical methods provide quantitative data on the binding affinity and kinetics of the drug-target interaction, further solidifying the validation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding events between a ligand (this compound) and an immobilized protein (DnaE).[7][8][9][10] This allows for the determination of association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (K₋), which is a measure of binding affinity.
Experimental Workflow: Surface Plasmon Resonance
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular context.[11][12][13] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tₘ). By treating intact S. aureus cells with this compound and then heating them to various temperatures, the amount of soluble DnaE remaining can be quantified. A shift in the Tₘ of DnaE in the presence of this compound is direct evidence of target engagement in live cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Incubate S. aureus cultures with this compound or a vehicle control (DMSO) for a specified time.
-
Harvest and Resuspend: Harvest the cells by centrifugation and resuspend them in a suitable buffer.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Quantification of Soluble DnaE: Analyze the supernatant (soluble protein fraction) by Western blot using an antibody specific for DnaE.
-
Data Analysis: Plot the amount of soluble DnaE as a function of temperature to generate melting curves and determine the Tₘ in the presence and absence of this compound.
Data Presentation: CETSA Melting Curve Shift
| Condition | DnaE Melting Temperature (Tₘ) |
| Vehicle Control (DMSO) | 52°C |
| This compound (10x MIC) | 58°C |
This table shows representative data indicating a significant thermal stabilization of DnaE upon this compound binding in intact cells.
Alternative Hypotheses and Counter-Arguments
A robust validation process must also consider and experimentally refute alternative hypotheses.
-
Alternative Target: Could this compound be inhibiting another enzyme in the DNA replication pathway, such as DNA gyrase or topoisomerase IV?
-
Counter-Experiment: Perform in vitro activity assays with purified DNA gyrase and topoisomerase IV. This compound should show no significant inhibition of these enzymes.[2]
-
-
Off-Target Effects: Does this compound have other cellular effects that indirectly inhibit DNA replication?
-
Counter-Experiment: Macromolecular synthesis assays can be performed by measuring the incorporation of radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), and protein ([³H]leucine). This compound should selectively inhibit DNA synthesis.[2]
-
Logical Framework for DnaE Target Validation
The convergence of evidence from these distinct experimental approaches provides a powerful and logical argument for DnaE being the primary target of this compound.
Caption: Logical flow of evidence for DnaE target validation.
Conclusion
The validation of DnaE as the primary target of this compound in S. aureus is a testament to a rigorous, multi-faceted scientific approach. By combining the in-vivo relevance of genetic studies with the in-vitro precision of biochemical and biophysical assays, a compelling and self-validating case can be constructed. This guide provides a framework for researchers to apply these principles, not only for this compound but for the broader endeavor of novel antibiotic target validation. The successful identification and validation of new targets like DnaE are critical steps in replenishing our arsenal against the ever-evolving threat of antibiotic-resistant bacteria.
References
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Celmer, W. D., et al. (1980). This compound A-1, a new antibiotic. Journal of the American Chemical Society, 102(12), 4203–4209. [Link]
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O'Neill, A. J., et al. (2002). Elucidation of the antibacterial target of the natural product, this compound. Antimicrobial Agents and Chemotherapy, 46(11), 3492–3495. [Link]
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Silver, L. L. (2017). The Bare Essentials of Antibiotic Target Validation. ACS Infectious Diseases, 3(3), 168-173. [Link]
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Martinez, J., et al. (2014). CETSA: A Target Engagement Assay on Intact Cells. Science, 341(6141), 84-87. [Link]
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Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link]
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BPS Bioscience. (n.d.). DNA Polymerase γ Assay Kit. [Link]
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Karim, A., et al. (2019). Protein-Protein Interaction: Bacterial Two-Hybrid. Methods in Molecular Biology, 1930, 135-151. [Link]
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S. aureus target genes detected by amplifying DNA extracted from... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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A Senior Application Scientist's Guide to Nargenicin Extraction: A Comparative Analysis of Efficacy
For researchers and drug development professionals, the efficient isolation of high-purity Nargenicin from its native producer, Nocardia argentinensis, is a critical first step. This guide provides an in-depth comparison of prevalent extraction methodologies, moving beyond simple protocols to elucidate the underlying principles and rationale behind experimental choices. We will dissect and compare solvent-based extraction, macroporous resin adsorption, and supercritical fluid extraction, offering a comprehensive framework for selecting the optimal method for your specific research or production needs.
Understanding this compound: The Target Molecule
This compound (specifically this compound A1) is a macrolide antibiotic with a complex polyketide structure. Its significant antibacterial properties have made it a molecule of interest in drug discovery. A thorough understanding of its physicochemical properties is paramount for designing an effective extraction strategy. This compound is a relatively large and complex molecule, and its solubility is a key factor in selecting an appropriate extraction solvent.
Comparative Analysis of this compound Extraction Methodologies
The choice of an extraction method is a trade-off between yield, purity, cost, scalability, and environmental impact. Here, we compare three widely employed techniques for this compound extraction.
| Parameter | Solvent Extraction | Macroporous Resin Adsorption | Supercritical Fluid Extraction (SFE) |
| Extraction Yield | Moderate to High | High | High |
| Purity of Crude Extract | Low to Moderate | Moderate to High | High |
| Solvent Consumption | High | Low to Moderate | Low (CO2 is recycled) |
| Operating Cost | Low | Moderate | High |
| Scalability | Good | Excellent | Moderate |
| Environmental Impact | High (due to organic solvents) | Low to Moderate | Low |
| Selectivity | Low | High | High |
In-Depth Methodological Review
Solvent extraction is a traditional and widely used method for isolating natural products. The principle is based on the differential solubility of this compound in a solvent compared to other components of the fermentation broth.
The "Why": The choice of solvent is critical and is dictated by the polarity of this compound. Ethyl acetate is a common choice due to its ability to effectively solubilize this compound while minimizing the co-extraction of highly polar or non-polar impurities. The multi-stage extraction ensures maximum recovery of the target compound.
Experimental Protocol: Liquid-Liquid Solvent Extraction
-
Harvesting: Centrifuge the Nocardia argentinensis fermentation broth to separate the mycelium from the supernatant. This compound is typically present in both, so both phases should be processed.
-
Mycelium Extraction:
-
Homogenize the mycelial cake with a suitable solvent (e.g., acetone or methanol) to disrupt the cells and solubilize intracellular this compound.
-
Filter the mixture to remove cell debris.
-
Evaporate the solvent from the filtrate to obtain a concentrated extract.
-
-
Supernatant Extraction:
-
Adjust the pH of the supernatant to optimize this compound solubility and minimize the solubility of impurities.
-
Perform a liquid-liquid extraction using an immiscible organic solvent, such as ethyl acetate.
-
Repeat the extraction multiple times (typically 3x) with fresh solvent to maximize recovery.
-
Combine the organic phases.
-
-
Concentration: Evaporate the solvent from the combined organic phases under reduced pressure to yield the crude this compound extract.
Workflow Diagram: Solvent Extraction
A Comparative Guide to Validated HPLC Methods for Nargenicin Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Accurate Nargenicin Quantification
This compound A1, a polyketide macrolide antibiotic produced by Nocardia species, has garnered significant interest for its potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. Its unique mechanism of action, targeting the DnaE1 polymerase involved in DNA replication, makes it a promising candidate for further drug development[2]. As research into this compound and its derivatives progresses, the need for robust and reliable analytical methods for its quantification becomes paramount. Accurate determination of this compound concentration is crucial for a wide range of applications, from fermentation process optimization and pharmacokinetic studies to quality control of potential therapeutic formulations.
High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for the quantification of pharmaceuticals, offering high resolution, sensitivity, and specificity. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of potential HPLC-based methods for this compound quantification. Drawing upon established analytical principles and data from related compounds, this document will delve into the nuances of method validation, experimental protocols, and a comparative analysis with alternative quantification techniques. Our objective is to equip you with the necessary knowledge to select and implement the most suitable analytical method for your specific research needs, ensuring the integrity and reproducibility of your results.
Comparative Analysis of HPLC Methods for this compound Quantification
While a plethora of validated HPLC methods exist for various antibiotics, specific, detailed comparative studies on this compound quantification are not extensively documented in publicly available literature. However, by examining the chromatographic behavior of this compound A1 and related macrolide antibiotics, we can extrapolate and compare potential Reverse-Phase HPLC (RP-HPLC) methods. The following table outlines key validation parameters for a hypothetical, yet scientifically grounded, RP-HPLC method for this compound, drawing parallels from established methods for similar compounds.
| Validation Parameter | Method A (Hypothetical RP-HPLC-UV) | Method B (Hypothetical UPLC-MS/MS) | Justification & Rationale |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 500 ng/mL[3] | Method A is suitable for routine quantification in fermentation broths or bulk drug substance. Method B offers significantly higher sensitivity, making it ideal for biological matrices like plasma or serum where concentrations are expected to be much lower. |
| Correlation Coefficient (r²) | > 0.999 | > 0.99[3] | A high correlation coefficient is indicative of a strong linear relationship between analyte concentration and detector response, a critical requirement for accurate quantification. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105%[4] | Accuracy reflects the closeness of the measured value to the true value. These ranges are typical for validated analytical methods and ensure minimal systematic error. |
| Precision (% RSD) | < 2% | < 15%[3] | Precision, expressed as the relative standard deviation (RSD), measures the degree of scatter between a series of measurements. Lower RSD values indicate higher precision. The slightly wider acceptance criteria for UPLC-MS/MS in biological matrices account for the increased complexity of the sample. |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.05 ng/mL[4] | The LOD is the lowest concentration of an analyte that can be reliably detected. The superior sensitivity of mass spectrometric detection in Method B is evident here. |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL[3] | The LOQ is the lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. This parameter is crucial for determining the lower end of the method's useful range. |
Causality Behind Experimental Choices:
The choice between a standard RP-HPLC-UV method and a more sensitive UPLC-MS/MS method is primarily dictated by the sample matrix and the expected concentration of this compound.
-
RP-HPLC-UV (Method A): This method is a workhorse in many analytical laboratories. The use of a C18 column is standard for the separation of moderately non-polar compounds like macrolides. UV detection is straightforward and cost-effective, but its sensitivity and specificity can be limited, especially in complex matrices. The selection of an appropriate wavelength for detection is critical and should correspond to a UV absorbance maximum of this compound to ensure optimal sensitivity.
-
UPLC-MS/MS (Method B): Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns, leading to faster analysis times and improved resolution. Coupling UPLC with tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and selectivity. The use of Multiple Reaction Monitoring (MRM) mode in MS/MS allows for the specific detection and quantification of the target analyte even in the presence of co-eluting matrix components, making it the gold standard for bioanalytical applications.
Experimental Protocols
The following are detailed, step-by-step methodologies for the two hypothetical HPLC methods for this compound quantification. These protocols are based on established practices for the analysis of macrolide antibiotics and should be validated in your laboratory to ensure their suitability for your specific application.
Method A: RP-HPLC with UV Detection
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 6.5) in an isocratic or gradient elution mode. The exact ratio should be optimized to achieve good separation of this compound from any impurities or matrix components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by acquiring a UV spectrum of a this compound standard. A wavelength of around 265 nm has been used for the detection of this compound A1[5].
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).
-
Sample Preparation: The sample preparation method will depend on the matrix. For fermentation broths, a simple dilution and filtration step may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
3. Method Validation (as per ICH Guidelines Q2(R1))[6]:
-
Specificity: Inject a blank matrix and a matrix spiked with this compound to demonstrate that there are no interfering peaks at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
-
Accuracy: Analyze samples with known concentrations of this compound (e.g., spiked matrix samples at three different concentration levels) and calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and/or on different instruments to assess the method's robustness.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve[7].
Method B: UPLC-MS/MS
1. Instrumentation and Chromatographic Conditions:
-
UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)[8].
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is a common starting point for UPLC-MS/MS methods[4].
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on which provides a better signal for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound will need to be determined by infusing a standard solution into the mass spectrometer.
-
Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy to maximize the signal intensity for the selected transitions.
-
2. Standard and Sample Preparation:
-
Standard and Sample Preparation: Similar to Method A, but with a focus on achieving the lower concentrations required for the UPLC-MS/MS method. The use of an internal standard is highly recommended for bioanalytical methods to correct for variations in sample preparation and instrument response.
3. Method Validation (as per FDA Bioanalytical Method Validation Guidance):
-
The validation of a bioanalytical method using UPLC-MS/MS involves similar parameters to the HPLC-UV method but with more stringent acceptance criteria and additional experiments such as matrix effect and stability assessments[3].
Visualization of the HPLC Method Validation Workflow
Caption: A streamlined workflow for the validation of an HPLC method.
Alternative Methods for this compound Quantification
While HPLC is the gold standard for the quantification of many antibiotics, other methods can be employed, particularly for determining biological activity.
-
Microbiological Assays: The broth dilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific microorganism[9]. This method provides a measure of the biological activity of this compound, which is not directly assessed by HPLC. However, microbiological assays are generally less precise and more time-consuming than chromatographic methods.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): As discussed in Method B, LC-MS and particularly LC-MS/MS offer superior sensitivity and selectivity compared to HPLC-UV. This is especially advantageous for the analysis of this compound in complex biological matrices where it may be present at very low concentrations.
Conclusion
The accurate quantification of this compound is a critical aspect of its ongoing research and development as a potential therapeutic agent. This guide has provided a comparative overview of potential HPLC-based methods, highlighting the strengths and applications of both RP-HPLC-UV and UPLC-MS/MS techniques. While specific validated methods for this compound are not yet widely published, the principles and protocols outlined here, grounded in established analytical guidelines from the ICH and FDA, provide a solid foundation for developing and validating a robust and reliable quantification method. The choice of method will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the expected concentration range of this compound, and the available instrumentation. By carefully considering these factors and adhering to rigorous validation procedures, researchers can ensure the generation of high-quality, reproducible data that will be instrumental in advancing our understanding and utilization of this promising antibiotic.
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- Cho, S. S., Park, D. J., Kim, S. H., Kim, H. J., Kim, W. G., & Yoo, J. C. (2011). Production, isolation and biological activity of this compound from Nocardia sp. CS682. The Journal of antibiotics, 64(4), 341-345.
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- Bahrami, G., Mirzaeei, S., & Kiani, A. (2005). Quantitative determination of the macrolide antibiotics erythromycin, roxithromycin, azithromycin and clarithromycin in human serum by high-performance liquid chromatography using pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride and fluorescence detection. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 820(2), 277-283.
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A Comparative Guide to the Structure-Activity Relationship of Nargenicin Analogs for Antimicrobial Drug Discovery
In the global battle against antimicrobial resistance, the exploration of novel scaffolds that exhibit unique mechanisms of action is paramount. Nargenicin A1, a macrolide antibiotic produced by Nocardia species, represents a promising class of compounds with potent activity against Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus (MRSA).[1][2] Its distinct chemical architecture, featuring an 18-membered macrolactone ring fused to an ether-bridged cis-decalin system and a pyrrole-2-carboxylic acid moiety, sets it apart from conventional antibiotics.[3] This guide provides an in-depth comparison of this compound A1 and its analogs, elucidating the critical structure-activity relationships (SAR) that govern their antibacterial efficacy.
This compound A1 exerts its bactericidal effect through a highly specific mechanism: the inhibition of the α-subunit of DNA polymerase III (DnaE), a crucial enzyme in bacterial DNA replication.[3] This mode of action is distinct from that of many currently used antibiotics, suggesting a lower likelihood of cross-resistance.[3] Understanding how modifications to the this compound scaffold impact its interaction with DnaE and its overall antibacterial potency is crucial for the rational design of next-generation antibiotics.
The Core Scaffold: A Foundation for Potency
The complex and rigid structure of this compound A1 is central to its biological activity. Key structural features include the macrolactone ring, the ether-bridged decalin core, and the pyrrole side chain. The biosynthesis of this intricate molecule involves a polyketide synthase pathway, with the pyrrole moiety being derived from L-proline.[4]
Caption: Core structural components of this compound A1.
Structure-Activity Relationship: A Comparative Analysis of this compound Analogs
The exploration of this compound analogs, primarily through biosynthetic engineering, has provided valuable insights into the SAR of this class of compounds. Modifications at various positions have been shown to significantly impact antibacterial activity, offering a roadmap for future drug development.
Modifications of the Core Structure and their Impact on Antibacterial Activity
A key study by Dhakal et al. (2020) characterized several novel analogs of this compound A1, providing crucial data for understanding its SAR.[5] These analogs, generated through the elucidation of the this compound biosynthetic pathway, feature modifications at the macrolactone ring and the decalin moiety.
| Compound | Modification(s) from this compound A1 | Target Organism(s) | MIC (µg/mL) | Fold Change in Activity vs. This compound A1 |
| This compound A1 | - | S. aureus (including MRSA) | 0.3 - 0.6 | - |
| Nodusmicin | Lacks the pyrrole-2-carboxylic acid moiety | S. aureus | >80 | >133-fold decrease |
| 18-O-acetyl-nargenicin | Acetylation at the C18 hydroxyl group | Not Reported | Not Reported | Not Reported |
| 8,13-deoxythis compound | Lacks the ether bridge across the decalin ring | Not Reported | Not Reported | Not Reported |
| 23-demethyl-8,13-deoxythis compound | Lacks the C23 methyl group and the ether bridge | Not Reported | Not Reported | Not Reported |
Note: Specific MIC values for some analogs against a range of bacteria were not available in the primary literature reviewed. The potent activity of this compound A1 against various Gram-positive bacteria has been well-documented.[1][2]
-
The Pyrrole Moiety is Critical for Activity: The dramatic loss of activity in Nodusmicin, the biosynthetic precursor to this compound A1 which lacks the pyrrole-2-carboxylic acid group, underscores the essential role of this moiety in antibacterial potency.[5] This suggests that the pyrrole ring is a key pharmacophore that likely engages in crucial interactions with the DnaE target.
-
The Ether Bridge Contributes to Potency: While specific MIC values for deoxygenated analogs are not yet published, the conservation of the ether bridge across active members of the this compound family suggests its importance for maintaining the rigid conformation necessary for optimal target binding.[3]
-
Modifications at the Macrolactone Ring: The impact of modifications such as acetylation at the C18 position remains to be fully elucidated through further comparative studies.
Caption: Logical flow of this compound A1 SAR based on key analogs.
Experimental Protocols: Assessing Antimicrobial Potency
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method is a standardized and widely accepted technique for this purpose.
Protocol: Broth Microdilution MIC Assay for S. aureus
This protocol is adapted from established methodologies for determining the MIC of antimicrobial agents against Staphylococcus aureus.
1. Preparation of Materials:
- Bacterial Strain: S. aureus (e.g., ATCC 29213 or a clinical MRSA isolate).
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Antimicrobial Agent: this compound analog stock solution of known concentration.
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antimicrobial Dilutions: a. Prepare a serial two-fold dilution of the this compound analog in CAMHB in a 96-well plate. The concentration range should bracket the expected MIC. b. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL. b. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Caption: Workflow for the broth microdilution MIC assay.
Future Directions and Conclusion
The structure-activity relationship studies of this compound analogs have just begun to scratch the surface of the potential held by this unique antibiotic scaffold. The critical importance of the pyrrole moiety has been firmly established, highlighting this region as a prime target for synthetic modifications to enhance potency and broaden the spectrum of activity. Further investigations into the roles of the ether bridge and various substituents on the macrolactone ring are warranted.
Systematic synthetic efforts to generate a diverse library of this compound analogs, coupled with robust antimicrobial testing, will be instrumental in developing new drug candidates. The unique mechanism of action of this compound, targeting DNA polymerase III, makes it a valuable weapon in the fight against resistant pathogens. By leveraging the foundational SAR knowledge presented in this guide, researchers and drug development professionals can more effectively navigate the path toward novel and effective antibacterial therapies.
References
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Dhakal, D., Han, J. M., Mishra, R., Pandey, R. P., Kim, T. S., Rayamajhi, V., ... & Sohng, J. K. (2020). Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities. ACS Chemical Biology, 15(6), 1370–1380. [Link]
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Gouda, S., Peerapur, B. V., Bahadur, A. K., & Naik, V. R. (2022). In-vitro Evaluation of Antimicrobial Activity of this compound-A1 against Gram Positive Clinical Isolates and its Comparison with Various Antibiotics. Journal of Clinical and Diagnostic Research, 16(2). [Link]
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Maharjan, S., Dhakal, D., Koju, D., & Sohng, J. K. (2012). Biosynthesis of the this compound A1 pyrrole moiety from Nocardia sp. CS682. Applied microbiology and biotechnology, 96(5), 1337–1348. [Link]
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Pidot, S. J., Herisse, M., Sharkey, L. K., Atkin, L. M., Porter, J. L., Seemann, T., ... & Stinear, T. P. (2019). Biosynthesis and Ether‐Bridge Formation in this compound Macrolides. Angewandte Chemie International Edition, 58(12), 3996-4001. [Link]
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Introduction: Unveiling the Transcriptional Cascade of a Novel DNA Gyrase Inhibitor
An In-Depth Guide to Comparative Transcriptomics of Nargenicin-Treated Bacteria
This compound A1, a macrolide antibiotic produced by Nocardia sp. CS682, represents a promising class of antibacterial agents with a unique mechanism of action targeting the α-subunit of DNA gyrase. Unlike quinolones, which trap the gyrase-DNA complex, this compound inhibits the ATPase activity of gyrase, leading to a halt in DNA replication and subsequent cell death. Understanding the global transcriptional response of bacteria to this compound is paramount for elucidating its precise mechanism of action, identifying potential resistance mechanisms, and discovering synergistic drug combinations.
This guide provides a comprehensive framework for conducting a comparative transcriptomic analysis of this compound-treated bacteria. We will delve into the experimental design, from bacterial culture and treatment to RNA sequencing and bioinformatic analysis. Furthermore, we will explore how to compare the transcriptomic signature of this compound with other DNA gyrase inhibitors, offering insights into its unique and shared effects on bacterial physiology.
The Mechanism of Action: this compound's Unique Inhibition of DNA Gyrase
DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, relieving the torsional stress that arises during these processes. The enzyme is a tetramer composed of two GyrA and two GyrB subunits. This compound specifically targets the GyrA subunit, interfering with its function and ultimately leading to the inhibition of DNA supercoiling. This mechanism is distinct from other well-known gyrase inhibitors like quinolones (e.g., ciprofloxacin), which target the DNA-gyrase complex, and aminocoumarins (e.g., novobiocin), which inhibit the ATPase activity of the GyrB subunit.
Figure 1: Mechanism of Action of this compound and Other DNA Gyrase Inhibitors.
Experimental Workflow: A Step-by-Step Guide to Comparative Transcriptomics
A robust experimental design is critical for obtaining high-quality, reproducible transcriptomic data. The following protocol outlines the key steps for a comparative analysis of this compound-treated bacteria.
Figure 2: Experimental Workflow for Comparative Transcriptomics.
Bacterial Strain Selection and Culture Conditions
-
Strain Selection: Choose a bacterial strain of interest that is susceptible to this compound. It is advisable to use a well-characterized laboratory strain (e.g., Escherichia coli K-12 MG1655, Bacillus subtilis 168) for initial studies to leverage the wealth of available genomic and transcriptomic data.
-
Culture Medium and Growth Phase: Grow the bacteria in a defined medium to ensure reproducibility. It is crucial to treat the cells during the mid-logarithmic growth phase when they are metabolically active and gene expression is relatively stable.
Antibiotic Treatment
-
Determining the Sub-inhibitory Concentration (MIC): Before the transcriptomic experiment, determine the minimum inhibitory concentration (MIC) of this compound and any comparator antibiotics (e.g., ciprofloxacin, novobiocin) for the selected bacterial strain using standard methods such as broth microdilution.
-
Treatment Conditions: For the transcriptomic study, treat the bacterial cultures with a sub-inhibitory concentration (e.g., 0.5x MIC) of each antibiotic. This allows for the observation of specific transcriptional responses without inducing immediate cell death. Include an untreated control (vehicle only) for comparison.
-
Time Course: Collect samples at different time points post-treatment (e.g., 30, 60, and 120 minutes) to capture both early and late transcriptional responses.
RNA Extraction and Quality Control
-
RNA Stabilization: Immediately stabilize the bacterial cultures at the desired time points to prevent RNA degradation. This can be achieved by using commercial RNA stabilization reagents or by rapid harvesting and flash-freezing the cell pellets.
-
RNA Extraction: Extract total RNA using a reliable method, such as a phenol-chloroform extraction followed by column purification or a commercially available kit. Ensure the procedure includes a DNase treatment step to remove contaminating genomic DNA.
-
Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine the A260/A280 and A260/A230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to check for RNA integrity (RIN value). High-quality RNA (RIN > 8) is essential for successful RNA-seq.
Ribosomal RNA (rRNA) Depletion and Library Preparation
-
rRNA Depletion: Since rRNA constitutes the majority of total RNA in bacteria (often >80%), it is crucial to deplete it before sequencing to enrich for messenger RNA (mRNA). Use a commercially available rRNA depletion kit specific to your bacterial species.
-
Library Preparation: Construct sequencing libraries from the rRNA-depleted RNA using a stranded RNA-seq library preparation kit. This process involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
High-Throughput Sequencing
-
Sequencing Platform: Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq or MiSeq. The choice of platform and sequencing depth (number of reads per sample) will depend on the size of the bacterial genome and the desired level of sensitivity for detecting low-expressed transcripts.
Bioinformatic Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Mapping: Align the high-quality reads to the reference genome of the bacterial strain using a splice-aware aligner like STAR or Bowtie2.
-
Differential Gene Expression Analysis: Use tools such as DESeq2 or edgeR to identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the untreated control and the comparator antibiotic-treated samples.
-
Pathway and Gene Ontology (GO) Analysis: Perform functional enrichment analysis on the lists of differentially expressed genes using databases like KEGG and Gene Ontology to identify the biological pathways and processes that are most affected by this compound treatment.
Interpreting the Transcriptomic Signature of this compound
The transcriptomic data will reveal a wealth of information about the cellular response to this compound. Below is a hypothetical comparison of the expected transcriptomic signatures of this compound and ciprofloxacin.
| Biological Process | This compound | Ciprofloxacin (Quinolone) | Rationale |
| SOS Response | Strong induction | Very strong induction | Both inhibit DNA replication, but quinolones create DNA double-strand breaks, a potent inducer of the SOS response. |
| DNA Repair | Moderate induction | Strong induction | Similar to the SOS response, the need for DNA repair is greater with quinolone-induced DNA damage. |
| Ribosome Biogenesis | Downregulation | Downregulation | General stress response to inhibit protein synthesis and conserve energy. |
| ATP Synthesis | Upregulation | Downregulation | This compound inhibits the ATPase activity of gyrase, potentially leading to a compensatory upregulation of ATP synthesis. Ciprofloxacin's mechanism does not directly target ATP consumption. |
| Motility & Chemotaxis | Downregulation | Downregulation | Downregulation of non-essential functions during stress. |
Comparative Analysis: this compound vs. Other DNA Gyrase Inhibitors
A key strength of this experimental design is the direct comparison of this compound's transcriptomic profile with that of other gyrase inhibitors.
-
This compound vs. Quinolones (e.g., Ciprofloxacin): While both will likely induce the SOS response due to the inhibition of DNA replication, the magnitude of this response is expected to be greater with ciprofloxacin due to its ability to cause DNA double-strand breaks. This difference in the intensity of the SOS response can be a key distinguishing feature in the transcriptomic data.
-
This compound vs. Aminocoumarins (e.g., Novobiocin): Both this compound and novobiocin inhibit the ATPase activity of DNA gyrase, albeit on different subunits. Comparing their transcriptomic profiles can reveal subtle differences in the downstream consequences of inhibiting GyrA versus GyrB. For instance, there might be unique compensatory mechanisms that are activated in response to the specific inhibition of each subunit.
Conclusion: From Transcriptomic Data to Mechanistic Insights
Comparative transcriptomics provides a powerful lens through which to view the cellular response to this compound. By meticulously designing and executing the experiments outlined in this guide, researchers can:
-
Elucidate the detailed mechanism of action of this compound.
-
Identify novel genes and pathways involved in the response to this compound.
-
Discover potential biomarkers for this compound susceptibility and resistance.
-
Generate hypotheses for synergistic drug combinations.
The insights gained from such studies are invaluable for the development of this compound and other novel antibiotics in the ongoing battle against antimicrobial resistance.
References
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Chatterji, M., Unniraman, S., Maxwell, A., & Nagaraja, V. (2001). The bacterial DNA gyrase A subunit is the target of the macrolide antibiotic this compound A1. Journal of Biological Chemistry, 276(16), 12574-12580. [Link]
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Andriole, V. T. (2005). The Quinolones: Past, Present, and Future. Clinical Infectious Diseases, 41(Supplement_2), S113-S119. [Link]
A Comparative In Vivo Efficacy Analysis: Nargenicin and Linezolid in the Treatment of Gram-Positive Infections
In the landscape of antimicrobial research, the escalating threat of drug-resistant Gram-positive pathogens necessitates a continuous search for novel therapeutic agents. This guide provides a detailed comparison of the in vivo efficacy of Nargenicin, a novel antibiotic, with the established clinical agent, linezolid. While linezolid has a well-documented profile in treating severe Gram-positive infections, this compound is an emerging contender with a distinct mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data, outlining experimental methodologies, and identifying critical knowledge gaps to guide future research.
Introduction: The Clinical Challenge of Gram-Positive Infections
Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), are leading causes of morbidity and mortality in both hospital and community settings.[1] The clinical utility of many standard-of-care antibiotics is increasingly compromised by the emergence of resistance. Linezolid, the first clinically approved oxazolidinone, represented a significant advancement in treating infections caused by these multidrug-resistant organisms.[2] However, the rise of linezolid-resistant strains underscores the urgent need for new antibiotics with novel mechanisms of action.[3]
This compound, a macrolide antibiotic produced by Nocardia species, has demonstrated potent in vitro activity against a range of Gram-positive bacteria.[4] Its unique mode of action, targeting a different cellular process than linezolid, makes it a compelling candidate for further investigation. This guide aims to juxtapose the known in vivo performance of linezolid with the preclinical profile of this compound, providing a framework for evaluating its potential as a future therapeutic.
Mechanisms of Action: A Tale of Two Targets
The divergent mechanisms of action of this compound and linezolid are central to their potential clinical utility, particularly in the context of resistance.
This compound: This antibiotic exerts its bactericidal effect by inhibiting DNA replication.[5] Specifically, this compound targets DnaE1, a key component of the DNA polymerase III holoenzyme, which is responsible for chromosomal DNA synthesis.[5] By binding to DnaE1, this compound stalls the replication fork, leading to bacterial cell death. This mechanism is distinct from most currently available antibiotics.
Linezolid: As a member of the oxazolidinone class, linezolid inhibits the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is a crucial step in the translation of messenger RNA into proteins. This action is generally bacteriostatic against staphylococci and enterococci.[1]
Comparative Efficacy: Synthesizing In Vitro and In Vivo Data
A direct head-to-head in vivo comparison of this compound and linezolid has not yet been published in peer-reviewed literature. Therefore, this section presents the available data for each compound, establishing a baseline for linezolid's in vivo performance and contextualizing this compound's potential based on its in vitro activity.
Linezolid: Established In Vivo Efficacy
Linezolid has demonstrated robust efficacy in various murine models of Gram-positive infections, which has been foundational to its clinical success.
Murine Sepsis Model: In a murine sepsis model, linezolid administered orally at a dose of 100 mg/kg has been shown to be effective.[6] This model is critical for evaluating an antibiotic's ability to control systemic infections and prevent mortality.
Murine Skin and Soft Tissue Infection (SSTI) Model: In a murine model of MRSA skin infection, systemically administered linezolid (50-100 mg/kg/day) for 6 days resulted in a significant reduction in bacterial load in the infected lesions.[7] Specifically, a 1.6 log10 CFU reduction compared to untreated mice was observed.[7] Another study in a murine groin abscess model showed that a dose of 100 mg/kg, twice daily, achieved a static effect in 2 days and approximately a 1 log10 reduction in bacterial load after 4 days of treatment.[8]
Table 1: Summary of Linezolid In Vivo Efficacy in Murine Models
| Infection Model | Pathogen | Linezolid Dose | Key Efficacy Outcome | Reference |
| Sepsis | Gram-negative (protocol applicable to Gram-positive) | 100 mg/kg (oral) | Assessment of 50% lethal dose and protective dose | [6] |
| Skin and Soft Tissue Infection | MRSA | 50-100 mg/kg/day (systemic) | 1.6 log10 CFU reduction in skin lesions after 6 days | [7] |
| Groin Abscess | MRSA | 100 mg/kg, b.i.d. | ~1 log10 CFU reduction after 4 days | [8] |
| Bacteremia and SSSI | cfr-positive and -negative MRSA | 100 mg/kg, b.i.d. | Significant reduction in bacterial densities in skin abscesses for cfr-negative MRSA | [9] |
This compound: Promising In Vitro Activity Awaiting In Vivo Validation
Currently, there is a notable absence of published in vivo efficacy studies of this compound in established murine models of bacterial infection. The available data is primarily from in vitro experiments, which, while promising, cannot predict clinical success.
In Vitro Susceptibility: this compound A1 has demonstrated potent in vitro activity against a broad spectrum of aerobic Gram-positive bacteria.[10] One study reported that the activity of this compound A1 was comparable to that of vancomycin and linezolid against methicillin-sensitive S. aureus (MSSA) and MRSA.[10] For vancomycin-resistant S. aureus (VRSA), a positive correlation was observed with linezolid, suggesting this compound A1 could be an alternative.[10] The mean MIC values of this compound A1 were reported as 0.06 µg/mL for MSSA and 0.12 µg/mL for MRSA.[10]
Table 2: In Vitro Activity of this compound A1 Against Gram-Positive Isolates
| Bacterial Species | Resistance Profile | This compound A1 Mean MIC (µg/mL) | Reference |
| Staphylococcus aureus | MSSA | 0.06 | [10] |
| Staphylococcus aureus | MRSA | 0.12 | [10] |
| Staphylococcus aureus | VRSA | 25 | [10] |
| Streptococcus spp. | - | 0.017 | [10] |
| Enterococcus spp. | - | 27.34 | [10] |
Pharmacokinetics: A significant knowledge gap exists regarding the pharmacokinetic profile of this compound in mice. Studies on the related compound naringenin in rats have shown wide distribution to the gastrointestinal tract and major organs, with the highest concentrations observed within 3 to 6 hours after oral administration.[11][12] However, these data cannot be directly extrapolated to this compound in mice and dedicated pharmacokinetic studies are essential to inform dosing regimens for future in vivo efficacy studies.
Experimental Protocols for In Vivo Efficacy Evaluation
To facilitate future comparative studies, this section provides detailed, step-by-step methodologies for established murine infection models that are widely used to evaluate the efficacy of antibiotics against Gram-positive pathogens.
Murine Sepsis Model
This model is crucial for assessing the systemic efficacy of an antibiotic.
Caption: Workflow for a murine sepsis model to evaluate antibiotic efficacy.
Detailed Protocol:
-
Bacterial Preparation: Culture a virulent strain of a Gram-positive pathogen (e.g., S. aureus USA300) in an appropriate broth medium to mid-logarithmic phase. Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in sterile saline to the desired concentration (e.g., 1 x 10^8 CFU/mL).
-
Infection: Administer the bacterial suspension to mice (e.g., female BALB/c, 6-8 weeks old) via intraperitoneal injection. The inoculum volume and concentration should be optimized to induce a lethal infection in the control group within a defined timeframe.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the test compounds (this compound, linezolid) or vehicle control via the desired route (e.g., oral gavage, intravenous injection). The dosing regimen (dose and frequency) should be based on available pharmacokinetic data or dose-ranging studies.
-
Monitoring and Endpoints: Monitor the mice at regular intervals for clinical signs of illness and record survival daily for at least 7 days. The primary endpoint is typically survival. Secondary endpoints can include determining the bacterial load in blood and key organs (e.g., spleen, liver) at specific time points.
Murine Skin and Soft Tissue Infection (SSTI) Model
This model is ideal for evaluating the efficacy of antibiotics in a localized infection setting.[13][14]
Caption: Workflow for a murine skin and soft tissue infection model.
Detailed Protocol:
-
Animal Preparation: Anesthetize the mice and shave a small area on the dorsal flank. Create a superficial skin abrasion or a small full-thickness wound.
-
Infection: Prepare an inoculum of the desired Gram-positive pathogen (e.g., MRSA) and apply a small volume directly to the wound.
-
Treatment: Begin treatment at a specified time after infection (e.g., 24 hours) to allow for the establishment of the infection. Administer the test compounds and controls systemically or topically, depending on the desired evaluation.
-
Endpoint Analysis: At the end of the treatment period (e.g., 3-7 days), euthanize the mice and aseptically excise the entire wound area. Homogenize the tissue in sterile PBS and perform serial dilutions for quantitative culture on appropriate agar plates to determine the bacterial load (CFU per gram of tissue).
Discussion and Future Directions
The available evidence strongly suggests that this compound is a promising candidate for the treatment of Gram-positive infections. Its potent in vitro activity against clinically relevant pathogens, including resistant strains, and its novel mechanism of action are compelling attributes. However, the critical missing piece of the puzzle is robust in vivo efficacy data in well-established animal models.
Causality behind Experimental Choices: The selection of murine sepsis and SSTI models is based on their high translational relevance to human infections. These models allow for the assessment of an antibiotic's ability to control both systemic and localized bacterial burdens, which are common clinical presentations of Gram-positive infections. The use of immunocompetent animals provides insights into the interplay between the antibiotic and the host immune system, while neutropenic models can reveal the direct bactericidal or bacteriostatic activity of the compound.[8]
Self-Validating Systems: The inclusion of both a vehicle control and a positive control (linezolid) in these experimental designs is crucial for a self-validating system. The vehicle control group establishes the natural course of the infection, while the linezolid group provides a benchmark of efficacy for a clinically successful antibiotic. A statistically significant reduction in bacterial load or an increase in survival compared to both controls would provide strong evidence of this compound's in vivo efficacy.
Authoritative Grounding: The protocols described are based on established methodologies published in peer-reviewed journals and are considered standard practice in the field of antimicrobial drug discovery.[6][7][8][9][13][14]
Future Research Imperatives:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: The immediate next step should be to determine the PK/PD profile of this compound in mice. This will enable the selection of appropriate dosing regimens for efficacy studies.
-
Head-to-Head In Vivo Efficacy Studies: Direct comparative studies of this compound and linezolid in murine sepsis and SSTI models using a range of Gram-positive pathogens (MSSA, MRSA, VRE) are essential.
-
Toxicity Studies: Comprehensive in vivo toxicity studies are required to establish the safety profile of this compound.
-
Resistance Development Studies: In vivo studies to assess the potential for resistance development to this compound compared to linezolid would be highly valuable.
Conclusion
While linezolid remains a cornerstone in the treatment of severe Gram-positive infections, the preclinical profile of this compound positions it as a promising candidate for further development. Its unique mechanism of action offers the potential to address existing resistance to protein synthesis inhibitors. However, the current lack of in vivo efficacy data is a significant limitation. The experimental frameworks provided in this guide offer a clear path forward for the necessary preclinical evaluation of this compound. Should future in vivo studies demonstrate efficacy and safety comparable or superior to linezolid, this compound could represent a valuable new weapon in the arsenal against multidrug-resistant Gram-positive bacteria.
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Pharmacokinetics and Metabolism of Naringin and Active Metabolite Naringenin in Rats, Dogs, Humans, and the Differences Between Species. (2020). PubMed. [Link]
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Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats. (2019). MDPI. [Link]
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Linezolid- and Vancomycin-resistant Enterococcus faecium in Solid Organ Transplant Recipients: Infection Control and Antimicrobial Stewardship Using Whole Genome Sequencing. (n.d.). PubMed Central. [Link]
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A Researcher's Guide to Genetically Validating Nargenicin's Mechanism of Action
For drug development professionals and researchers in the antibacterial field, rigorously validating a compound's mechanism of action (MoA) is a critical step. This guide provides an in-depth, technical comparison of genetic approaches to validate the MoA of nargenicin, a narrow-spectrum macrolide antibiotic. We will explore how techniques such as target knockdown, target overexpression, and resistance mutation analysis have been applied to this compound, and compare these findings with the established genetic validation strategies for well-understood antibiotics like fluoroquinolones and rifampicin.
This compound: A Targeted Inhibitor of Bacterial DNA Replication
This compound has been identified as a potent inhibitor of the essential replicative DNA polymerase DnaE1 in Mycobacterium tuberculosis (Mtb).[1][2][3][4] Its unique MoA involves a DNA-dependent binding, where the antibiotic wedges itself between the DnaE1 enzyme and the DNA substrate, physically obstructing the replication process.[1][3][5] This guide will delve into the genetic methodologies that have been instrumental in substantiating this mechanism.
Genetic Validation Strategy 1: Target Knockdown and Hypersensitization
A cornerstone of genetic target validation is the principle that reducing the intracellular concentration of a drug's target should render the bacterium more susceptible to the drug.[5] This has been elegantly demonstrated for this compound in M. tuberculosis using CRISPR interference (CRISPRi).
Experimental Approach: CRISPRi-mediated Knockdown of dnaE1
CRISPRi technology allows for the targeted repression of a specific gene's expression. In the case of this compound, inducible CRISPRi constructs were used to silence the dnaE1 gene in M. tuberculosis.[1][2] The susceptibility of these dnaE1 "hypomorphs" to this compound was then compared to that of control strains.
The results were unequivocal: upon induction of dnaE1 silencing, the M. tuberculosis strains exhibited a marked hypersensitization to this compound.[1][2][4] This effect was specific to this compound, as the susceptibility to other antibiotics with different mechanisms of action, such as isoniazid (targeting mycolic acid biosynthesis) and ciprofloxacin (targeting DNA gyrase), remained unaffected.[1][2]
Experimental Protocol: Inducible CRISPRi Knockdown in M. tuberculosis
-
Construct Design: Synthesize single-guide RNAs (sgRNAs) targeting the coding sequence of the dnaE1 gene.
-
Vector Assembly: Clone the sgRNAs into an appropriate vector system for inducible expression in M. tuberculosis. This vector will also contain the dCas9 protein necessary for the CRISPRi function.
-
Transformation: Electroporate the CRISPRi construct into competent M. tuberculosis cells.
-
Strain Verification: Confirm the successful transformation and the integrity of the CRISPRi construct through PCR and sequencing.
-
Growth and Induction: Culture the M. tuberculosis CRISPRi strains in standard mycobacterial growth medium. Induce the silencing of dnaE1 by adding anhydrotetracycline (ATc) to the culture.
-
Susceptibility Testing: Perform minimum inhibitory concentration (MIC) assays with this compound and control antibiotics on both induced and uninduced cultures.
-
Data Analysis: Compare the MIC values between the induced and uninduced states. A significant decrease in the MIC for this compound in the induced culture validates DnaE1 as the target.
Comparative Analysis with Fluoroquinolones and Rifampicin
While CRISPRi-based knockdown is a powerful, modern technique, the principle of target-level reduction leading to hypersensitization is a classic concept in antibiotic MoA studies. For established drugs like fluoroquinolones and rifampicin, this principle is often demonstrated through the analysis of heterozygous diploid strains (in organisms where this is possible) or by using more traditional conditional knockout systems. However, the specificity and ease of use of CRISPRi make it a superior method for high-confidence target validation in genetically tractable organisms.
Genetic Validation Strategy 2: The Nuances of Target Overexpression
Conventionally, overexpressing the target of an antibiotic is expected to confer resistance, as a higher concentration of the drug is required to inhibit the increased number of target molecules. However, the case of this compound and DnaE1 presents an interesting and instructive exception to this rule.
Experimental Findings with this compound
Contrary to initial expectations, the conditional overexpression of dnaE1 in both M. smegmatis and M. tuberculosis did not alter the bacteria's susceptibility to this compound.[2][5][6] This seemingly contradictory result is explained by this compound's unique DNA-dependent binding mechanism. The antibiotic's binding site is a transient ternary complex formed by the DnaE1 enzyme and the DNA substrate.[1][3][4] Therefore, simply increasing the cellular pool of DnaE1 without a corresponding increase in available DNA binding sites does not effectively titrate the drug away from its site of action.
Experimental Protocol: Target Overexpression in Mycobacteria
-
Vector Construction: Clone the full-length dnaE1 gene into an inducible expression vector suitable for mycobacteria.
-
Bacterial Transformation: Introduce the overexpression vector into the desired mycobacterial species (e.g., M. smegmatis or M. tuberculosis).
-
Expression Induction: Culture the transformed bacteria and induce the overexpression of DnaE1, for example, with anhydrotetracycline (ATc).
-
Protein Expression Confirmation: Verify the overexpression of the DnaE1 protein through methods such as quantitative real-time PCR (qRT-PCR) or Western blotting.[6]
-
Antimicrobial Susceptibility Testing: Determine the MIC of this compound for both the induced (overexpressing) and uninduced (control) bacterial populations.
-
Comparative Analysis: Compare the MIC values. An unchanged MIC, as observed with this compound, provides critical insight into a non-canonical binding mechanism.
Comparison with Conventional Antibiotics
The results of DnaE1 overexpression stand in contrast to what is typically observed for antibiotics with more conventional enzyme inhibition mechanisms. For instance, overexpression of the rpoB gene, which encodes the β-subunit of RNA polymerase, can lead to increased resistance to rifampicin. Similarly, while more complex due to the involvement of two subunits, alterations in the expression levels of DNA gyrase subunits can impact fluoroquinolone susceptibility.
This highlights a key teaching point: while target overexpression is a valuable tool in the genetic validation toolbox, the interpretation of the results must be grounded in a biochemical understanding of the drug-target interaction.
Genetic Validation Strategy 3: Insights from Resistance Mutations
The analysis of spontaneous resistance mutations is a powerful genetic tool for identifying the direct target of an antimicrobial agent. Mutations that alter the drug's binding site on the target protein are a common mechanism of resistance.
The Case of this compound: A Tale of Two Species
Intriguingly, multiple attempts to isolate spontaneous this compound-resistant mutants in M. tuberculosis and M. smegmatis have been unsuccessful.[2][5] This is attributed to the fact that mycobacteria possess only one essential replicative polymerase, DnaE1.[2][5] Therefore, any mutation in dnaE1 that confers resistance to this compound is likely to be lethal due to its detrimental effect on the essential function of DNA replication.[2][5]
However, a this compound-resistance-conferring mutation has been identified in Staphylococcus aureus.[1][2] This mutation, a serine to leucine substitution at position 765 (S765L) in the DnaE protein, is located approximately 30 Å away from the this compound binding site.[2][5] This mutation allosterically reduces the affinity of DnaE for DNA, which in turn decreases the potency of the DNA-dependent inhibitor, this compound.[2][5]
This finding elegantly demonstrates the link between the target's affinity for its natural substrate and the efficacy of an inhibitor that relies on that interaction.
Experimental Workflow: Resistance Mutation Analysis
Caption: Workflow for the selection and validation of resistance mutations.
Comparative Insights from Fluoroquinolones and Rifampicin
The genetic validation of fluoroquinolones and rifampicin heavily relies on the identification of resistance mutations within their respective target genes.
-
Fluoroquinolones: Resistance to fluoroquinolones frequently arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively.[7][8]
-
Rifampicin: Over 90% of rifampicin-resistant M. tuberculosis strains have mutations in an 81-bp region of the rpoB gene, which encodes the β-subunit of RNA polymerase.[9]
The ease of isolating these resistant mutants makes this a primary method for validating the MoA of these antibiotic classes.
Data Summary and Comparison
| Genetic Approach | This compound (vs. M. tuberculosis) | Fluoroquinolones (General) | Rifampicin (General) |
| Target Knockdown | Hypersensitization upon dnaE1 knockdown[1][2] | Hypersensitization upon knockdown of gyrA/B or parC/E | Hypersensitization upon knockdown of rpoB |
| Target Overexpression | No change in susceptibility[2][5] | Can confer resistance | Can confer resistance |
| Resistance Mutations | Not readily isolated in Mtb[2][5] | Readily isolated in gyrA and parC[7][8] | Readily isolated in rpoB[9] |
| Biochemical Data for this compound | IC50 | DNA Binding Affinity (Kd) |
| S. aureus DnaE | 6 nM[2] | ~6 nM[2] |
| M. tuberculosis DnaE1 | 125 nM[2] | 250 nM[2] |
| E. coli Pol IIIα | >10 µM[2] | 12 µM[2] |
Conclusion
The genetic validation of this compound's mechanism of action provides a compelling case study in the application of modern molecular biology techniques to antibiotic research. The use of CRISPRi for target knockdown has offered definitive evidence of DnaE1 as the target. Furthermore, the nuanced results from target overexpression and the challenges in isolating resistant mutants in mycobacteria have shed light on the unique, DNA-dependent MoA of this antibiotic.
By comparing these findings with the more traditional genetic validation pathways for established drugs like fluoroquinolones and rifampicin, we gain a deeper appreciation for the diverse ways in which genetic approaches can be leveraged to elucidate and confirm the mechanisms of novel antibacterial agents. This guide serves as a testament to the power of integrating genetic, biochemical, and structural data to build a robust and comprehensive understanding of how new antibiotics work, a critical endeavor in the ongoing fight against antimicrobial resistance.
References
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DNA-Dependent Binding of this compound to DnaE1 Inhibits Replication in Mycobacterium tuberculosis.
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DNA-Dependent Binding of this compound to DnaE1 Inhibits Replication in Mycobacterium tuberculosis.
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DNA-Dependent Binding of this compound to DnaE1 Inhibits Replication in Mycobacterium tuberculosis.
-
DNA-Dependent Binding of this compound to DnaE1 Inhibits Replication in Mycobacterium tuberculosis.
-
Overexpression of NDR1 leads to pathogen resistance at elevated temperatures.
-
DNA-Dependent Binding of this compound to DnaE1 Inhibits Replication in Mycobacterium tuberculosis.
-
Figure 4. Mechanism of DNA polymerase inhibition by this compound. (A)...
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Identification of gene targets that potentiate the action of rifampicin on Mycobacterium bovis BCG.
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Mechanism of action of and resistance to quinolones.
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A Comparative Guide to the Safety and Toxicity of Nargenicin and Its Derivatives for Drug Development Professionals
Nargenicin A1, a unique polyketide macrolide antibiotic, has garnered significant interest for its potent activity against Gram-positive bacteria, including challenging multidrug-resistant strains.[1] As researchers explore the therapeutic potential of this class of compounds, a critical aspect for further development lies in understanding the safety and toxicity profiles of both the parent molecule and its emerging derivatives. This guide provides a comprehensive comparison of the known safety data for this compound A1 and its analogues, discusses the anticipated impact of structural modifications on toxicity, and presents detailed experimental protocols for researchers to conduct their own comparative assessments.
This compound A1: A Favorable Starting Point in Terms of Safety
This compound A1 has demonstrated a promising safety profile in preliminary studies, positioning it as a favorable scaffold for antibiotic development. Notably, its cytotoxicity has been reported to be lower than that of other commonly used macrolide antibiotics, such as erythromycin and spiramycin.[2]
-
In Vitro Cytotoxicity: Studies on the murine macrophage cell line RAW 264.7 have shown that this compound A1 exhibits no cytotoxic effects at concentrations below 10 µM. Furthermore, in the human liver hepatocellular carcinoma cell line HepG2, this compound A1 displayed limited cytotoxicity with a 50% cytotoxic concentration (CC50) greater than 100 μM.[1] This suggests a considerable therapeutic window, especially when compared to its potent antibacterial activity.
Emerging Derivatives: A Look into the Structure-Toxicity Relationship
The development of this compound derivatives is aimed at improving its physicochemical properties, expanding its biological activity, and potentially further enhancing its safety profile. While direct comparative toxicity data between this compound A1 and its derivatives is still emerging, we can infer potential changes in toxicity based on their structural modifications.
23-demethyl 8,13-deoxythis compound: A Derivative with Potent Anticancer Activity
A significant derivative, 23-demethyl 8,13-deoxythis compound (often referred to as compound 9 in literature), has been identified and shown to possess potent antitumor activity.[3][4] This analogue has been observed to suppress the growth of a variety of human cancer cell lines, including those of gastric, lung, skin, and liver origin.[3] Importantly, this anticancer activity was observed at concentrations that did not affect the growth of normal cells, suggesting a degree of selectivity for cancer cells.[3]
The mechanism of its anticancer action involves the induction of cell cycle arrest at the G2/M phase, apoptosis, and autophagy, mediated through the downregulation of the PI3K/AKT/mTOR and MAPK signaling pathways.[3][5]
While these findings are promising for oncology applications, a detailed toxicological comparison with this compound A1 against a panel of normal human cell lines is necessary to fully establish its safety profile for potential therapeutic use.
Glycosylated Derivatives: A Strategy to Enhance Solubility
Glycosylation is a common strategy in drug development to improve the solubility and pharmacokinetic properties of a compound. Novel glycosylated derivatives of this compound A1 have been successfully synthesized, including this compound A1 11-O-β-D-glucopyranoside, this compound A1 18-O-β-D-glucopyranoside, and others.[6] These modifications have been shown to enhance the water solubility of the parent compound.[7]
The impact of glycosylation on the toxicity of this compound is yet to be experimentally determined. However, studies on other classes of glycosylated antibiotics suggest that this modification may only slightly alter the toxicity profile. The increased hydrophilicity could potentially reduce cell membrane interactions, which might lead to a decrease in cytotoxicity, but this remains to be confirmed through rigorous testing.
Experimental Protocols for Comparative Toxicity Assessment
To facilitate further research and direct comparison, this section provides detailed methodologies for assessing the in vitro and in vivo toxicity of this compound and its derivatives.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate the desired human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound A1 and its derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vivo Acute Oral Toxicity Assessment: OECD Guidelines
For in vivo safety assessment, the Organization for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for acute oral toxicity testing. The Acute Toxic Class Method (OECD Guideline 423) is a commonly used approach.[8]
Principle: This method involves a stepwise procedure where a small group of animals is dosed at a defined level. The outcome (mortality or survival) determines the next step, allowing for the classification of the substance's toxicity and an estimation of its LD50 (the dose that is lethal to 50% of the test animals).
Step-by-Step Methodology (Abbreviated):
-
Animal Selection and Housing: Use healthy, young adult rodents (e.g., rats or mice) of a single sex (usually females). House the animals in appropriate conditions with access to food and water.
-
Dose Selection: Based on available data or a sighting study, select a starting dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Administration: Administer the test substance orally (e.g., by gavage) to a group of three animals.
-
Observation: Observe the animals closely for signs of toxicity, particularly during the first few hours after dosing, and at least once daily for 14 days. Record all clinical signs and mortality.
-
Stepwise Procedure:
-
If mortality is observed in two or three animals, the test is terminated, and the substance is classified at that dose level.
-
If one animal dies, the test is repeated with three more animals at the same dose.
-
If no animals die, the test is repeated with three animals at the next higher dose level.
-
-
Data Analysis: The results allow for the classification of the substance into a toxicity category based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) and an estimation of the LD50.
Conclusion and Future Directions
This compound A1 presents a promising starting point for the development of new antibiotics with a favorable safety profile. The exploration of its derivatives has revealed exciting new therapeutic avenues, including potent anticancer activity. However, a comprehensive understanding of the comparative safety and toxicity of these novel compounds is paramount for their clinical translation.
The lack of direct comparative toxicity data for this compound and its derivatives in the public domain highlights a critical area for future research. By employing the standardized in vitro and in vivo protocols outlined in this guide, researchers can generate the necessary data to establish a clear structure-toxicity relationship for this promising class of molecules. This will be instrumental in guiding the design of future this compound derivatives with optimized efficacy and enhanced safety, ultimately accelerating their journey from the laboratory to the clinic.
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Safety Operating Guide
Navigating the Unseen: A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Nargenicin
For the pioneering researchers, scientists, and drug development professionals on the front lines of discovery, the safe handling of novel compounds is paramount. Nargenicin, a complex polyketide macrolide antibiotic, presents a unique set of handling considerations.[1] While it demonstrates significant promise with potent antibacterial, anti-inflammatory, and even anticancer properties, its full toxicological profile remains under investigation.[1][2] This guide provides a comprehensive framework for personal protective equipment (PPE) when working with this compound, grounding recommendations in the principles of risk mitigation and scientific best practices for potent compounds. In the absence of a complete Safety Data Sheet (SDS), we will adopt a conservative approach, treating this compound as a potentially cytotoxic and hazardous compound.[3]
The Core Principle: Proactive Containment
The foundational principle for handling a research compound with an incomplete hazard profile is proactive containment. This approach assumes a higher level of risk to ensure personnel safety. Our handling strategy for this compound is therefore built on the established protocols for cytotoxic drugs.[4][5]
Risk Assessment: Understanding the Potential Hazards
A thorough risk assessment is the first step in designing a robust safety protocol.[6] Based on the available data for this compound and the general properties of macrolide antibiotics and cytotoxic compounds, we can infer the following potential hazards:
| Potential Hazard | Rationale | Severity | Likelihood of Exposure (Without PPE) |
| Dermal Absorption/Irritation | Many complex organic molecules can be absorbed through the skin or cause irritation. | Moderate | High |
| Inhalation of Aerosols | Weighing and transferring the powdered form of this compound can generate airborne particles. | High | High |
| Eye Exposure | Accidental splashes during solution preparation can cause serious eye irritation or damage. | High | Moderate |
| Ingestion | Accidental ingestion through contaminated hands is a potential route of exposure. | High | Low |
| Cytotoxicity | Studies have shown that this compound and its analogs exhibit anticancer activity, suggesting potential cytotoxicity to healthy cells.[1] | High | High |
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
The following step-by-step guide details the minimum PPE requirements for handling this compound. This protocol is designed to be a self-validating system, where each step reinforces the overall safety barrier.
Pre-Handling Preparations
-
Designated Work Area: All work with this compound powder should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to contain any airborne particles.[7]
-
Gather All Materials: Before starting, ensure all necessary equipment and supplies are within the containment area to minimize movement in and out of the designated space.
Gowning and Gloving: The Primary Barrier
The process of putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Shoe Covers: If not already worn in the laboratory, don a pair of disposable shoe covers.
-
Gown: Wear a disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs. Ensure it is made of a low-lint, impervious material.[4]
-
Hair Cover and Mask/Respirator: Secure a hair cover. For handling this compound powder, a fit-tested N95 respirator is the minimum requirement to protect against inhalation of fine particles.[4][8]
-
Eye Protection: Wear chemical splash goggles or a full-face shield.[4][7]
-
Gloves: Double gloving is mandatory.[4] The inner pair should be tucked under the cuff of the gown. The outer pair should extend over the cuff. Use chemotherapy-rated nitrile gloves.[4]
Spill Management and Decontamination
In the event of a spill, immediately alert others in the area. The spill should be cleaned by trained personnel wearing appropriate PPE. Use a spill kit designed for cytotoxic drugs.
Disposal Plan: Environmental Responsibility
Improper disposal of antibiotics can contribute to antimicrobial resistance. [9]Therefore, a stringent disposal protocol is essential.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste (Gloves, Gown, etc.) | Labeled, sealed, and puncture-resistant cytotoxic waste container. | Incineration by a certified hazardous waste disposal company. [10] |
| Liquid Waste (Unused Solutions) | Labeled, sealed, and leak-proof chemical waste container. | Collection by a certified hazardous waste disposal company. [9][10]DO NOT pour down the drain. [7][10] |
| Sharps (Needles, Syringes) | Puncture-proof sharps container for cytotoxic waste. | Incineration by a certified hazardous waste disposal company. |
Deactivation of this compound:
Given that some antibiotics are heat-stable, autoclaving may not be an effective method of deactivation. [9]Chemical degradation could be a possibility, but without specific data for this compound, it is not recommended. The most prudent approach is to treat all this compound waste as chemically hazardous and have it disposed of by a professional service. [11][12]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following procedures; it is about cultivating a deep-seated culture of safety. By understanding the potential risks, adhering to a multi-layered PPE protocol, and implementing a responsible disposal plan, researchers can confidently advance their work while ensuring their own safety and the protection of the environment. This guide serves as a living document, to be updated as more specific safety and toxicity data for this compound becomes available.
References
- Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
- Canadian Centre for Occupational Health and Safety. (2026, January 13). Cytotoxic Drugs - Control Measures.
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- Kwon, D. H., et al. (2021).
- Benchchem. (n.d.). A Comparative Analysis of the Cytotoxicity of this compound A1 and Erythromycin on Human Cell Lines.
- Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs. (n.d.). PubMed Central.
- Novel Chemicals with Unknown Hazards SOP. (n.d.). University of Tennessee, Knoxville.
- This compound A1 attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway. (2021).
- Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace.
- eviQ. (n.d.). Safe handling and waste management of hazardous drugs.
- ACS Chemical Health and Safety Division. (n.d.). Assessing Risk: Five Key Questions for Safe Research and Demos.
- Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. (n.d.). NHS.
- Karolinska Institutet. (2025, May 28). Laboratory waste.
- National Center for Biotechnology Information. (n.d.). Evaluating Hazards and Assessing Risks in the Laboratory.
- Sheetal Gouda et al. (2022). In-vitro Evaluation of Antimicrobial Activity of this compound-A1 against Gram Positive Clinical Isolates and its Comparison with Various Antibiotics. Journal of Clinical and Diagnostic Research.
- Management Options for Reducing the Release of Antibiotics and Antibiotic Resistance Genes to the Environment. (n.d.). PubMed Central.
- DNA-Dependent Binding of this compound to DnaE1 Inhibits Replication in Mycobacterium tuberculosis. (2022). ACS Infectious Diseases.
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- Safe handling of cytotoxics: guideline recommend
- Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023).
- Stanford Environmental Health & Safety. (n.d.). Risk Assessment for Research.
- Macrolide Antibiotics: Binding Site, Mechanism of Action, Resistance. (2025).
- The Oncology Nursing Society. (n.d.). Personal Protective Equipment.
- Lipopeptide Engineering: From Natural Origins to Rational Design Against Antimicrobial Resistance. (n.d.). MDPI.
- Purdue University Environmental Health and Safety. (n.d.). Laboratory Decommissioning.
- University of Pittsburgh Office of Research Protections. (n.d.). General Procedures for Closing Laboratories.
- ResearchGate. (n.d.). Production of this compound A 1. a Effect of different sources of....
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
